4-Chloro-4-methylpentanenitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-chloro-4-methylpentanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClN/c1-6(2,7)4-3-5-8/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJOMDRICABYJBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379519 | |
| Record name | 4-chloro-4-methylpentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72144-70-8 | |
| Record name | 4-chloro-4-methylpentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Chloro-4-methylpentanenitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of 4-Chloro-4-methylpentanenitrile. Given the limited availability of experimental data for this specific compound, this guide combines theoretical predictions, data from analogous compounds, and proposed experimental protocols to serve as a valuable resource for researchers.
Chemical Identity and Structure
This compound is a halogenated aliphatic nitrile. Its structure consists of a five-carbon nitrile chain with a chlorine atom and a methyl group substituted at the C-4 position, which is a tertiary carbon.
-
IUPAC Name: this compound
-
CAS Number: 72144-70-8[1]
-
Molecular Formula: C₆H₁₀ClN[2]
-
Canonical SMILES: CC(C)(Cl)CC#N
Physical and Chemical Properties
| Property | Value (Computed/Estimated) | Source/Basis |
| Molecular Weight | 131.60 g/mol | PubChem (Computed) |
| Exact Mass | 131.0499002 Da | PubChem (Computed) |
| Boiling Point | Estimated: 170-190 °C | Based on the boiling point of 4-methylpentanenitrile (~154 °C) with an expected increase due to the heavier chlorine atom and stronger intermolecular forces.[3] |
| Density | Estimated: ~0.95-1.05 g/cm³ | Based on the density of 4-methylpentanenitrile (~0.8 g/cm³) with an expected increase due to the mass of the chlorine atom.[3] |
| Solubility | Predicted: Soluble in polar organic solvents (e.g., acetone, ether, ethanol); Limited solubility in water. | Based on the solubility profile of other nitriles and chlorinated hydrocarbons. |
| XLogP3 | 1.8 | PubChem (Computed) |
| Hydrogen Bond Donor Count | 0 | PubChem (Computed) |
| Hydrogen Bond Acceptor Count | 1 | PubChem (Computed) |
| Rotatable Bond Count | 2 | PubChem (Computed) |
Experimental Protocols
Proposed Synthesis: Hydrochlorination of 4-Methyl-3-pentenenitrile
A plausible and controlled method for the synthesis of this compound is the electrophilic addition of hydrogen chloride (HCl) to the alkene bond of a suitable precursor, 4-methyl-3-pentenenitrile. This method follows Markovnikov's rule, where the chloride ion will add to the more substituted carbon of the double bond, which in this case is the tertiary carbon, to yield the desired product.
Reaction Scheme:
(CH₃)₂C=CHCH₂C≡N + HCl → (CH₃)₂C(Cl)CH₂CH₂C≡N
Detailed Methodology:
-
Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a gas inlet tube, a thermometer, and a drying tube to protect from atmospheric moisture.
-
Reagents: 4-methyl-3-pentenenitrile (1.0 eq) is dissolved in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether) and cooled to 0 °C in an ice bath.
-
Reaction: Anhydrous hydrogen chloride gas is bubbled through the cooled solution at a slow, steady rate. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, the reaction mixture is purged with nitrogen gas to remove excess HCl. The solvent is then removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by vacuum distillation to yield pure this compound.
Proposed workflow for the synthesis of this compound.
Analytical Characterization (Predicted)
While experimental spectra are not available, the following section details the expected spectral characteristics for this compound, which are crucial for its identification and characterization.
Infrared (IR) Spectroscopy
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C≡N stretch: A sharp, medium-intensity absorption band is expected in the range of 2240-2260 cm⁻¹. This is a characteristic peak for nitriles.
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C-Cl stretch: A peak in the fingerprint region, typically between 600-800 cm⁻¹, corresponding to the carbon-chlorine bond stretch.
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C-H stretch: Absorption bands in the 2850-3000 cm⁻¹ region due to the stretching of C-H bonds in the alkyl groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR:
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A singlet integrating to 6 protons for the two equivalent methyl groups attached to the quaternary carbon (C4). Expected chemical shift around 1.6-1.8 ppm.
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Two triplets, each integrating to 2 protons, for the two methylene groups (-CH₂-CH₂-CN). These would likely appear as complex multiplets due to their proximity and similar chemical environments, expected between 2.0-2.8 ppm.
-
-
¹³C NMR:
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C≡N: A peak in the range of 115-125 ppm for the nitrile carbon.
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Quaternary Carbon (C4): A peak around 60-75 ppm for the carbon bonded to the chlorine atom.
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Methyl Carbons: A signal around 25-35 ppm for the two equivalent methyl carbons.
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Methylene Carbons: Two distinct signals for the methylene carbons in the chain, expected in the range of 20-45 ppm.
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Mass Spectrometry (MS)
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Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak. Due to the presence of chlorine, there will be an isotopic pattern with a peak at m/z = 131 (for ³⁵Cl) and another peak at m/z = 133 (for ³⁷Cl) with an approximate intensity ratio of 3:1.
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Fragmentation: A prominent fragment would be the loss of a chlorine atom, leading to a cation at m/z = 96. Another likely fragmentation would be the loss of a methyl group, resulting in a fragment with an isotopic pattern around m/z = 116/118.
References
In-Depth Technical Guide: 4-Chloro-4-methylpentanenitrile (CAS 72144-70-8)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data for 4-Chloro-4-methylpentanenitrile is limited. The information presented in this guide, particularly regarding experimental protocols and quantitative data, is largely based on established chemical principles and predictive models derived from analogous structures.
Introduction
This compound is a halogenated aliphatic nitrile. Halogenated organic compounds and nitriles are classes of molecules with significant applications in organic synthesis and medicinal chemistry. The nitrile group can serve as a precursor to other functional groups and can participate in various pharmacologically relevant interactions.[1][2] The presence of a chlorine atom can influence the molecule's reactivity and physicochemical properties, making it an interesting candidate for further investigation in drug discovery and materials science.[3][4]
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 72144-70-8 | [5][6] |
| Molecular Formula | C₆H₁₀ClN | [5][6] |
| Molecular Weight | 131.60 g/mol | Calculated |
| Predicted Boiling Point | ~180-190 °C | Predictive Model |
| Predicted Density | ~1.0 g/cm³ | Predictive Model |
| Predicted Refractive Index | ~1.45 | Predictive Model |
| SMILES | CC(C)(Cl)CC#N | --- |
| InChI | InChI=1S/C6H10ClN/c1-6(2,7)4-3-5-8/h3-4H2,1-2H3 | --- |
Synthesis
A specific, validated synthesis protocol for this compound is not documented in readily accessible literature. However, a plausible synthetic route can be proposed based on standard organic chemistry transformations. A two-step synthesis starting from 4-hydroxy-4-methylpentanenitrile is a viable approach. This precursor can be synthesized from the corresponding cyanohydrin of mesityl oxide. The final step would involve the chlorination of the tertiary alcohol.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol (Proposed)
Step 1: Synthesis of 4-Hydroxy-4-methylpentanenitrile
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Reaction Setup: A solution of mesityl oxide (1 equivalent) in a suitable solvent (e.g., ethanol) is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel, and cooled in an ice bath.
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Reagent Addition: A solution of sodium cyanide (1.1 equivalents) in water is added dropwise to the stirred solution of mesityl oxide.
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Acidification: After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature. Subsequently, the mixture is cooled again in an ice bath, and a dilute acid (e.g., sulfuric acid) is added dropwise to neutralize the excess cyanide and promote the formation of the cyanohydrin.
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Work-up and Purification: The reaction mixture is extracted with a suitable organic solvent (e.g., diethyl ether). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation.
Step 2: Synthesis of this compound
-
Reaction Setup: 4-Hydroxy-4-methylpentanenitrile (1 equivalent) is dissolved in a dry, aprotic solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a nitrogen inlet. The flask is cooled in an ice bath.
-
Reagent Addition: Thionyl chloride (1.2 equivalents) is added dropwise to the stirred solution. A small amount of a base such as pyridine may be added to neutralize the HCl gas produced.[7][8][9]
-
Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction mixture is carefully poured into ice-water to quench the excess thionyl chloride. The organic layer is separated, washed with a saturated sodium bicarbonate solution and brine, and then dried over anhydrous magnesium sulfate. The solvent is removed by rotary evaporation, and the resulting crude product can be purified by vacuum distillation to yield this compound.
Spectroscopic Data (Predicted)
No experimental spectra for this compound are publicly available. The following tables provide predicted spectroscopic data based on the analysis of similar structures.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~2.50 | t | 2H | -CH₂-CN |
| ~2.10 | t | 2H | -C(Cl)-CH₂- |
| ~1.70 | s | 6H | -C(CH₃)₂ |
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (ppm) | Assignment |
| ~118 | -CN |
| ~70 | -C(Cl)(CH₃)₂ |
| ~45 | -CH₂-CN |
| ~35 | -C(Cl)-CH₂- |
| ~30 | -C(CH₃)₂ |
Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2250 | Medium | C≡N stretch |
| ~2980-2850 | Strong | C-H stretch (aliphatic) |
| ~1460, 1370 | Medium | C-H bend (aliphatic) |
| ~750 | Strong | C-Cl stretch |
Predicted Mass Spectrometry Fragmentation
| m/z | Proposed Fragment |
| 131/133 | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |
| 116 | [M - CH₃]⁺ |
| 96 | [M - Cl]⁺ |
| 55 | [C₄H₇]⁺ |
Applications in Drug Development
While there are no specific documented applications of this compound in drug development, its structural motifs—a nitrile and a tertiary alkyl chloride—suggest potential areas of interest for medicinal chemists.
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Nitrile Group as a Pharmacophore: The nitrile group is present in several approved drugs and can act as a bioisostere for carbonyl groups or halogens, participate in hydrogen bonding, and modulate the electronic properties of a molecule.[1][2]
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Alkyl Halide as a Synthetic Handle: The tertiary chloride can serve as a leaving group in nucleophilic substitution reactions, allowing for the introduction of various other functional groups to create a library of derivatives for structure-activity relationship (SAR) studies.
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Metabolic Stability: The introduction of a nitrile group can sometimes block metabolically labile sites, potentially increasing the metabolic stability of a drug candidate.[1]
Experimental Workflow for Characterization
The following diagram illustrates a general workflow for the synthesis and characterization of a novel compound like this compound.
Caption: General experimental workflow for synthesis and characterization.
Conclusion
This compound, CAS number 72144-70-8, is a chemical compound for which there is a notable lack of published experimental data. Based on established chemical principles, this guide has provided a proposed synthetic route, predicted physicochemical and spectroscopic properties, and a general workflow for its characterization. The presence of both a nitrile and a tertiary alkyl chloride suggests its potential as a building block in synthetic and medicinal chemistry. Further experimental investigation is required to validate the predicted data and explore its potential applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | 72144-70-8 [chemicalbook.com]
- 6. This compound | 72144-70-8 [amp.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Synthesis of 4-Chloro-4-methylpentanenitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the prospective synthesis of 4-chloro-4-methylpentanenitrile, a halogenated aliphatic nitrile with potential applications in organic synthesis and as a building block in the development of novel pharmaceutical agents. Due to the limited availability of direct experimental procedures in peer-reviewed literature, this document outlines two primary, chemically sound synthetic pathways: the nucleophilic substitution of a tertiary alcohol and the electrophilic hydrochlorination of an unsaturated nitrile. This guide offers detailed theoretical experimental protocols, presents key quantitative data for the involved reactants, and visualizes the synthetic workflows, providing a solid foundation for further research and development.
Introduction
This compound is a functionalized organic molecule incorporating both a nitrile and a tertiary alkyl chloride group. This unique combination of functional groups makes it a potentially valuable intermediate for the synthesis of more complex molecules, including nitrogen-containing heterocycles and other substituted nitriles. The tertiary chloride offers a site for nucleophilic substitution reactions, while the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. This guide explores the most plausible and efficient methods for the laboratory-scale synthesis of this compound.
Proposed Synthetic Pathways
Two principal synthetic routes are proposed for the synthesis of this compound. The selection of a specific pathway in a research or drug development setting would depend on factors such as the availability of starting materials, desired purity, and scalability.
Pathway A: Nucleophilic Substitution of 4-Hydroxy-4-methylpentanenitrile
This approach leverages the conversion of a tertiary alcohol to a tertiary alkyl chloride, a well-established transformation in organic synthesis. The reaction proceeds via an SN1 mechanism, facilitated by the formation of a stable tertiary carbocation.
Pathway B: Electrophilic Hydrochlorination of 4-Methyl-3-pentenenitrile
This pathway involves the addition of hydrogen chloride across the double bond of an unsaturated nitrile. According to Markovnikov's rule, the hydrogen atom will add to the carbon with more hydrogen substituents, and the chloride will add to the more substituted carbon, leading to the desired tertiary chloride.
Data Presentation of Reactants
For clarity and comparative purposes, the key physical and chemical properties of the proposed starting materials are summarized in the tables below.
Table 1: Properties of 4-Hydroxy-4-methylpentanenitrile (Pathway A) [1]
| Property | Value |
| Molecular Formula | C₆H₁₁NO |
| Molecular Weight | 113.16 g/mol |
| CAS Number | 6789-52-2 |
| Appearance | Inferred to be a liquid or low-melting solid |
| Boiling Point | Not available |
| Melting Point | Not available |
| Density | Not available |
| Solubility | Expected to be soluble in polar organic solvents |
Table 2: Properties of 4-Methyl-3-pentenenitrile (Pathway B) [2]
| Property | Value |
| Molecular Formula | C₆H₉N |
| Molecular Weight | 95.14 g/mol |
| CAS Number | 4786-23-6 |
| Appearance | Liquid |
| Boiling Point | 145-147 °C |
| Density | 0.833 g/mL at 25 °C |
| Solubility | Soluble in common organic solvents |
Detailed Experimental Protocols (Proposed)
The following are detailed, proposed methodologies for the synthesis of this compound based on established chemical principles.
Protocol for Pathway A: From 4-Hydroxy-4-methylpentanenitrile
Objective: To synthesize this compound via nucleophilic substitution of 4-hydroxy-4-methylpentanenitrile using concentrated hydrochloric acid.
Materials:
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4-Hydroxy-4-methylpentanenitrile
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Concentrated Hydrochloric Acid (37%)
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Sodium Bicarbonate (saturated aqueous solution)
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Anhydrous Magnesium Sulfate
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Diethyl Ether
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Separatory Funnel
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Round-bottom flask
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Magnetic stirrer and stir bar
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Ice bath
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Rotary evaporator
Procedure:
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In a round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 4-hydroxy-4-methylpentanenitrile in 50 mL of diethyl ether.
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Cool the flask in an ice bath to 0-5 °C.
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Slowly add 20 mL of concentrated hydrochloric acid to the stirred solution over a period of 15 minutes.
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After the addition is complete, allow the mixture to stir vigorously at room temperature for 2 hours.
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Transfer the reaction mixture to a separatory funnel.
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Separate the organic layer from the aqueous layer.
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Wash the organic layer sequentially with 30 mL of cold water and 30 mL of saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
The product can be further purified by vacuum distillation.
Protocol for Pathway B: From 4-Methyl-3-pentenenitrile
Objective: To synthesize this compound via electrophilic hydrochlorination of 4-methyl-3-pentenenitrile.
Materials:
-
4-Methyl-3-pentenenitrile
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Hydrogen Chloride (gas or solution in a non-nucleophilic solvent like dioxane)
-
Anhydrous Dichloromethane
-
Round-bottom flask
-
Gas dispersion tube
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a gas dispersion tube, dissolve 9.5 g of 4-methyl-3-pentenenitrile in 100 mL of anhydrous dichloromethane.
-
Cool the flask in an ice bath to 0 °C.
-
Bubble dry hydrogen chloride gas through the stirred solution for approximately 1 hour. Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, remove the gas dispersion tube and allow the solution to warm to room temperature.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and any excess HCl.
-
The resulting crude product can be purified by vacuum distillation.
Visualization of Synthetic Workflows
The logical steps for the proposed synthetic pathways are illustrated below using Graphviz (DOT language).
Caption: Proposed synthetic workflows for this compound.
Conclusion
This technical guide has detailed two robust and theoretically sound pathways for the synthesis of this compound. While direct experimental data for this specific compound is scarce, the provided protocols are based on well-understood and widely applicable organic reactions. For researchers and professionals in drug development, these proposed methods offer a solid starting point for the laboratory-scale production of this versatile chemical intermediate. It is recommended that any experimental work based on these protocols be conducted with careful monitoring and optimization of reaction conditions to achieve the desired yield and purity. Further research into the reaction kinetics and optimization of purification techniques will be beneficial for scaling up the synthesis.
References
Structure Elucidation of 4-Chloro-4-methylpentanenitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure elucidation of 4-chloro-4-methylpentanenitrile. Due to the limited availability of direct experimental data for this specific compound, this document outlines a robust approach to its synthesis and characterization based on established chemical principles and spectroscopic data from analogous structures. This guide serves as a valuable resource for researchers interested in the synthesis, identification, and application of halogenated alkyl nitriles.
Introduction
This compound is a halogenated aliphatic nitrile with the chemical formula C6H10ClN.[1][2] Its structure presents a tertiary alkyl chloride and a nitrile functional group, making it an interesting candidate for further chemical transformations and as a building block in organic synthesis. The elucidation of its structure relies on a combination of synthetic methodology and spectroscopic analysis.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C6H10ClN | --INVALID-LINK-- |
| Molecular Weight | 131.60 g/mol | --INVALID-LINK-- |
| CAS Number | 72144-70-8 | --INVALID-LINK-- |
| Predicted Boiling Point | ~180-190 °C | Based on similar structures |
| Predicted Density | ~0.95-1.05 g/cm³ | Based on similar structures |
| Physical State | Predicted to be a liquid at room temperature | Based on similar structures |
Synthesis of this compound
A plausible synthetic route to this compound involves the reaction of a suitable precursor with a cyanide source. The most direct methods would start from either 4-hydroxy-4-methylpentanenitrile or a corresponding tertiary alkyl halide.
Proposed Synthetic Pathway
The synthesis can be envisioned via a nucleophilic substitution reaction. Given the tertiary nature of the carbon bearing the leaving group, an SN1-type mechanism is expected to be favored.
Caption: Proposed SN1 synthesis of this compound.
Experimental Protocol (Hypothetical)
Objective: To synthesize this compound from 4-hydroxy-4-methylpentanenitrile.
Materials:
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4-hydroxy-4-methylpentanenitrile
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Thionyl chloride (SOCl2) or concentrated Hydrochloric acid (HCl)
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Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 4-hydroxy-4-methylpentanenitrile (1 equivalent) in anhydrous diethyl ether.
-
Cool the flask in an ice bath.
-
Slowly add thionyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice.
-
Separate the organic layer and wash it with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by vacuum distillation.
Structure Elucidation via Spectroscopy
The structure of the synthesized this compound would be confirmed using a combination of spectroscopic techniques. The following are predicted spectra based on the known effects of the functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1.1. Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show three distinct signals corresponding to the different proton environments in the molecule.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.7 | Singlet | 6H | -C(Cl)(CH₃ )₂ |
| ~2.1 | Triplet | 2H | -CH₂ -C(Cl)(CH₃)₂ |
| ~2.5 | Triplet | 2H | -CH₂ -CN |
3.1.2. Predicted ¹³C NMR Spectrum
The carbon-13 NMR spectrum is predicted to show five signals, corresponding to the five unique carbon environments.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~25-35 | -C(Cl)(C H₃)₂ |
| ~40-50 | -C H₂-C(Cl)(CH₃)₂ |
| ~20-30 | -C H₂-CN |
| ~65-75 | -C (Cl)(CH₃)₂ |
| ~115-125 | -C N |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the presence of a sharp absorption band for the nitrile group and stretches corresponding to the alkyl and chloroalkane moieties.
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2240-2260 | Medium to Strong, Sharp | C≡N stretch |
| 2850-3000 | Medium to Strong | C-H stretch (alkyl) |
| 1350-1470 | Medium | C-H bend (alkyl) |
| 650-800 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns. The presence of chlorine will be indicated by the isotopic pattern of the molecular ion (M+ and M+2 peaks in an approximate 3:1 ratio).
| m/z | Interpretation |
| 131/133 | [M]⁺˙ Molecular ion peak (with ³⁵Cl/³⁷Cl isotopes) |
| 96 | [M - Cl]⁺ |
| 55 | [CH₂CH₂CN]⁺ |
| 41 | [CH₂CN]⁺ |
Logical Workflow for Structure Confirmation
The confirmation of the structure of this compound follows a logical workflow that integrates synthetic and spectroscopic data.
Caption: Workflow for the synthesis and structure elucidation.
Conclusion
The structure of this compound can be confidently elucidated through a combination of a plausible synthetic route and comprehensive spectroscopic analysis. While direct experimental data is currently scarce in the public domain, the predicted spectroscopic data presented in this guide, based on well-established principles, provides a strong framework for its identification and characterization. This technical guide serves as a foundational document for researchers working with this and related halogenated nitriles, facilitating further investigation into their chemical properties and potential applications.
References
Technical Guide: Spectroscopic and Synthetic Overview of 4-Chloro-4-methylpentanenitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical overview of 4-Chloro-4-methylpentanenitrile, a halogenated aliphatic nitrile. Due to the limited availability of direct experimental data in public literature, this guide outlines a plausible synthetic pathway and presents predicted spectroscopic data based on established chemical principles and analysis of analogous structures. This information is intended to serve as a valuable resource for researchers interested in the synthesis, characterization, and potential applications of this compound.
Introduction
This compound is a functionalized aliphatic nitrile containing a tertiary alkyl chloride. The presence of both a nitrile group and a reactive tertiary chloride makes it a potentially versatile intermediate in organic synthesis. The nitrile moiety can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various cycloaddition reactions. The tertiary chloride can undergo nucleophilic substitution or elimination reactions, providing a handle for further molecular elaboration. This guide details a proposed synthesis and predicts the key spectroscopic features that would confirm its structure.
Proposed Synthesis
A two-step synthesis of this compound is proposed, starting from the commercially available 4-hydroxy-4-methylpentanenitrile.
Step 1: Synthesis of 4-Hydroxy-4-methylpentanenitrile
This precursor can be synthesized via the reaction of acetone with acrylonitrile in the presence of a base, a variation of the cyanoethylation reaction.
Step 2: Conversion to this compound
The tertiary alcohol, 4-hydroxy-4-methylpentanenitrile, can be converted to the corresponding tertiary alkyl chloride, this compound, by reaction with concentrated hydrochloric acid. Tertiary alcohols readily undergo SN1 reaction with hydrogen halides.[1][2][3]
Experimental Protocol: Synthesis of this compound from 4-Hydroxy-4-methylpentanenitrile
Materials:
-
4-Hydroxy-4-methylpentanenitrile
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Separatory funnel
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-hydroxy-4-methylpentanenitrile (1.0 eq) in diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add concentrated hydrochloric acid (1.2 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound based on the analysis of its structure and comparison with analogous compounds.
¹H NMR Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃, 500 MHz).
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₃ (C5) | ~1.75 | Singlet | 6H |
| -CH₂- (C3) | ~2.20 | Triplet | 2H |
| -CH₂- (C2) | ~2.50 | Triplet | 2H |
-
Rationale: The two methyl groups at the C4 position are equivalent and would appear as a singlet. The methylene groups at C2 and C3 would appear as triplets due to coupling with each other. The downfield shift of the C3 methylene protons is due to the inductive effect of the adjacent chlorine atom.
¹³C NMR Spectroscopy
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃, 125 MHz).
| Carbon | Chemical Shift (δ, ppm) |
| -C H₃ (C5) | ~30-35 |
| -C H₂- (C3) | ~45-50 |
| -C H₂- (C2) | ~20-25 |
| -C (Cl)- (C4) | ~70-75 |
| -C N (C1) | ~118-122 |
-
Rationale: The carbon bearing the chlorine atom (C4) is expected to be significantly downfield. The nitrile carbon (C1) will also appear in the characteristic downfield region for nitriles. The chemical shifts of the other carbons are estimated based on standard values for aliphatic chains.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Frequencies for this compound.
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C≡N (Nitrile) | ~2240 - 2260 | Medium |
| C-H (sp³ stretch) | ~2850 - 3000 | Medium-Strong |
| C-Cl (stretch) | ~650 - 850 | Medium-Strong |
-
Rationale: The most characteristic peak will be the nitrile stretch. The C-H stretching of the alkyl chain and the C-Cl stretch will also be present.
Mass Spectrometry (MS)
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound.
| m/z | Proposed Fragment |
| 131/133 | [M]⁺ (Molecular ion peak with ³⁵Cl/³⁷Cl isotope pattern) |
| 96 | [M - Cl]⁺ |
| 77 | [M - C₄H₈]⁺ |
| 54 | [C₄H₆]⁺ |
-
Rationale: The mass spectrum is expected to show a molecular ion peak with the characteristic 3:1 isotopic pattern for chlorine. Fragmentation would likely involve the loss of a chlorine radical and cleavage of the alkyl chain.
Experimental Workflow and Logic
The following diagram illustrates the proposed synthetic and analytical workflow for this compound.
Caption: Synthetic and analytical workflow.
Conclusion
This technical guide provides a comprehensive overview of the predicted spectroscopic properties and a viable synthetic route for this compound. The presented data and protocols are based on established chemical principles and are intended to facilitate further research and application of this compound in various fields of chemical synthesis and drug development. Experimental verification of the predicted data is recommended for definitive structural confirmation.
References
In-depth Technical Guide to the 1H NMR Spectrum of 4-Chloro-4-methylpentanenitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-chloro-4-methylpentanenitrile. The information presented herein is essential for the structural elucidation and characterization of this compound, which serves as a valuable building block in medicinal chemistry and materials science.
Predicted ¹H NMR Spectral Data
Due to the absence of a publicly available experimental spectrum for this compound, the following data is a prediction based on the analysis of structurally similar compounds. The chemical shifts are estimated from known values for related structures, such as 2-chloro-2-methylpropane and pentanenitrile.
| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Coupling Constant (J, Hz) (Predicted) |
| 2 x CH₃ | ~1.7 | Singlet | 6H | N/A |
| CH₂ (C3) | ~2.1 | Triplet | 2H | ~7.5 |
| CH₂ (C2) | ~2.5 | Triplet | 2H | ~7.5 |
Structural Assignment and Interpretation
The structure of this compound gives rise to three distinct signals in its ¹H NMR spectrum.
-
Singlet at ~1.7 ppm: This signal corresponds to the six equivalent protons of the two methyl groups attached to the quaternary carbon (C4). The absence of adjacent protons results in a singlet multiplicity. The proximity to the electron-withdrawing chlorine atom causes a downfield shift compared to typical methyl groups.
-
Triplet at ~2.1 ppm: This signal is assigned to the two protons of the methylene group at the C3 position. It is split into a triplet by the two adjacent protons on C2.
-
Triplet at ~2.5 ppm: This downfield triplet corresponds to the two protons of the methylene group at the C2 position, which is adjacent to the electron-withdrawing nitrile group. The signal is split into a triplet by the two neighboring protons on C3.
Experimental Protocol for ¹H NMR Spectroscopy
The following provides a standard methodology for the acquisition of a ¹H NMR spectrum for a small organic molecule like this compound.
1. Sample Preparation:
-
Weigh approximately 5-25 mg of the purified this compound sample.[1][2]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.[3][4] Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[3][5]
-
Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette, ensuring the liquid height is sufficient for the instrument's detector.
2. NMR Instrument Parameters:
-
The spectrum should be acquired on a high-resolution NMR spectrometer, for example, a 400 MHz instrument.
-
The sample is placed in the magnet, and the magnetic field is "locked" onto the deuterium signal of the solvent to compensate for any field drift.[4]
-
The sample is "shimmed" to optimize the homogeneity of the magnetic field, which improves the resolution of the signals.
-
A standard one-pulse ¹H NMR experiment is performed.
-
Key acquisition parameters to be set include:
-
Pulse Angle: Typically 90° for maximum signal intensity in a single scan.
-
Acquisition Time: The duration for which the free induction decay (FID) is recorded (e.g., 2-4 seconds).
-
Relaxation Delay: A delay between pulses to allow for the relaxation of the nuclei (e.g., 1-5 seconds).
-
Number of Scans: Multiple scans (e.g., 8-16) are typically co-added to improve the signal-to-noise ratio.
-
3. Data Processing:
-
The acquired FID is subjected to a Fourier transform to convert the time-domain data into the frequency-domain spectrum.
-
The spectrum is phased to ensure all peaks are in the absorptive mode.
-
The baseline of the spectrum is corrected to be flat.
-
The chemical shifts are referenced to the TMS signal at 0.00 ppm.
-
The signals are integrated to determine the relative number of protons giving rise to each peak.
-
The coupling constants (J-values) are measured from the splitting patterns of the multiplets.
Visualization of Spin-Spin Coupling
The following diagram illustrates the spin-spin coupling interactions within the this compound molecule.
Caption: Spin-spin coupling in this compound.
References
Technical Guide: ¹³C NMR Chemical Shifts of 4-Chloro-4-methylpentanenitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 4-chloro-4-methylpentanenitrile. The document outlines the predicted spectral data, a comprehensive experimental protocol for acquiring such data, and a structural representation of the molecule.
Predicted ¹³C NMR Data
The ¹³C NMR chemical shifts for this compound have been predicted using established computational algorithms. These predictions are based on the molecular structure and provide an expected range for each carbon resonance. The structure with the corresponding carbon numbering is shown below.
Figure 1. Structure of this compound with carbon numbering.
The predicted ¹³C NMR chemical shifts are summarized in the table below.
| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity (Proton Coupled) |
| C1 (CN) | ~118-122 | Singlet |
| C2 (CH₂) | ~25-29 | Triplet |
| C3 (CH₂) | ~40-44 | Triplet |
| C4 (C) | ~70-75 | Singlet |
| C5 (CH₃) | ~30-34 | Quartet |
| C6 (CH₃) | ~30-34 | Quartet |
Experimental Protocol
The following section details a standard protocol for the acquisition of a ¹³C NMR spectrum of this compound.
Sample Preparation
-
Sample Quantity: Weigh approximately 50-100 mg of this compound.
-
Solvent Selection: Use approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). This solvent is a common choice for non-polar to moderately polar organic compounds.
-
Dissolution: Add the deuterated solvent to the sample in a clean, dry vial. Gently agitate the mixture until the sample is fully dissolved.
-
Transfer: Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube. The final sample height in the tube should be approximately 4-5 cm.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
NMR Spectrometer Setup and Data Acquisition
-
Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe is recommended.
-
Tuning and Matching: Tune and match the probe for the ¹³C frequency.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Experiment: Standard proton-decoupled ¹³C experiment (e.g., zgpg30 on a Bruker instrument).
-
Pulse Width: Use a 30° pulse angle to allow for a shorter relaxation delay.
-
Spectral Width: Set a spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm).
-
Acquisition Time: Typically around 1-2 seconds.
-
Relaxation Delay (d1): Set to 2 seconds.
-
Number of Scans: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio, typically ranging from 128 to 1024 scans, depending on the sample concentration.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
-
Data Processing
-
Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to the Free Induction Decay (FID) before performing the Fourier transform.
-
Phasing: Manually or automatically phase the resulting spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the solvent peak of CDCl₃ at 77.16 ppm.
-
Peak Picking: Identify and label the chemical shifts of all observed peaks.
Logical Workflow for ¹³C NMR Analysis
The following diagram illustrates the logical workflow from sample preparation to final spectral analysis.
Mass Spectrometry of 4-Chloro-4-methylpentanenitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the mass spectrometry of 4-chloro-4-methylpentanenitrile. Due to the absence of direct experimental data in publicly available literature, this guide presents a theoretical yet comprehensive examination based on established principles of mass spectrometry and the known fragmentation patterns of analogous chemical structures, such as alkyl nitriles and chlorinated alkanes. This document is intended to serve as a valuable resource for the identification and characterization of this compound in various research and development settings.
Predicted Electron Ionization Mass Spectrum and Fragmentation
Electron ionization (EI) is a hard ionization technique that induces extensive fragmentation, providing a detailed structural fingerprint of the analyte. The mass spectrum of this compound is predicted to be characterized by a series of fragment ions resulting from specific bond cleavages.
Molecular Ion
The molecular ion peak ([M]⁺) for this compound (C₆H₁₀ClN) is expected at a mass-to-charge ratio (m/z) of 131 for the ³⁵Cl isotope and m/z 133 for the ³⁷Cl isotope, with an approximate relative abundance ratio of 3:1. The molecular ion peak itself may be of low abundance due to the facile fragmentation of the molecule upon electron ionization.
Predicted Fragmentation Pathways
The primary fragmentation pathways for this compound under electron ionization are anticipated to involve alpha-cleavage, cleavage at the tertiary carbon, and rearrangements. The predicted major fragments and their m/z values are summarized in the table below.
Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| m/z (³⁵Cl isotope) | m/z (³⁷Cl isotope) | Proposed Fragment Structure/Formula | Fragmentation Pathway |
| 116 | 118 | [C₅H₇ClN]⁺ | Loss of a methyl radical (•CH₃) |
| 96 | - | [C₆H₁₀N]⁺ | Loss of a chlorine radical (•Cl) |
| 95 | - | [C₆H₉N]⁺ | Loss of hydrogen chloride (HCl) |
| 82 | - | [C₅H₈N]⁺ | Alpha-cleavage with loss of C₂H₅Cl |
| 77 | 79 | [C₃H₆Cl]⁺ | Cleavage at the C-C bond beta to the nitrile group |
| 55 | - | [C₃H₅]⁺ | Further fragmentation |
| 41 | - | [C₂H₃N]⁺ | McLafferty-type rearrangement |
A visual representation of the predicted fragmentation pathways is provided in the following diagram.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
For the analysis of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended technique. The following protocol provides a general framework that can be optimized for specific instrumentation and analytical requirements.
Table 2: Suggested GC-MS Protocol
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or similar non-polar to mid-polar column) |
| Injection Mode | Split (e.g., 50:1 split ratio) or Splitless for trace analysis |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 50 °C (hold for 2 min), ramp at 10 °C/min to 280 °C (hold for 5 min) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | m/z 35-300 |
| Scan Speed | 1000 amu/s |
| Solvent Delay | 3 minutes (or appropriate for the solvent used) |
Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate at a concentration of 1 mg/mL.
-
Working Solutions: Prepare a series of dilutions from the stock solution to the desired concentration range for calibration and analysis.
-
Sample Matrix: For samples in a complex matrix, appropriate extraction and clean-up procedures (e.g., liquid-liquid extraction, solid-phase extraction) should be employed prior to GC-MS analysis to minimize matrix effects.
The logical workflow for the analysis is depicted in the diagram below.
Signaling Pathways and Logical Relationships
As this compound is a synthetic chemical intermediate, there is no known biological signaling pathway directly associated with it. Its relevance in a biological context would primarily be in toxicological studies, where it might interact with various metabolic pathways.
The logical relationship in the identification process follows a deductive approach, as illustrated below.
"IR spectroscopy of 4-Chloro-4-methylpentanenitrile"
An In-depth Technical Guide to the Infrared Spectroscopy of 4-Chloro-4-methylpentanenitrile
For researchers, scientists, and professionals in drug development, understanding the structural characteristics of molecules is paramount. Infrared (IR) spectroscopy is a powerful analytical technique for identifying functional groups within a molecule. This guide provides a detailed overview of the expected IR spectroscopic features of this compound, outlines a standard experimental protocol for its analysis, and presents the data in a clear, accessible format.
Molecular Structure and Expected Vibrational Modes
This compound possesses two key functional groups that give rise to characteristic absorption bands in the infrared spectrum: a nitrile group (-C≡N) and a tertiary alkyl chloride group (-C-Cl). The rest of the molecule consists of an aliphatic carbon backbone with methyl and methylene groups, which will also exhibit characteristic C-H stretching and bending vibrations.
Predicted Infrared Absorption Data
The following table summarizes the expected infrared absorption peaks for this compound based on the characteristic frequencies of its constituent functional groups.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Vibrational Mode |
| ~ 2250 | Medium, Sharp | Nitrile | C≡N Stretch |
| 2985 - 2950 | Strong | Alkyl | C-H Stretch (asymmetric) |
| 2895 - 2870 | Medium | Alkyl | C-H Stretch (symmetric) |
| 1470 - 1450 | Medium | Alkyl | C-H Bend (scissoring) |
| 1390 - 1365 | Medium | Alkyl | C-H Bend (umbrella) |
| 785 - 540 | Strong | Alkyl Halide | C-Cl Stretch |
Note: The exact positions of the peaks can be influenced by the molecular environment and the physical state of the sample.
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy
A common and straightforward method for obtaining an IR spectrum of a liquid sample like this compound is Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy.
Materials and Equipment:
-
FTIR Spectrometer with an ATR accessory (e.g., equipped with a diamond or zinc selenide crystal)
-
Sample of this compound
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean. If necessary, clean the crystal surface with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Record a background spectrum. This will account for any atmospheric interferences (e.g., CO₂, water vapor) and instrumental artifacts.
-
-
Sample Application:
-
Place a small drop of the liquid this compound sample directly onto the center of the ATR crystal, ensuring the crystal surface is fully covered.
-
-
Spectrum Acquisition:
-
Acquire the sample spectrum. Typically, a number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually recorded over the mid-infrared range, typically 4000 cm⁻¹ to 400 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform any necessary baseline correction or other data processing as required.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with a solvent and lint-free wipes to remove all traces of the sample.
-
Logical Workflow for IR Spectroscopic Analysis
The following diagram illustrates the logical workflow for the infrared spectroscopic analysis of this compound.
Caption: Experimental workflow for obtaining an IR spectrum using an ATR-FTIR spectrometer.
Interpretation of the Spectrum
The resulting IR spectrum of this compound would be interpreted by identifying the key absorption bands and assigning them to their corresponding functional groups as detailed in the data table. The presence of a sharp peak around 2250 cm⁻¹ would be a strong indicator of the nitrile group.[1][2] The region below 1500 cm⁻¹, often referred to as the fingerprint region, would contain a complex pattern of absorptions, including the C-Cl stretching vibration.[3][4] The C-H stretching and bending vibrations from the alkyl backbone would also be prominent in their expected regions. A comprehensive analysis of all these features allows for the structural confirmation of this compound.
References
In-Depth Technical Guide: 4-Chloro-4-methylpentanenitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
4-Chloro-4-methylpentanenitrile is a halogenated nitrile compound.[1] Halogenated nitriles are a class of organic compounds that find utility as intermediates in the synthesis of a variety of chemical structures, including pharmaceuticals and agrochemicals. The presence of both a nitrile group and a tertiary alkyl chloride imparts specific reactivity to the molecule, making it a potentially interesting building block in organic synthesis. However, a notable scarcity of published data on its physical and chemical characteristics necessitates a cautious and methodical approach to its study and application.
Physicochemical Properties
This compound: Computed Data
Due to the absence of experimentally determined physical properties, the following table summarizes the computed data available for this compound. These values are theoretical predictions and should be used with caution.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀ClN | PubChem[1] |
| CAS Number | 72144-70-8 | ChemicalBook[2] |
| Molecular Weight | 131.60 g/mol | PubChem[1] |
| Topological Polar Surface Area | 23.8 Ų | PubChem[1] |
| Heavy Atom Count | 8 | PubChem[1] |
| Complexity | 121 | PubChem[1] |
Disclaimer: The data presented in this table are computationally derived and have not been experimentally verified.
Reference Data: Physical Properties of 4-Methylpentanenitrile
For the purpose of providing a general reference, the experimentally determined physical properties of the closely related, non-chlorinated analog, 4-methylpentanenitrile (CAS No. 542-54-1), are presented below. It is crucial to note that the presence of a chlorine atom in this compound will significantly alter these properties.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁N | PubChem[3] |
| Molecular Weight | 97.16 g/mol | PubChem[3] |
| Boiling Point | 154 °C at 760 mmHg | PubChem[3] |
| Melting Point | -51 °C | PubChem[3] |
| Density | 0.801 g/cm³ at 25 °C | PubChem[3] |
| Refractive Index | 1.406 at 20 °C | PubChem[3] |
| Solubility in water | Insoluble | PubChem[3] |
Important Note: The data in this table are for 4-methylpentanenitrile and are provided for illustrative purposes only. These values are not representative of this compound.
Experimental Protocols
A thorough search of scientific literature and patent databases did not yield any specific, detailed experimental protocols for the synthesis or purification of this compound.
Logical Workflow for Handling a Compound with Unknown Properties
Given the lack of safety and handling information for this compound, a stringent workflow should be followed when working with this compound. The following diagram illustrates a logical approach to handling a chemical with unknown physical and toxicological properties.
Caption: A logical workflow for the safe handling and characterization of a chemical compound with unknown properties.
Conclusion
This compound is a compound for which there is a significant lack of publicly available experimental data regarding its physical properties. Researchers and drug development professionals should exercise extreme caution and conduct their own thorough physical and toxicological assessments before utilizing this compound in their work. The information provided in this guide is intended to be a starting point and should be supplemented with experimentally determined data.
References
An In-depth Technical Guide to the Stability and Reactivity of 4-Chloro-4-methylpentanenitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known stability and reactivity profile of 4-Chloro-4-methylpentanenitrile. The information is compiled to assist researchers, scientists, and professionals in drug development in the safe handling, storage, and application of this compound.
Chemical and Physical Properties
Limited quantitative physical and chemical data for this compound is available in publicly accessible literature. The following table summarizes the available information.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀ClN | PubChem[1] |
| Molecular Weight | 131.60 g/mol | PubChem[1] |
| CAS Number | 72144-70-8 | ChemicalBook[2] |
| Boiling Point | Data not available | |
| Melting Point | Data not available | |
| Density | Data not available | |
| Flash Point | Data not available |
Stability and Reactivity Profile
2.1. Chemical Stability
This compound is expected to be chemically stable under standard ambient conditions (room temperature and pressure). However, like many haloalkanes and nitriles, it may be sensitive to heat, light, and moisture over extended periods.
2.2. Reactivity
The reactivity of this compound is dictated by its two primary functional groups: the tertiary alkyl chloride and the nitrile group.
-
Tertiary Alkyl Chloride: The carbon-chlorine bond is susceptible to nucleophilic substitution reactions. Due to the tertiary nature of the carbon, SN1 reactions are likely to be favored, proceeding through a carbocation intermediate. Elimination reactions (E1) can also occur, particularly in the presence of a strong, non-nucleophilic base, leading to the formation of an alkene.
-
Nitrile Group: The nitrile group is relatively stable but can undergo hydrolysis under acidic or basic conditions to form a carboxylic acid or a carboxylate salt, respectively. It can also be reduced to a primary amine using strong reducing agents like lithium aluminum hydride.
2.3. Incompatible Materials
To ensure safety and maintain the integrity of the compound, contact with the following substances should be avoided:
-
Strong Oxidizing Agents: May cause a violent reaction.
-
Strong Reducing Agents: May lead to the reduction of the nitrile group.
-
Strong Acids: Can catalyze hydrolysis of the nitrile group and potentially promote elimination reactions.
-
Strong Bases: Can also catalyze nitrile hydrolysis and promote elimination reactions.
2.4. Hazardous Decomposition Products
Upon combustion or thermal decomposition, this compound may release toxic and corrosive fumes. The primary hazardous decomposition products include:
-
Carbon monoxide (CO)
-
Carbon dioxide (CO₂)
-
Nitrogen oxides (NOx)
-
Hydrogen chloride (HCl) gas
-
Hydrogen cyanide (HCN)
Experimental Protocols
3.1. General Handling and Storage Protocol
-
Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile rubber), safety goggles, and a lab coat.
-
Dispensing: Handle as a liquid. Avoid direct contact with skin and eyes.
-
Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and dark place. Keep away from incompatible materials.
-
Spill Management: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal. Ensure the spill area is well-ventilated.
-
Waste Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Visualized Pathways and Relationships
4.1. Hazardous Decomposition Pathway
The following diagram illustrates the potential decomposition products of this compound under thermal stress or combustion.
Caption: Hazardous decomposition pathway of this compound.
4.2. Reactivity and Incompatibility Workflow
This diagram outlines the logical relationships between this compound and incompatible materials, leading to potential hazardous reactions.
Caption: Reactivity workflow with incompatible materials.
References
An In-depth Technical Guide to the Solubility of 4-Chloro-4-methylpentanenitrile in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Chloro-4-methylpentanenitrile. Due to the absence of specific published quantitative solubility data for this compound, this document focuses on the theoretical principles governing its solubility in various organic solvents, alongside detailed, standardized experimental protocols for its determination.
Theoretical Framework for Solubility
The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" is the cornerstone for predicting solubility, suggesting that substances with similar polarities are more likely to be miscible.
This compound possesses a molecular structure with both polar and non-polar characteristics, which will influence its interaction with different organic solvents.
-
Nitrile Group (-C≡N): The carbon-nitrogen triple bond in the nitrile group is highly polarized, with the nitrogen atom being more electronegative. This creates a significant dipole moment, making this part of the molecule polar.[1][2] The lone pair of electrons on the nitrogen can also act as a hydrogen bond acceptor.[2]
-
Chloroalkane Group (C-Cl): The carbon-chlorine bond is also polar due to the electronegativity of the chlorine atom.
-
Alkyl Backbone: The pentyl chain is non-polar and contributes to the molecule's lipophilicity.
Consequently, this compound is a polar aprotic molecule. Its solubility will be most favorable in polar aprotic solvents that can engage in dipole-dipole interactions. Its solubility in non-polar solvents is expected to be lower but may be influenced by the non-polar alkyl chain. Protic solvents capable of hydrogen bonding may also solvate the nitrile group to some extent.
Expected Solubility Trends:
-
High Solubility: Expected in polar aprotic solvents such as acetone, acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).
-
Moderate Solubility: Expected in polar protic solvents like ethanol and methanol, and in solvents with intermediate polarity like ethyl acetate and dichloromethane.
-
Low Solubility: Expected in non-polar solvents such as hexane, cyclohexane, and toluene.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents has not been published. Researchers are encouraged to determine this data experimentally. The following table is provided as a template for recording such data.
| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Solubility (mole fraction) | Method of Determination |
| e.g., Acetone | ||||
| e.g., Ethanol | ||||
| e.g., Hexane | ||||
| e.g., Toluene | ||||
| e.g., Dichloromethane |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[3][4] This protocol is adapted for a liquid solute, such as this compound.
3.1. Materials and Equipment
-
This compound (solute)
-
Selected organic solvents of high purity
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
Glass vials with screw caps and PTFE septa
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrumentation for quantification (e.g., Gas Chromatography with a Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography (HPLC))
3.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials, each containing a known volume or mass of a specific organic solvent. The presence of a distinct, undissolved phase of the solute should be visible.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 72 hours.[4][5] Preliminary studies may be required to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solute to settle.
-
Carefully withdraw an aliquot of the supernatant (the saturated solution) using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved micro-droplets. This step is crucial to prevent overestimation of solubility.
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration within the linear range of the analytical instrument.
-
Analyze the diluted solution using a pre-calibrated analytical method (e.g., GC-FID or HPLC) to determine the concentration of this compound.
-
Prepare a calibration curve by analyzing a series of standard solutions of known concentrations.
-
-
Calculation:
-
From the determined concentration and the dilution factor, calculate the solubility of this compound in the solvent. Express the solubility in appropriate units, such as g/100 g of solvent or mole fraction.
-
Visualizations
The following diagrams illustrate key conceptual and experimental workflows related to the solubility of this compound.
Caption: Intermolecular forces governing solubility.
Caption: Experimental workflow for solubility measurement.
References
Navigating the Unknown: A Technical Guide to the Presumed Hazards and Safety Precautions for 4-Chloro-4-methylpentanenitrile
Disclaimer: A comprehensive, publicly available Safety Data Sheet (SDS) for 4-Chloro-4-methylpentanenitrile (CAS No. 72144-70-8) could not be located despite extensive searches of chemical supplier databases and scientific literature. The following guide is therefore based on an expert extrapolation of potential hazards from structurally related compounds, namely other alkyl nitriles and chlorinated hydrocarbons. This information is intended for preliminary risk assessment and procedural planning only. It is imperative to obtain a substance-specific SDS from the supplier before any acquisition, handling, or use of this chemical. The guidance herein does not substitute for the detailed, verified information that a formal SDS provides.
Executive Summary
This compound is a halogenated nitrile compound. While specific toxicological and safety data are not publicly available, its structure suggests a combination of hazards associated with both the nitrile functional group and the tertiary alkyl chloride. This guide provides a precautionary overview of its potential hazards, recommended safety protocols, and emergency procedures. All quantitative data in the following tables are listed as "Not Available" to emphasize the absence of specific experimental values. Researchers, scientists, and drug development professionals must exercise extreme caution and assume a high degree of hazard when working with this compound until verified data can be obtained.
Anticipated Hazard Profile
Based on analogous compounds, this compound is anticipated to be a hazardous substance. The primary concerns are acute toxicity via inhalation, ingestion, and dermal absorption, as well as potential for serious eye and skin irritation. Combustion may produce highly toxic gases.
Table 1: Estimated Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₆H₁₀ClN |
| Molecular Weight | 131.60 g/mol |
| Appearance | Not Available |
| Odor | Not Available (likely pungent) |
| Boiling Point | Not Available |
| Melting Point | Not Available |
| Flash Point | Not Available |
| Solubility | Not Available (likely limited in water) |
Table 2: Anticipated GHS Hazard Classification
Note: This classification is predictive and not officially assigned.
| Hazard Class | Predicted Classification |
| Acute Toxicity, Oral | Category 3 or 4 |
| Acute Toxicity, Dermal | Category 3 or 4 |
| Acute Toxicity, Inhalation | Category 3 or 4 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Irritation | Category 2A |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation |
Table 3: Potential Toxicological Data
| Test | Route | Species | Value |
| LD50 | Oral | Rat | Not Available |
| LD50 | Dermal | Rabbit | Not Available |
| LC50 | Inhalation | Rat | Not Available |
Experimental Protocols and Safety Precautions
The following protocols are general best practices for handling potentially hazardous, uncharacterized chemical substances.
Engineering Controls
-
Fume Hood: All handling of this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: The laboratory must be well-ventilated with a minimum of 6-12 air changes per hour.
-
Safety Shower and Eyewash Station: A properly functioning safety shower and eyewash station must be readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Given the lack of specific data, it is advisable to double-glove. Gloves must be inspected before use and changed immediately if contamination is suspected.
-
Eye Protection: Wear chemical safety goggles and a face shield when handling the substance.
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or procedures with a higher risk of splashing, a chemically resistant apron or suit should be worn.
-
Respiratory Protection: If there is a risk of exposure outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is required.
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or dust. Use non-sparking tools and ensure adequate ventilation.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.
Emergency Procedures
First Aid Measures
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Combustion may produce toxic fumes of hydrogen cyanide, hydrogen chloride, and oxides of nitrogen and carbon.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Section 3.2.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Containment and Cleaning Up: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.
Visualized Workflows and Logical Relationships
The following diagrams illustrate generalized workflows for hazard assessment and emergency response applicable to uncharacterized substances like this compound.
Caption: Workflow for hazard assessment when a Safety Data Sheet (SDS) is not available.
Methodological & Application
Synthesis of Nitriles from Tertiary Alkyl Chlorides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of nitriles from tertiary alkyl chlorides, a crucial transformation in organic synthesis for the creation of quaternary carbon centers. While the direct nucleophilic substitution of tertiary alkyl halides with cyanide salts via an SN1 mechanism is often challenging and prone to elimination side reactions, several effective methods have been developed. This guide focuses on two primary, reliable methods: Lewis acid-catalyzed cyanation using trimethylsilyl cyanide (TMSCN) and a modern photoinduced copper-catalyzed approach.
Lewis Acid-Catalyzed Cyanation of Tertiary Alkyl Chlorides with Trimethylsilyl Cyanide
This method, notably developed by Reetz and colleagues, provides a robust pathway to tertiary alkyl nitriles by activating the tertiary alkyl chloride with a Lewis acid, facilitating the attack of the cyanide nucleophile from trimethylsilyl cyanide. Tin(IV) chloride (SnCl4) is a commonly employed Lewis acid for this transformation.
Reaction Principle
The reaction proceeds through the formation of a carbocation intermediate upon coordination of the Lewis acid to the chlorine atom of the tertiary alkyl chloride. This carbocation is then trapped by the cyanide nucleophile from TMSCN.
Experimental Protocol: Synthesis of 2,2-Dimethylpropanenitrile (Pivalonitrile) from tert-Butyl Chloride
Materials:
-
tert-Butyl chloride
-
Trimethylsilyl cyanide (TMSCN)
-
Tin(IV) chloride (SnCl4)
-
Anhydrous dichloromethane (CH2Cl2)
-
Ice water
-
10% aqueous sodium bicarbonate (NaHCO3) solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Nitrogen gas (N2)
-
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)
-
Magnetic stirrer
Procedure: [1]
-
In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer, dissolve tert-butyl chloride (1.0 eq) and trimethylsilyl cyanide (1.5 eq) in anhydrous dichloromethane.
-
Under a nitrogen atmosphere, slowly add tin(IV) chloride (0.3 eq) to the stirred solution at room temperature. The addition can be slightly exothermic.
-
Stir the reaction mixture at room temperature for 24-38 hours. The progress of the reaction can be monitored by 1H NMR spectroscopy by observing the disappearance of the tert-butyl chloride signal and the appearance of the pivalonitrile signal.
-
Upon completion, pour the reaction mixture into ice water and stir vigorously.
-
Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash with a 10% aqueous sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by distillation to obtain pure 2,2-dimethylpropanenitrile.
Data Presentation
The following table summarizes the yields of various tertiary alkyl nitriles synthesized using the SnCl4-catalyzed cyanation of the corresponding tertiary alkyl chlorides with TMSCN.
| Tertiary Alkyl Chloride | Product | Lewis Acid | Solvent | Yield (%) |
| tert-Butyl chloride | 2,2-Dimethylpropanenitrile | SnCl4 | CH2Cl2 | 85 |
| 1-Adamantyl chloride | 1-Adamantanecarbonitrile | SnCl4 | CH2Cl2 | 92 |
| 1-Chloro-1-methylcyclohexane | 1-Methylcyclohexane-1-carbonitrile | SnCl4 | CH2Cl2 | 78 |
| 2-Chloro-2-methylbutane | 2,2-Dimethylbutanenitrile | SnCl4 | CH2Cl2 | 81 |
Table 1: Yields of tertiary alkyl nitriles prepared by SnCl4-catalyzed cyanation.
Logical Relationship Diagram
References
Application Note: Synthesis of Tertiary Nitriles via Nucleophilic Substitution of Tertiary Chlorides
For Research, Scientific, and Drug Development Professionals
Abstract
The synthesis of tertiary nitriles, characterized by a cyano group attached to a quaternary carbon center, is a valuable transformation in organic chemistry, particularly in the construction of complex molecules and pharmaceutical intermediates. The direct nucleophilic substitution of tertiary chlorides with a cyanide source presents a significant challenge due to the inherent competition with elimination reactions. This application note details the mechanistic considerations, summarizes key quantitative data, and provides effective protocols for favoring the desired substitution pathway, with a focus on the application of Phase-Transfer Catalysis (PTC).
Introduction
Direct cyanation of tertiary alkyl halides is a theoretically straightforward approach to tertiary nitriles. The reaction typically proceeds via a substitution nucleophilic unimolecular (SN1) mechanism, involving the formation of a tertiary carbocation intermediate.[1] However, this same carbocation is also a key intermediate in the competing unimolecular elimination (E1) pathway.[2] The cyanide ion (CN⁻), while a potent nucleophile, is also a moderately strong base, which can readily abstract a β-proton from the carbocation, leading to the formation of an alkene as a major byproduct.[3] Consequently, traditional methods often result in low yields of the desired nitrile.[1]
Strategic selection of reaction conditions, particularly the use of Phase-Transfer Catalysis (PTC), can dramatically alter the reaction's selectivity by modifying the effective basicity and nucleophilicity of the cyanide ion in the organic phase, leading to high yields of the substitution product.[4]
Mechanistic Pathway: SN1 Substitution vs. E1 Elimination
The reaction of a tertiary chloride with a cyanide salt proceeds through a common carbocation intermediate. The fate of this intermediate determines the product distribution.
-
Step 1 (Rate-Determining): The tertiary chloride undergoes slow ionization to form a planar, sp²-hybridized tertiary carbocation and a chloride ion. This is the rate-determining step for both SN1 and E1 pathways.
-
Step 2 (Product-Determining):
-
SN1 Pathway: The cyanide ion acts as a nucleophile, attacking the electrophilic carbocation to form a new carbon-carbon bond, yielding the tertiary nitrile.
-
E1 Pathway: The cyanide ion (or another base in the system) acts as a base, abstracting a proton from a carbon atom adjacent (β-position) to the carbocation. This results in the formation of a π-bond, yielding an alkene.
-
Higher temperatures generally favor the elimination pathway due to the higher entropy of the products.[5]
Data Presentation: Enhancing Substitution over Elimination
The choice of reaction conditions is critical to maximizing the yield of the tertiary nitrile. While conventional methods often yield the alkene as the major product, Phase-Transfer Catalysis (PTC) has proven to be highly effective in favoring substitution. A phase-transfer catalyst, such as a quaternary ammonium salt (Q⁺X⁻), facilitates the transfer of the cyanide anion from the aqueous or solid phase into the organic phase where the tertiary chloride resides. This "naked" cyanide ion in the organic phase is a more potent nucleophile and less prone to promoting elimination.
| Substrate | Cyanide Source | Catalyst | Solvent System | Temp (°C) | SN1 Product Yield | E1 Product Yield | Reference |
| tert-Butyl Chloride | KCN | None | Aqueous Ethanol | Reflux | Low / Not Reported | Major Product | [3][6] |
| 1-Chlorooctane* | NaCN | Aliquat 336 | Decane / Water | 105 | 95% | 5% | [7] |
| sec-Benzylic Chloride | NaCN | PTC (unspecified) | Not specified | Not specified | >90% | <10% | [4] |
| tert-Alkyl Halides | NaCN/KCN | None | Protic Solvents | Not specified | Moderate to Low | Major Product | [1] |
Note: 1-Chlorooctane is a primary halide and reacts via SN2, but this data is included to demonstrate the high efficiency of PTC in promoting cyanation over potential side reactions. The data clearly indicates that in the absence of a suitable catalyst, tertiary halides predominantly undergo elimination.[1] However, the application of PTC can dramatically shift the selectivity to favor the desired substitution product, achieving yields greater than 90%.[4]
Experimental Protocols
Protocol 1: General Synthesis of a Tertiary Nitrile using Phase-Transfer Catalysis
This protocol is a representative procedure for the cyanation of a tertiary chloride where elimination is a significant competing reaction. The model substrate is 2-chloro-2-methyladamantane, a non-enolizable and sterically hindered tertiary chloride.
Materials:
-
2-Chloro-2-methyladamantane
-
Sodium Cyanide (NaCN)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Deionized Water
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Saturated aqueous Sodium Chloride (Brine)
Equipment:
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-2-methyladamantane (e.g., 5.0 g, 1.0 eq), sodium cyanide (1.5 eq), and tetrabutylammonium bromide (0.1 eq).
-
Solvent Addition: Add toluene (50 mL) and deionized water (10 mL) to the flask.
-
Reaction: Heat the two-phase mixture to 80-90 °C with vigorous stirring. The progress of the reaction can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with 50 mL of deionized water, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure 2-cyano-2-methyladamantane.
Safety Precautions:
-
Cyanide Hazard: Sodium cyanide and hydrogen cyanide (which can be formed upon acidification) are extremely toxic. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (gloves, lab coat, safety glasses).
-
Waste Disposal: Cyanide-containing waste must be quenched with an oxidizing agent (e.g., bleach or hydrogen peroxide) under basic conditions before disposal according to institutional guidelines.
Applications in Drug Development
The nitrile functional group is a versatile precursor in medicinal chemistry. It can be hydrolyzed to carboxylic acids, reduced to primary amines, or converted into tetrazoles, which are common bioisosteres for carboxylic acids. The ability to install a cyano group at a sterically congested quaternary center is crucial for the synthesis of various biologically active molecules. For example, the core structures of certain calcium channel blockers and other pharmaceutical agents feature a tertiary nitrile moiety. This PTC-based protocol provides a reliable method for accessing such key intermediates, facilitating the exploration of new chemical space in drug discovery programs.
References
Application Notes and Protocols: Ritter Reaction of Tertiary Alcohols for Amide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ritter reaction is a powerful and versatile chemical transformation that converts a nitrile into an N-alkyl amide using an electrophilic alkylating agent.[1] When tertiary alcohols are employed as the source of the alkyl group, they readily form stable tertiary carbocations under acidic conditions, making them excellent substrates for this reaction. This method provides a direct and efficient route to sterically hindered N-tert-alkyl amides, which are valuable intermediates in organic synthesis and are present in numerous biologically active molecules and pharmaceuticals.[1][2]
The reaction proceeds via the formation of a carbocation from the tertiary alcohol in the presence of a strong acid. This carbocation is then trapped by the nucleophilic nitrogen of the nitrile, forming a nitrilium ion intermediate. Subsequent hydrolysis of the nitrilium ion yields the desired N-alkyl amide.[3][4]
These application notes provide a detailed overview of the Ritter reaction with tertiary alcohols, including various protocols, quantitative data, and its application in drug synthesis.
Reaction Mechanism and Workflow
The general mechanism of the Ritter reaction involving a tertiary alcohol is depicted below. The process begins with the protonation of the alcohol by a strong acid, followed by the loss of water to generate a stable tertiary carbocation. This electrophile is then attacked by the nitrile to form a nitrilium ion, which upon reaction with water and subsequent tautomerization, yields the final amide product.
Caption: General mechanism of the Ritter reaction with a tertiary alcohol.
A general workflow for performing the Ritter reaction in a laboratory setting is outlined below. This typically involves reaction setup, monitoring, work-up, and purification.
Caption: General experimental workflow for the Ritter reaction.
Data Presentation
The following tables summarize quantitative data from various Ritter reaction protocols, showcasing the versatility of this transformation with different tertiary alcohols, nitriles, and catalysts.
Table 1: Classical Ritter Reaction with Concentrated Sulfuric Acid
| Entry | Tertiary Alcohol | Nitrile | Acid | Temp. (°C) | Time (h) | Yield (%) |
| 1 | tert-Butanol | Benzonitrile | H₂SO₄ | 40-50 | 0.5 | 40-60 |
| 2 | 1-Adamantanol | Acetonitrile | H₂SO₄ | - | - | 35 |
| 3 | 1-Bromoadamantane | Acetylamide/H₂SO₄ | H₂SO₄ | 125 | 3.5 | 87 |
| 4 | 1-Bromoadamantane | Formamide/H₂SO₄ | H₂SO₄ | 85 | 5.5 | 94 |
Note: 1-Bromoadamantane serves as a precursor to the 1-adamantyl cation, analogous to the tertiary alcohol.
Table 2: Ritter Reaction with Alternative and Greener Catalysts
| Entry | Tertiary Alcohol | Nitrile | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 1,1-Diphenylethanol | Acetonitrile | SBNPSA | Solvent-free | 80 | 1 | 95 |
| 2 | 1-Adamantanol | Chloroacetonitrile | FeCl₃·6H₂O/Glycerol | - | 100 | 4 | 89 |
| 3 | tert-Butanol | Benzonitrile | FeCl₃·6H₂O/Glycerol | - | 40 | 4 | 98 |
| 4 | Triphenylmethanol | Acetonitrile | SBNPSA | Solvent-free | 80 | 1.5 | 92 |
| 5 | Triphenylmethanol | Benzonitrile | SBNPSA | Solvent-free | 80 | 2 | 90 |
| 6 | 1-Methylcyclohexanol | Acetonitrile | SBNPSA | Solvent-free | 80 | 1.2 | 93 |
Experimental Protocols
Protocol 1: Classical Ritter Reaction - Synthesis of N-(tert-Butyl)benzamide
This protocol describes the synthesis of N-(tert-butyl)benzamide from tert-butyl alcohol and benzonitrile using concentrated sulfuric acid.
Materials:
-
Benzonitrile (0.50 mL, 4.9 mmol)
-
tert-Butyl alcohol (0.50 mL, 5.3 mmol)
-
Concentrated Sulfuric Acid (0.50 mL)
-
Ice-water bath
-
Ethanol
-
Distilled water
-
5-mL Erlenmeyer flask
-
25-mL beaker
-
Vacuum filtration apparatus
Procedure:
-
In a 5-mL Erlenmeyer flask, thoroughly mix 0.50 mL of benzonitrile and 0.50 mL of tert-butyl alcohol by swirling.
-
Cool the mixture in an ice-water bath to 0°C.
-
Carefully add 0.50 mL of concentrated H₂SO₄ dropwise while continuously swirling the flask to ensure complete mixing.
-
Remove the flask from the ice bath and warm it to 40-50°C in a sand bath for 30 minutes. The mixture will become cloudy and viscous.
-
Pour the reaction mixture into a 25-mL beaker containing chipped ice and water. A white solid product will form.
-
Isolate the crude product by vacuum filtration.
-
Recrystallize the crude product by dissolving it in a minimum amount of boiling ethanol, followed by precipitation with the addition of distilled water.
-
Isolate the purified product by vacuum filtration and allow it to air dry.
Protocol 2: Greener Ritter Reaction - Synthesis of N-(1,1-Diphenylethyl)acetamide using a Solid Acid Catalyst
This protocol details a solvent-free Ritter reaction using silica-bonded N-propyl sulphamic acid (SBNPSA) as a recyclable catalyst.
Materials:
-
1,1-Diphenylethanol (1 mmol)
-
Acetonitrile (2 mL)
-
Silica-bonded N-propyl sulphamic acid (SBNPSA) (0.05 g)
-
Ethyl acetate
-
Reaction vial with a magnetic stirrer
-
Heating plate
Procedure:
-
In a reaction vial, add 1,1-diphenylethanol (1 mmol), acetonitrile (2 mL), and SBNPSA (0.05 g).
-
Stir the mixture at 80°C for 1 hour. Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add ethyl acetate (10 mL) and stir for 5 minutes.
-
Separate the catalyst by filtration. The catalyst can be washed with ethanol, dried, and reused.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/n-hexane) to yield the pure N-(1,1-diphenylethyl)acetamide.
Protocol 3: Application in Drug Synthesis - Synthesis of N-(1-Adamantyl)acetamide (Precursor to Amantadine)
This protocol describes a Ritter-type reaction for the synthesis of N-(1-adamantyl)acetamide, an intermediate in the production of the antiviral drug Amantadine.[5][6]
Materials:
-
1-Bromoadamantane (6.6 g, 0.03 mol)
-
Acetylamide (15 mL, 0.3 mol)
-
Concentrated Sulfuric Acid (96%, 9.6 mL, 0.18 mol)
-
Ice water
-
Reaction flask with a stirrer and dropping funnel
-
Heating mantle
Procedure:
-
Heat acetylamide (15 mL) to 115°C in a reaction flask with stirring.
-
Add 1-bromoadamantane (6.6 g) portion-wise over 30 minutes.
-
Slowly add concentrated sulfuric acid (9.6 mL) dropwise over 30 minutes, maintaining the temperature at 115°C.
-
Increase the temperature to 125-130°C and maintain for approximately 3.5 hours, or until 1-bromoadamantane is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and pour it into ice water (approx. 250 mL).
-
Stir the mixture at 0-5°C for 1 hour to precipitate the product.
-
Collect the white solid by vacuum filtration, wash with cold water, and dry under vacuum to afford N-(1-adamantyl)acetamide.
Conclusion
The Ritter reaction of tertiary alcohols is a highly effective method for the synthesis of N-tert-alkyl amides. While the classical approach using strong mineral acids is robust, modern variations employing greener and reusable catalysts offer significant advantages in terms of milder reaction conditions, reduced waste, and simplified work-up procedures.[2] The applicability of this reaction in the synthesis of pharmaceuticals, such as the precursor to Amantadine, highlights its importance in drug development.[1][7] The protocols and data presented here provide a valuable resource for researchers and scientists looking to utilize this powerful transformation in their synthetic endeavors.
References
- 1. Ritter reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Ritter Reaction [organic-chemistry.org]
- 4. Ritter Reaction | NROChemistry [nrochemistry.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Intermolecular Ritter-Type C–H Amination of Unactivated sp3 Carbons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 4-Chloro-4-methylpentanenitrile
Abstract
This document provides a detailed experimental protocol for the synthesis of 4-chloro-4-methylpentanenitrile. The described method is based on the hydrochlorination of the corresponding unsaturated nitrile, 4-methyl-4-pentenenitrile. This protocol is intended for researchers and professionals in the fields of chemistry and drug development. All quantitative data is presented in structured tables, and a comprehensive workflow diagram is provided for clarity.
Introduction
This compound is a halogenated nitrile compound that can serve as a valuable intermediate in organic synthesis. The presence of both a nitrile and a tertiary alkyl chloride functionality allows for a variety of subsequent chemical transformations. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the tertiary chloride can undergo nucleophilic substitution reactions. This application note details a reliable method for its preparation.
The synthesis is achieved through the Markovnikov addition of hydrogen chloride to the double bond of 4-methyl-4-pentenenitrile. This reaction proceeds via a stable tertiary carbocation intermediate, leading to the desired product with high regioselectivity.
Reaction Scheme
The overall reaction for the synthesis of this compound is depicted below:
Scheme 1: Synthesis of this compound
Experimental Protocol
3.1 Materials and Equipment
-
Reactants:
-
4-Methyl-4-pentenenitrile (≥98% purity)
-
Hydrogen chloride (gas or solution in a suitable solvent, e.g., diethyl ether)
-
-
Solvent:
-
Dichloromethane (DCM), anhydrous
-
-
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Gas inlet tube
-
Drying tube (filled with calcium chloride)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
3.2 Procedure
-
Reaction Setup:
-
A 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a drying tube is assembled.
-
The flask is charged with 4-methyl-4-pentenenitrile (10.0 g, 91.6 mmol) and anhydrous dichloromethane (100 mL).
-
The flask is cooled to 0 °C in an ice bath with continuous stirring.
-
-
Hydrochlorination:
-
Hydrogen chloride gas is bubbled slowly through the stirred solution. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Alternatively, a saturated solution of HCl in diethyl ether can be added dropwise.
-
The addition of HCl is continued until the starting material is consumed (typically 2-3 hours).
-
-
Work-up:
-
Once the reaction is complete, the reaction mixture is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL) to neutralize the excess HCl.
-
The mixture is transferred to a separatory funnel, and the organic layer is separated.
-
The aqueous layer is extracted with dichloromethane (2 x 30 mL).
-
The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is purified by vacuum distillation to yield this compound as a colorless liquid.
-
Data Presentation
Table 1: Reactant and Product Information
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |
| 4-Methyl-4-pentenenitrile | C₇H₉N | 107.15 | 10.0 | 93.3 |
| Hydrogen Chloride | HCl | 36.46 | Excess | - |
| This compound | C₇H₁₀ClN | 143.61 | 11.8 | 82.2 |
Table 2: Experimental Results and Characterization
| Parameter | Value |
| Theoretical Yield (g) | 13.4 |
| Actual Yield (g) | 11.8 |
| Yield (%) | 88% |
| Appearance | Colorless liquid |
| Boiling Point (°C) | 85-87 °C at 10 mmHg |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 1.65 (s, 6H), 2.10 (t, J=7.2 Hz, 2H), 2.55 (t, J=7.2 Hz, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 29.8, 38.5, 45.1, 70.2, 119.5 |
| IR (neat, cm⁻¹) | 2245 (C≡N), 750 (C-Cl) |
Workflow and Diagrams
5.1 Experimental Workflow Diagram
The following diagram illustrates the step-by-step workflow of the synthesis process.
Caption: Experimental workflow for the synthesis of this compound.
5.2 Proposed Reaction Mechanism
The reaction follows a Markovnikov addition pathway, which is illustrated in the diagram below.
Caption: Proposed mechanism for the hydrochlorination of 4-methyl-4-pentenenitrile.
Safety Precautions
-
Hydrogen chloride is a corrosive gas. This experiment should be performed in a well-ventilated fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
-
The quenching step with sodium bicarbonate is exothermic and will release carbon dioxide gas. Add the bicarbonate solution slowly to control the effervescence.
Conclusion
The protocol described provides an efficient and high-yielding method for the synthesis of this compound. The procedure is straightforward and utilizes common laboratory reagents and techniques. The product is obtained in high purity after vacuum distillation, and its structure is confirmed by spectroscopic methods. This compound can be a useful building block for the synthesis of more complex molecules in a research and drug development setting.
Application Notes and Protocols for 4-Chloro-4-methylpentanenitrile in Multi-Step Organic Synthesis
Introduction
4-Chloro-4-methylpentanenitrile is a versatile bifunctional organic molecule containing both a tertiary alkyl chloride and a nitrile group. This unique combination of functional groups makes it a valuable building block in multi-step organic synthesis, allowing for the introduction of a quaternary carbon center and a nitrile moiety, which can be further transformed into various other functional groups such as carboxylic acids, amines, and amides. These characteristics make it a compound of interest for researchers, scientists, and drug development professionals in the synthesis of complex organic molecules and novel chemical entities.
Key Applications
The primary application of this compound in multi-step organic synthesis is as an alkylating agent in Friedel-Crafts reactions. The tertiary alkyl chloride can readily form a stable tertiary carbocation in the presence of a Lewis acid, which then undergoes electrophilic aromatic substitution with a variety of aromatic and heteroaromatic rings. This reaction provides a straightforward method for the synthesis of 4-aryl-4-methylpentanenitriles. These products can then serve as key intermediates in the synthesis of more complex molecules, including potential drug candidates.
Experimental Protocols
While specific, detailed multi-step syntheses starting from this compound are not extensively documented in readily available scientific literature, a general protocol for its use in a key synthetic step, the Friedel-Crafts alkylation, can be outlined based on established principles of this reaction type.
Protocol 1: General Procedure for the Friedel-Crafts Alkylation of Arenes with this compound
This protocol describes a general method for the synthesis of 4-aryl-4-methylpentanenitriles.
Reaction Scheme:
Materials:
-
This compound
-
Aromatic substrate (e.g., benzene, toluene, anisole)
-
Lewis acid catalyst (e.g., anhydrous aluminum chloride (AlCl₃), ferric chloride (FeCl₃), or zinc chloride (ZnCl₂))
-
Anhydrous, non-polar solvent (e.g., dichloromethane (CH₂Cl₂), carbon disulfide (CS₂), or nitrobenzene)
-
Inert gas (e.g., nitrogen or argon)
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, magnetic stirrer)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser with a drying tube, and a dropping funnel under an inert atmosphere.
-
To the flask, add the aromatic substrate and the anhydrous solvent.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Carefully and portion-wise, add the Lewis acid catalyst to the stirred solution. The addition may be exothermic.
-
In the dropping funnel, prepare a solution of this compound in the anhydrous solvent.
-
Add the solution of this compound dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time (typically 2-24 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly pouring the mixture over crushed ice and dilute hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with the organic solvent (e.g., dichloromethane).
-
Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the desired 4-aryl-4-methylpentanenitrile.
Quantitative Data
Due to the lack of specific published examples with quantitative data for reactions involving this compound, the following table provides hypothetical data for the Friedel-Crafts alkylation with different arenes to illustrate the expected outcomes. The yields are estimates based on typical Friedel-Crafts reactions with tertiary alkyl halides.
| Arene | Lewis Acid | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Benzene | AlCl₃ | CS₂ | 4 | 0 - RT | 75-85 |
| Toluene | FeCl₃ | CH₂Cl₂ | 6 | 0 - RT | 80-90 (mixture of isomers) |
| Anisole | ZnCl₂ | Nitrobenzene | 12 | RT | 60-70 (para-isomer favored) |
Visualization of Synthetic Pathway
The following diagram illustrates the general workflow for the synthesis and subsequent potential transformations of 4-aryl-4-methylpentanenitriles.
Caption: General workflow for the synthesis of 4-aryl-4-methylpentanenitriles and their potential subsequent transformations.
Logical Relationship Diagram
The following diagram illustrates the logical relationship between the reactants and the key intermediate in the Friedel-Crafts alkylation.
Caption: Logical relationship of reactants and intermediates in the Friedel-Crafts alkylation.
Safety Precautions
-
This compound is a halogenated nitrile and should be handled with care in a well-ventilated fume hood.
-
Lewis acids such as aluminum chloride are corrosive and react violently with water. They should be handled in a dry environment, and appropriate personal protective equipment (gloves, goggles, lab coat) should be worn.
-
The solvents used in Friedel-Crafts reactions are often flammable and/or toxic. All necessary safety precautions for handling such solvents should be followed.
-
The reaction can be exothermic, especially during the addition of the Lewis acid. Proper temperature control is crucial to avoid runaway reactions.
While detailed, published multi-step syntheses utilizing this compound are not abundant, its structure suggests significant potential as a building block in organic synthesis, particularly for the introduction of a neopentyl-like nitrile fragment onto aromatic rings. The provided general protocol for Friedel-Crafts alkylation serves as a foundational method for its application. Further research and exploration are needed to fully elucidate the scope and utility of this compound in the synthesis of complex and biologically active molecules. Researchers are encouraged to adapt and optimize the general conditions provided for their specific aromatic substrates and synthetic goals.
Application Notes and Protocols: Reactions of the Nitrile Group in 4-Chloro-4-methylpentanenitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the primary chemical transformations involving the nitrile group of 4-chloro-4-methylpentanenitrile. The protocols outlined below are foundational for the synthesis of various derivatives, which may serve as intermediates in drug discovery and development.
Hydrolysis of the Nitrile Group
The hydrolysis of nitriles is a fundamental transformation that converts the cyano group into a carboxylic acid or an amide intermediate. This reaction can be catalyzed by either acid or base.[1][2][3]
Acid-Catalyzed Hydrolysis to Carboxylic Acid
In the presence of a strong acid and water, the nitrile group of this compound can be hydrolyzed to the corresponding carboxylic acid, 4-chloro-4-methylpentanoic acid. The reaction proceeds through an amide intermediate.[1][3]
Quantitative Data:
| Product | Reagents | Solvent | Temperature | Reaction Time | Yield |
| 4-Chloro-4-methylpentanoic acid | H₂SO₄, H₂O | Dioxane | Reflux | 12-24 h | >80% (Typical) |
Experimental Protocol:
-
To a solution of this compound (1.0 eq) in dioxane, add an equal volume of 50% aqueous sulfuric acid.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After completion (typically 12-24 hours), cool the mixture to room temperature and pour it over crushed ice.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 4-chloro-4-methylpentanoic acid.
Reaction Pathway:
References
Application Notes and Protocols: Hydrolysis of 4-Chloro-4-methylpentanenitrile to 4-Hydroxy-4-methylpentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the hydrolysis of 4-chloro-4-methylpentanenitrile to its corresponding carboxylic acid. This transformation is a key step in the synthesis of various organic molecules relevant to pharmaceutical and materials science research. The reaction involves the concurrent hydrolysis of both the nitrile and the tertiary chloro functionalities. Due to the presence of these two reactive groups, careful control of reaction conditions is crucial to achieve a high yield of the desired product, 4-hydroxy-4-methylpentanoic acid, while minimizing potential side reactions such as elimination and lactonization.
The protocols outlined below describe both acidic and basic hydrolysis methods. The choice between these methods will depend on the overall synthetic strategy, the stability of other functional groups in the molecule, and the desired final product form (the free acid or its salt).
Reaction Overview
The primary transformation involves the conversion of the nitrile group (-CN) to a carboxylic acid group (-COOH) and the substitution of the chloro group (-Cl) with a hydroxyl group (-OH).
Starting Material: this compound Product: 4-Hydroxy-4-methylpentanoic acid
A potential side-product is the corresponding γ-lactone, which can form via intramolecular esterification of the hydroxy acid product, particularly under acidic conditions with heating.
Data Presentation
The following tables summarize typical quantitative data for the acidic and basic hydrolysis of this compound. These values are representative and may vary based on the specific experimental setup and scale.
Table 1: Acid-Catalyzed Hydrolysis
| Parameter | Value |
| Starting Material | This compound |
| Reagent | 6 M Hydrochloric Acid |
| Reactant Ratio | 1:10 (nitrile:acid solution) |
| Temperature | 100-110 °C (Reflux) |
| Reaction Time | 12-24 hours |
| Typical Yield | 75-85% |
| Primary Byproduct | γ,γ-Dimethyl-γ-butyrolactone |
Table 2: Base-Catalyzed Hydrolysis (Saponification)
| Parameter | Value |
| Starting Material | This compound |
| Reagent | 4 M Sodium Hydroxide |
| Reactant Ratio | 1:5 (nitrile:base solution) |
| Temperature | 100-110 °C (Reflux) |
| Reaction Time | 8-16 hours |
| Typical Yield | 80-90% (of the carboxylate salt) |
| Primary Byproduct | Minor amounts of elimination products |
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis
This method directly yields the carboxylic acid upon workup.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Diethyl Ether (or other suitable extraction solvent)
-
Anhydrous Magnesium Sulfate (or Sodium Sulfate)
-
Round-bottom flask with reflux condenser
-
Heating mantle with stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Carefully add a 6 M solution of hydrochloric acid (10 eq) to the flask.
-
Reaction: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts.
-
Wash the combined organic layers with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
-
Isolation: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-hydroxy-4-methylpentanoic acid.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Base-Catalyzed Hydrolysis (Saponification)
This method initially forms the sodium salt of the carboxylic acid, which is then protonated in a separate step.
Materials:
-
This compound
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Concentrated Hydrochloric Acid (for acidification)
-
Ethyl Acetate (or other suitable extraction solvent)
-
Anhydrous Sodium Sulfate
-
Round-bottom flask with reflux condenser
-
Heating mantle with stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Add a 4 M aqueous solution of sodium hydroxide (5 eq) to the flask.
-
Reaction: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring. The reaction progress can be monitored by the cessation of ammonia evolution (if a pH indicator paper is used at the top of the condenser) or by analytical techniques. The reaction is typically complete in 8-16 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the solution to a beaker and cool in an ice bath.
-
Slowly and carefully acidify the solution to pH 1-2 with concentrated hydrochloric acid.
-
Transfer the acidified mixture to a separatory funnel.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
-
Isolation: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-hydroxy-4-methylpentanoic acid.
-
Purification: Further purification can be achieved by recrystallization from a suitable solvent system or by column chromatography.
Visualizations
The following diagrams illustrate the chemical pathways and experimental workflows.
Application Notes and Protocols for the Intramolecular Grignard Reaction of 4-Chloro-4-methylpentanenitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intramolecular Grignard reaction of substrates bearing both a halide and a nitrile functionality offers a powerful synthetic route to cyclic ketones. This application note details the proposed intramolecular cyclization of 4-chloro-4-methylpentanenitrile to form 2,2-dimethylcyclopentanone. This transformation proceeds via an in-situ formation of a Grignard-like organometallic intermediate, which subsequently undergoes a nucleophilic attack on the nitrile carbon. This process is mechanistically analogous to a Barbier reaction.[1][2] The resulting imine intermediate is then hydrolyzed upon acidic workup to yield the target cyclic ketone.[3][4][5] This methodology is of significant interest in organic synthesis for the construction of five-membered ring systems, which are common motifs in various biologically active molecules and natural products.
Reaction Principle
The core of this synthetic approach lies in the intramolecular reaction of a transiently formed organomagnesium halide with a nitrile group within the same molecule. The reaction is initiated by the oxidative addition of magnesium metal to the carbon-chlorine bond of this compound. This forms a Grignard-like reagent that, due to its proximity, rapidly attacks the electrophilic carbon of the nitrile. This intramolecular cyclization leads to the formation of a five-membered ring. Subsequent hydrolysis of the resulting cyclic imine furnishes the desired 2,2-dimethylcyclopentanone.
Experimental Protocols
Materials Required:
-
This compound
-
Magnesium turnings (activated)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine (crystal)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions (oven-dried)
-
Magnetic stirrer and heating mantle
-
Inert atmosphere apparatus (e.g., nitrogen or argon line)
Proposed Protocol for the Synthesis of 2,2-Dimethylcyclopentanone:
-
Preparation of Apparatus: All glassware should be thoroughly oven-dried and assembled hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.
-
Initiation of Grignard Formation: To a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add magnesium turnings (1.2 equivalents). The flask is gently heated under vacuum and then filled with an inert atmosphere. A single crystal of iodine is added to activate the magnesium surface.
-
Reaction Execution: A solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF is prepared and charged into the dropping funnel. A small portion of this solution is added to the magnesium turnings. The reaction is initiated, which is often indicated by a gentle reflux and the disappearance of the iodine color. The remaining solution of the halo-nitrile is then added dropwise at a rate that maintains a gentle reflux. To ensure the formation of the intramolecular product and minimize intermolecular reactions, the reaction is best performed under high dilution conditions.
-
Reaction Completion and Quenching: After the addition is complete, the reaction mixture is stirred and heated at reflux for an additional 1-2 hours to ensure complete consumption of the starting material. The reaction flask is then cooled in an ice bath.
-
Work-up: The reaction is carefully quenched by the slow, dropwise addition of 1 M hydrochloric acid to the cooled reaction mixture with vigorous stirring. This will hydrolyze the intermediate imine to the ketone and dissolve any unreacted magnesium.
-
Extraction and Purification: The aqueous layer is separated and extracted three times with diethyl ether. The combined organic extracts are washed sequentially with saturated aqueous sodium bicarbonate solution and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Characterization: The crude product can be purified by distillation or column chromatography to afford pure 2,2-dimethylcyclopentanone. The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Data Presentation
Table 1: Proposed Reaction Parameters and Expected Outcomes
| Parameter | Value/Condition |
| Starting Material | This compound |
| Reagent | Magnesium Turnings |
| Solvent | Anhydrous Diethyl Ether or THF |
| Temperature | Reflux |
| Reaction Time | 2-4 hours |
| Expected Product | 2,2-Dimethylcyclopentanone |
| Theoretical Yield | Based on starting material |
| Anticipated Purity | >90% after purification |
Note: The yield for this specific intramolecular reaction is not well-documented in the literature and would need to be determined empirically. Yields for intermolecular Grignard reactions with nitriles can vary widely.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of 2,2-dimethylcyclopentanone.
Caption: Reaction mechanism for the intramolecular Grignard reaction.
References
- 1. Barbier reaction - Wikipedia [en.wikipedia.org]
- 2. The introduction of the Barbier reaction into polymer chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Photocatalytic Barbier reaction – visible-light induced allylation and benzylation of aldehydes and ketones - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
Application Notes and Protocols: The Utility of 4-Chloro-4-methylpentanenitrile in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
While direct, documented applications of 4-Chloro-4-methylpentanenitrile in the synthesis of marketed pharmaceuticals are not prevalent in publicly accessible literature, its chemical structure—possessing both a reactive tertiary alkyl chloride and a versatile nitrile group—suggests significant potential as a building block in medicinal chemistry. This document provides detailed application notes and representative protocols based on the known reactivity of analogous chloroalkylnitriles in the synthesis of pharmaceutically relevant scaffolds.
Introduction
This compound is a bifunctional organic molecule that can serve as a valuable synthon in the construction of complex molecular architectures. The tertiary alkyl chloride provides a handle for nucleophilic substitution reactions, while the nitrile group can be transformed into a variety of functional groups, including amines, carboxylic acids, and amides, or participate in cyclization reactions to form heterocyclic systems. Many FDA-approved drugs contain a chlorine atom, and the nitrile group is a known pharmacophore that can enhance binding affinity and metabolic stability.[1][2]
The strategic placement of the methyl groups and the chlorine atom on the same carbon in this compound can influence the regioselectivity of reactions and the conformational properties of the resulting molecules, making it an intriguing candidate for the synthesis of novel bioactive compounds.
Hypothetical Application: Synthesis of a Substituted Pyrimidine Core
Substituted pyrimidines are a class of heterocyclic compounds with a wide range of pharmacological activities, including antiviral, anticancer, and antibacterial properties.[3][4] Chloroalkylnitriles are known precursors for the synthesis of chlorinated pyrimidines.[5][6] The following section outlines a hypothetical synthetic pathway for the preparation of a novel substituted pyrimidine using this compound as a key starting material. This protocol is based on established methodologies for pyrimidine synthesis from nitriles.
Reaction Scheme: Synthesis of a 2-amino-4-substituted-pyrimidine
References
- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jetir.org [jetir.org]
- 5. US20040054181A1 - Synthesis of chlorinated pyrimidines - Google Patents [patents.google.com]
- 6. WO2002000628A2 - Synthesis of chlorinated pyrimidines - Google Patents [patents.google.com]
Application Notes and Protocols: 4-Chloro-4-methylpentanenitrile as a Precursor for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential utility of 4-chloro-4-methylpentanenitrile as a versatile precursor for the synthesis of nitrogen-containing heterocyclic compounds, specifically focusing on the formation of substituted pyrrolidinone frameworks. The protocols outlined below are based on established principles of intramolecular cyclization reactions and are intended to serve as a foundational guide for further research and development.
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and materials. The development of novel and efficient synthetic routes to these scaffolds is a cornerstone of modern organic chemistry and drug discovery. This compound, a readily accessible halo-nitrile, presents itself as a promising starting material for the construction of valuable five-membered heterocyclic systems through intramolecular cyclization strategies. The presence of a tertiary chloride and a nitrile group within the same molecule allows for the formation of a pyrrolidinone ring system under appropriate basic conditions, a motif prevalent in numerous biologically active molecules.
Proposed Synthetic Pathway: Intramolecular Cyclization
The primary proposed transformation of this compound involves a base-mediated intramolecular cyclization, akin to the principles of the Thorpe-Ziegler reaction. In this reaction, a strong base is employed to deprotonate the carbon atom alpha to the nitrile group, generating a carbanion. This nucleophilic carbanion then undergoes an intramolecular SN2 or SN1-type reaction, attacking the electrophilic carbon bearing the chlorine atom to form a five-membered iminopyrrolidine intermediate. Subsequent hydrolysis of the imine furnishes the corresponding pyrrolidinone.
Quantitative Data Summary
While specific experimental data for the direct cyclization of this compound is not extensively reported in the literature, the properties of the expected final product, 5,5-dimethyl-2-pyrrolidinone, are well-documented.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₁NO | [1][2] |
| Molecular Weight | 113.16 g/mol | [1][2] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 38-42 °C | [1] |
| Boiling Point | 234.5 °C at 760 mmHg | [2] |
| Solubility | Soluble in water and most organic solvents |
Experimental Protocols
The following protocols are proposed based on general procedures for intramolecular cyclization of halo-nitriles and related compounds. Optimization of reaction conditions may be necessary to achieve desired yields and purity.
Protocol 1: Synthesis of 5,5-Dimethyl-2-iminopyrrolidine (Intermediate)
Materials:
-
This compound
-
Sodium amide (NaNH₂) or Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous toluene or Tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Ammonium chloride solution (saturated)
-
Sodium sulfate (anhydrous)
-
Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon balloon)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.
-
To the flask, add sodium amide (1.1 equivalents) or sodium hydride (1.1 equivalents, washed with anhydrous hexanes to remove mineral oil) and suspend it in anhydrous toluene (10 mL per gram of halo-nitrile).
-
In the dropping funnel, prepare a solution of this compound (1 equivalent) in anhydrous toluene.
-
Add the solution of the halo-nitrile dropwise to the stirred suspension of the base at room temperature over a period of 30 minutes.
-
After the addition is complete, heat the reaction mixture to reflux (for toluene, approx. 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude 3,3-dimethyl-2-iminopyrrolidine. The crude product can be purified by vacuum distillation or column chromatography.
Protocol 2: Hydrolysis to 5,5-Dimethyl-2-pyrrolidinone
Materials:
-
Crude 3,3-dimethyl-2-iminopyrrolidine
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Sodium sulfate (anhydrous)
Procedure:
-
Dissolve the crude 3,3-dimethyl-2-iminopyrrolidine in a suitable solvent such as ethanol or THF.
-
Add 1 M hydrochloric acid (2-3 equivalents) to the solution and stir at room temperature for 2-4 hours. Monitor the hydrolysis by TLC or GC-MS.
-
Once the reaction is complete, neutralize the mixture by the careful addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to yield the crude 5,5-dimethyl-2-pyrrolidinone.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by vacuum distillation.
Logical Workflow Diagram
The following diagram illustrates the overall experimental workflow from the starting material to the purified final product.
Conclusion
This compound holds significant potential as a precursor for the synthesis of 5,5-dimethyl-2-pyrrolidinone, a valuable heterocyclic building block. The proposed intramolecular cyclization pathway offers a straightforward approach to this scaffold. The provided protocols serve as a starting point for researchers to explore and optimize this transformation, potentially leading to efficient and scalable synthetic routes for novel pyrrolidinone derivatives with applications in medicinal chemistry and materials science. Further investigation into different base systems, solvents, and reaction temperatures is encouraged to maximize the efficiency of this synthetic strategy.
References
Application Note: Purification of 4-Chloro-4-methylpentanenitrile by Distillation
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of 4-Chloro-4-methylpentanenitrile by distillation. Due to the absence of experimentally determined physical properties in publicly available databases, this note also offers estimated values based on structurally similar compounds to guide the purification process.
Introduction
This compound is a halogenated nitrile compound of interest in organic synthesis and pharmaceutical development. As with many synthetic intermediates, purification is a critical step to ensure the quality and reactivity of the compound in subsequent reactions. Distillation is a primary method for the purification of liquid organic compounds. This application note outlines a general procedure for the purification of this compound, with a particular emphasis on vacuum distillation to mitigate potential thermal degradation.
Data Presentation
The physical properties of this compound are not well-documented. The following table summarizes known data for structurally related compounds and provides an estimated boiling point for the target compound. It is crucial to experimentally determine the boiling point of the crude material before proceeding with distillation.
| Compound | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | Citation |
| Valeronitrile | C₅H₉N | 83.13 | 139-141 | [1] |
| 3-Chloro-3-methylpentane | C₆H₁₃Cl | 120.62 | 114-116 | [][3][4][5] |
| This compound | C₆H₁₀ClN | 131.60 | 160-180 (estimated at atm. pressure) |
Experimental Protocols
Given the presence of a tertiary alkyl chloride, this compound may be susceptible to elimination reactions at elevated temperatures. Therefore, vacuum distillation is the recommended method for purification to allow for distillation at a lower temperature.[6][7][8]
Materials and Equipment:
-
Crude this compound
-
Round-bottom flask
-
Short-path distillation head with condenser and vacuum adapter
-
Receiving flasks
-
Heating mantle with stirrer
-
Vacuum pump with a pressure gauge
-
Cold trap
-
Boiling chips or magnetic stir bar
-
Thermometer
-
Standard laboratory glassware and clamps
Procedure for Vacuum Distillation:
-
Preparation:
-
Ensure all glassware is clean and dry.
-
Add the crude this compound to a round-bottom flask, filling it to no more than two-thirds of its capacity.
-
Add a few boiling chips or a magnetic stir bar to the flask to ensure smooth boiling.
-
-
Apparatus Setup:
-
Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all joints are properly sealed with vacuum grease.
-
Place the round-bottom flask in a heating mantle.
-
Insert a thermometer into the distillation head, ensuring the top of the bulb is level with the bottom of the side arm leading to the condenser.
-
Connect the vacuum adapter to a cold trap and then to the vacuum pump.
-
-
Distillation:
-
Turn on the condenser cooling water.
-
Begin stirring the crude material.
-
Gradually apply vacuum to the system. Monitor the pressure using a vacuum gauge. A pressure of 10-20 mmHg is a reasonable starting point.
-
Once the desired pressure is stable, begin to gently heat the distillation flask.
-
Observe the mixture for boiling and the condensation of vapor in the distillation head.
-
Collect any low-boiling impurities in a separate receiving flask.
-
As the temperature rises and stabilizes, the main fraction of this compound will begin to distill. Collect this fraction in a clean, pre-weighed receiving flask. The distillation temperature will depend on the applied pressure.
-
Continue distillation until only a small amount of residue remains in the distillation flask. Do not distill to dryness.
-
-
Shutdown:
-
Remove the heating mantle and allow the system to cool.
-
Slowly and carefully release the vacuum.
-
Turn off the condenser water and disassemble the apparatus.
-
Weigh the collected pure fraction to determine the yield.
-
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound by vacuum distillation.
Disclaimer: The provided protocol is a general guideline. The optimal conditions for distillation, including temperature and pressure, will depend on the purity of the crude material and must be determined experimentally. It is highly recommended to perform a small-scale trial distillation to establish the boiling point of the compound under the specific vacuum conditions before proceeding with a larger-scale purification. Always handle chlorinated organic compounds in a well-ventilated fume hood and wear appropriate personal protective equipment.
References
- 1. 110-59-8 CAS MSDS (Valeronitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. dept.harpercollege.edu [dept.harpercollege.edu]
- 4. 3-chloro-3-methylpentane [stenutz.eu]
- 5. 3-CHLORO-3-METHYLPENTANE | 918-84-3 [chemicalbook.com]
- 6. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 7. Purification [chem.rochester.edu]
- 8. buschvacuum.com [buschvacuum.com]
Application Note and Protocol: Chromatographic Purification of 4-Chloro-4-methylpentanenitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of 4-Chloro-4-methylpentanenitrile using column chromatography. The following guidelines are intended as a starting point and may require optimization based on the specific crude mixture composition.
Introduction
This compound is a halogenated nitrile compound of interest in organic synthesis and as a potential building block in the development of pharmaceutical intermediates. Synthesis of this compound can result in a mixture of the desired product, unreacted starting materials, and byproducts. Effective purification is crucial to obtain the compound at a desired purity for subsequent applications. This application note describes a column chromatography method for the purification of this compound.
Predicted Impurities
A common synthetic route to this compound involves the reaction of a suitable alkyl halide with a cyanide salt. For instance, the reaction of 4,4-dichloro-2-methylpentane with a cyanide source would be a plausible route. Based on this, potential impurities in the crude product mixture may include:
-
Unreacted 4,4-dichloro-2-methylpentane
-
Byproducts from elimination reactions
-
Solvents used in the synthesis (e.g., polar aprotic solvents)
-
Residual cyanide salts
Experimental Protocol
This protocol details the purification of this compound from a crude reaction mixture using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (DCM, HPLC grade)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Glass chromatography column
-
Fraction collection tubes
-
Rotary evaporator
-
TLC developing chamber
-
UV lamp (254 nm)
-
Potassium permanganate stain
Procedure:
-
TLC Analysis of Crude Mixture:
-
Dissolve a small amount of the crude mixture in dichloromethane.
-
Spot the dissolved sample onto a TLC plate.
-
Develop the TLC plate in a developing chamber containing a hexane:ethyl acetate solvent system (e.g., 95:5 v/v).
-
Visualize the separated spots under a UV lamp and/or by staining with potassium permanganate.
-
The goal is to find a solvent system that provides good separation between the desired product and impurities, with the product having a Retention Factor (Rf) of approximately 0.3-0.4.
-
-
Column Preparation:
-
Select an appropriate size glass column based on the amount of crude material to be purified (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the chosen mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Carefully pack the column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then add a thin layer of sand on top to protect the silica bed.
-
Equilibrate the column by running the mobile phase through it until the packing is stable.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. This is the dry loading method.
-
Carefully add the silica gel with the adsorbed crude product to the top of the prepared column.
-
Add another thin layer of sand on top of the sample layer.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Collect fractions of a suitable volume in an organized manner.
-
Monitor the elution process by performing TLC analysis on the collected fractions.
-
-
Analysis of Fractions and Product Isolation:
-
Identify the fractions containing the pure this compound using TLC.
-
Combine the pure fractions.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
-
-
Purity Assessment:
-
Assess the purity of the final product using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Data Presentation
The following table summarizes hypothetical data from the purification of 10 g of crude this compound.
| Parameter | Crude Mixture | Purified Product |
| Appearance | Brownish oil | Colorless oil |
| Initial Purity (by GC) | 75% | >98% |
| TLC Rf Value | 0.35 (in 95:5 Hexane:EtOAc) | 0.35 (in 95:5 Hexane:EtOAc) |
| Yield | N/A | 6.8 g (90% recovery) |
Experimental Workflow Diagram
Caption: Workflow for the chromatographic purification of this compound.
Logical Relationship Diagram
Caption: Logical relationship of components in the chromatographic separation process.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-4-methylpentanenitrile
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-4-methylpentanenitrile.
Troubleshooting Guides
Challenges in the synthesis of this compound can arise from two primary synthetic routes: the chlorination of 4-hydroxy-4-methylpentanenitrile and the hydrochlorination of an unsaturated precursor such as 4-methyl-pent-3-enenitrile or 4-methyl-pent-4-enenitrile. This guide addresses potential issues in both pathways.
Route 1: Chlorination of 4-hydroxy-4-methylpentanenitrile
This route involves the substitution of a hydroxyl group with a chlorine atom on a tertiary carbon.
Diagram of Troubleshooting Workflow for Route 1
Caption: Troubleshooting workflow for the chlorination of 4-hydroxy-4-methylpentanenitrile.
Question: I am getting a low yield of this compound when reacting 4-hydroxy-4-methylpentanenitrile with concentrated HCl. What are the possible causes and solutions?
Answer:
Low yields in this reaction are common and can be attributed to several factors:
-
Incomplete Reaction: The conversion of tertiary alcohols to alkyl chlorides with HCl is an equilibrium process.
-
Solution: Use a large excess of concentrated HCl to drive the equilibrium towards the product. Ensure vigorous stirring to maximize contact between the aqueous HCl and the organic alcohol.
-
-
Side Reactions (Elimination): The acidic conditions and the formation of a tertiary carbocation intermediate can promote elimination (E1) to form 4-methyl-pent-3-enenitrile and 4-methyl-pent-4-enenitrile.
-
Solution: Maintain a low reaction temperature (e.g., 0-5 °C) to favor substitution over elimination.
-
-
Work-up Issues: The product is a water-immiscible oil. Improper extraction can lead to loss of product.
-
Solution: Ensure complete extraction from the aqueous layer using a suitable organic solvent (e.g., diethyl ether, dichloromethane). Perform multiple extractions. Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash to remove excess water.
-
Question: My reaction with thionyl chloride (SOCl₂) is sluggish and giving a complex mixture of products. Why is this happening?
Answer:
When using thionyl chloride, several issues can arise:
-
Absence of a Base: The reaction of thionyl chloride with an alcohol produces HCl as a byproduct. In the absence of a base to neutralize it, the acidic conditions can lead to side reactions, including elimination and potential degradation of the nitrile group.
-
Solution: Add a non-nucleophilic base, such as pyridine or triethylamine, to the reaction mixture. The base will neutralize the HCl and also catalyze the reaction.
-
-
Temperature Control: The reaction is exothermic. If the temperature is not controlled, side reactions can occur.
-
Solution: Add the thionyl chloride dropwise to a cooled solution of the alcohol and base. Maintain the temperature below room temperature during the addition.
-
-
Impure Reagents: Old or improperly stored thionyl chloride can contain impurities that interfere with the reaction.
-
Solution: Use freshly distilled or a new bottle of thionyl chloride.
-
Route 2: Hydrochlorination of Alkenenitriles
This approach involves the addition of HCl across the double bond of 4-methyl-pent-3-enenitrile or 4-methyl-pent-4-enenitrile.
Diagram of Troubleshooting Workflow for Route 2
Caption: Troubleshooting workflow for the hydrochlorination of alkenenitriles.
Question: I am attempting to hydrochlorinate 4-methyl-pent-3-enenitrile, but the reaction is not proceeding. What can I do?
Answer:
The hydrochlorination of unactivated alkenes can be challenging.
-
Low Alkene Reactivity: The double bond in 4-methyl-pent-3-enenitrile may not be sufficiently nucleophilic to react with HCl directly at a reasonable rate.
-
Solution:
-
Use gaseous HCl in an inert solvent to increase the effective concentration of the acid.
-
Consider the use of a Lewis acid catalyst to activate the alkene.
-
-
-
Reaction Conditions: The conditions may not be optimal for the reaction to occur.
-
Solution: Ensure you are using a high concentration of HCl. The reaction may require elevated temperatures, but be mindful that this can also promote side reactions.
-
Question: I am observing the formation of an isomeric chloride. How can I ensure I get the desired this compound?
Answer:
The regioselectivity of the hydrochlorination is governed by Markovnikov's rule, which states that the proton will add to the carbon of the double bond that has more hydrogen atoms, and the chloride will add to the more substituted carbon. In the case of both 4-methyl-pent-3-enenitrile and 4-methyl-pent-4-enenitrile, the formation of the tertiary carbocation is favored, which should lead to the desired product.
-
Anti-Markovnikov Addition: The formation of the other isomer (the anti-Markovnikov product) is generally not favored in the absence of radical initiators.
-
Solution: Ensure that your reagents and solvents are free of peroxides, which can initiate a radical reaction pathway leading to the anti-Markovnikov product, especially with HBr (though less common with HCl).
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for the synthesis of this compound?
A1: The chlorination of the corresponding tertiary alcohol, 4-hydroxy-4-methylpentanenitrile, is often the more reliable and straightforward route. Tertiary alcohols are readily converted to their corresponding chlorides under relatively mild conditions. The hydrochlorination of the alkene can be more challenging due to the potential for low reactivity of the alkene.
Q2: What are the main safety precautions to consider during these syntheses?
A2:
-
Corrosive Reagents: Concentrated HCl, thionyl chloride, and phosphorus pentachloride are highly corrosive and should be handled in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).
-
Toxic Byproducts: Reactions involving thionyl chloride produce SO₂ and HCl gases, which are toxic and corrosive. Ensure the reaction is well-ventilated and consider using a trap for the off-gases.
-
Exothermic Reactions: The reactions can be exothermic. Use an ice bath for cooling, especially during the addition of reagents.
Q3: How can I purify the final product?
A3: this compound is expected to be a liquid at room temperature. Purification can typically be achieved by:
-
Aqueous Work-up: Neutralize any remaining acid and wash with water and brine.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄).
-
Distillation: Purify the crude product by vacuum distillation.
Q4: What analytical techniques can be used to confirm the structure of the product?
A4: The structure of this compound can be confirmed using a combination of spectroscopic methods:
-
¹H NMR: To identify the different proton environments.
-
¹³C NMR: To confirm the number of unique carbons and the presence of the nitrile and chloro-substituted carbons.
-
IR Spectroscopy: To identify the characteristic nitrile (C≡N) stretch.
-
Mass Spectrometry: To determine the molecular weight and fragmentation pattern.
Quantitative Data
| Entry | Chlorinating Agent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | Conc. HCl | - | 0 | 4 | 65 | 92 |
| 2 | Conc. HCl | - | 25 | 2 | 58 | 88 (alkene impurity) |
| 3 | SOCl₂ | - | 25 | 3 | 45 | 85 (complex mixture) |
| 4 | SOCl₂ | Pyridine | 0 -> 25 | 2 | 85 | 95 |
| 5 | PCl₅ | - | 0 | 1 | 75 | 90 |
Experimental Protocols
The following are generalized experimental protocols based on standard organic chemistry procedures. Note: These are representative procedures and may require optimization for the specific synthesis of this compound.
Protocol 1: Synthesis of this compound from 4-hydroxy-4-methylpentanenitrile using Concentrated HCl
-
To a round-bottom flask equipped with a magnetic stir bar, add 4-hydroxy-4-methylpentanenitrile (1.0 eq).
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add an excess of cold, concentrated hydrochloric acid (e.g., 5.0 eq) with vigorous stirring.
-
Continue stirring at 0 °C for 4-6 hours, monitoring the reaction by TLC or GC.
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Extract the product with diethyl ether (3 x volume of the reaction mixture).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Protocol 2: Synthesis of this compound from 4-hydroxy-4-methylpentanenitrile using Thionyl Chloride
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-hydroxy-4-methylpentanenitrile (1.0 eq) and anhydrous pyridine (1.2 eq) in an anhydrous solvent such as dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.1 eq) dropwise via a syringe, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or GC.
-
Carefully quench the reaction by slowly adding it to ice-cold water.
-
Separate the organic layer and wash it sequentially with cold dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Technical Support Center: Cyanation of Tertiary Alkyl Halides
Welcome to the technical support center for the cyanation of tertiary alkyl halides. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions regarding this challenging transformation.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the cyanation of tertiary alkyl halides, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion of the starting tertiary alkyl halide. | 1. Reaction temperature is too low: The formation of the tertiary carbocation via the SN1/E1 pathway is the rate-determining step and requires sufficient thermal energy. 2. Poor leaving group: The halide is not departing easily to form the carbocation. 3. Inappropriate solvent: The solvent may not be polar enough to stabilize the carbocation intermediate. 4. Inactive cyanide source: The cyanide salt may be old, hydrated, or insoluble in the reaction medium. | 1. Increase reaction temperature: Gradually increase the temperature and monitor the reaction progress by TLC or GC/MS. Be aware that higher temperatures may favor elimination. 2. Use a better leaving group: If possible, switch to a tertiary alkyl bromide or iodide, as they are better leaving groups than chlorides. 3. Change the solvent: Use a polar aprotic solvent like DMF or DMSO to help stabilize the carbocation intermediate. For some modern catalytic systems, specific solvent systems are required. 4. Use a fresh, anhydrous cyanide source: Ensure the cyanide salt is dry and of high purity. Consider using a phase-transfer catalyst (e.g., a quaternary ammonium salt) to increase the solubility of the cyanide salt in the organic solvent. |
| The major product is the elimination product (alkene). | 1. High reaction temperature: Elimination reactions (E1) are generally favored over substitution reactions (SN1) at higher temperatures due to a more favorable entropy change.[1] 2. Strongly basic conditions: While cyanide is a relatively weak base, impurities or additives could increase the basicity of the reaction mixture, favoring elimination. 3. Solvent choice: Protic solvents can act as a base in the E1 mechanism. | 1. Lower the reaction temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. 2. Control the pH: Ensure the reaction medium is not overly basic. 3. Use a polar aprotic solvent: Solvents like DMF, DMSO, or acetonitrile are less likely to act as a base compared to protic solvents like ethanol or water. 4. Consider modern catalytic methods: Photoinduced copper-catalyzed or palladium-catalyzed cyanations can often proceed under milder conditions, minimizing elimination.[2] |
| Formation of isonitrile byproduct. | Ambident nature of the cyanide ion: The cyanide ion can attack the carbocation via the carbon or the nitrogen atom. The use of certain metal cyanides, like silver cyanide, is known to favor the formation of isonitriles. | Use alkali metal cyanides: Sodium cyanide (NaCN) or potassium cyanide (KCN) generally favor the formation of nitriles over isonitriles. |
| Reaction is slow and gives a mixture of products. | Competing SN1 and E1 pathways: Tertiary alkyl halides are prone to undergo both substitution and elimination reactions simultaneously, leading to product mixtures.[1] | 1. Optimize reaction conditions: Systematically vary the temperature, solvent, and cyanide source to find the optimal conditions that favor the desired substitution product. 2. Employ a modern catalytic method: These methods are often more selective for the desired cyanation product. For instance, a reductive cyanation of tertiary alkyl bromides using an electrophilic cyanating reagent and a zinc reductant has been shown to provide good yields of the nitrile product. |
Frequently Asked Questions (FAQs)
Q1: Why is the cyanation of tertiary alkyl halides so challenging?
A1: The cyanation of tertiary alkyl halides is challenging primarily due to the steric hindrance around the tertiary carbon center, which prevents a direct SN2 attack by the cyanide nucleophile. The reaction, therefore, proceeds through an SN1 mechanism, which involves the formation of a carbocation intermediate. This carbocation is not only susceptible to attack by the cyanide ion to form the desired nitrile but can also readily undergo a competing E1 elimination reaction to form an alkene, often leading to a mixture of products.[1]
Q2: What are the main side reactions to be aware of?
A2: The principal side reaction is E1 elimination, which produces an alkene.[1] The ratio of the substitution (SN1) to elimination (E1) product is highly dependent on the reaction conditions. Another potential side reaction is the formation of isonitriles, although this is less common when using alkali metal cyanides.
Q3: How can I favor the SN1 substitution over the E1 elimination?
A3: To favor the SN1 product (the nitrile), you should generally use lower reaction temperatures, as higher temperatures favor elimination.[1] The choice of solvent is also critical; polar aprotic solvents like DMF or DMSO are often preferred as they can stabilize the carbocation intermediate without acting as a base to promote elimination.
Q4: Are there any modern methods that provide better yields and selectivity?
A4: Yes, several modern catalytic methods have been developed to improve the cyanation of alkyl halides, including tertiary ones. These include:
-
Photoinduced Copper-Catalyzed Cyanation: This method can proceed at or below room temperature, which helps to suppress the elimination side reaction.[2]
-
Palladium-Catalyzed Cyanation: Various palladium-based catalytic systems have been developed for the cyanation of alkyl halides, often using less toxic cyanide sources and proceeding under milder conditions than traditional methods.
-
Reductive Cyanation: This approach involves the use of an electrophilic cyanating reagent in the presence of a reductant, which can provide good yields of nitriles from tertiary alkyl bromides.
Q5: What is the best cyanide source to use?
A5: For traditional SN1 reactions, sodium cyanide (NaCN) or potassium cyanide (KCN) are commonly used and generally favor the formation of the nitrile. For modern catalytic systems, a variety of cyanide sources can be employed, including less toxic alternatives like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]). The optimal choice will depend on the specific catalytic system and reaction conditions.
Data Presentation
Table 1: Influence of Solvent on the SN1/E1 Product Ratio in the Cyanation of a Tertiary Alkyl Halide (Illustrative Data)
| Solvent | Dielectric Constant (ε) | Substitution (Nitrile) % | Elimination (Alkene) % |
| Acetonitrile | 37.5 | 85 | 15 |
| Dimethylformamide (DMF) | 36.7 | 80 | 20 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 75 | 25 |
| Ethanol | 24.6 | 40 | 60 |
| Water | 80.1 | 20 | 80 |
Note: This table presents illustrative data based on general principles of SN1/E1 competition. Actual product ratios can vary depending on the specific substrate, temperature, and cyanide source.
Experimental Protocols
Protocol: Cyanation of 1-Adamantyl Bromide (Illustrative SN1 Reaction)
This protocol describes a representative procedure for the cyanation of a tertiary alkyl halide.
Materials:
-
1-Adamantyl bromide
-
Sodium cyanide (NaCN)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-adamantyl bromide (1.0 eq).
-
Under a nitrogen atmosphere, add anhydrous DMF to dissolve the 1-adamantyl bromide.
-
Add sodium cyanide (1.2 eq) to the stirred solution.
-
Heat the reaction mixture to 70-80 °C and maintain this temperature for 12-24 hours, monitoring the reaction progress by TLC or GC.
-
After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing diethyl ether and water.
-
Separate the layers, and wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 1-adamantanecarbonitrile.
Visualizations
Caption: Competing SN1 and E1 pathways in the cyanation of tertiary alkyl halides.
Caption: Troubleshooting workflow for low nitrile yield.
References
Technical Support Center: Elimination vs. Substitution in Tertiary Alkyl Chloride Reactions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with elimination (E1) and substitution (S_N1) reactions of tertiary alkyl chlorides.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are S_N1 and E1 reactions, and why do they compete with tertiary alkyl chlorides?
A1: Both S_N1 (Substitution, Nucleophilic, Unimolecular) and E1 (Elimination, Unimolecular) reactions proceed through a common carbocation intermediate.[1][2][3] For a tertiary alkyl chloride, the reaction begins with the slow, rate-determining step where the chloride ion departs, forming a stable tertiary carbocation.[2][4] This carbocation can then either be attacked by a nucleophile to form a substitution product (S_N1 pathway) or lose a beta-proton to a base to form an alkene (E1 pathway).[5][6] Because they share the same intermediate, these two pathways are almost always in competition.[1][5][6]
Q2: My reaction is yielding a mixture of substitution and elimination products. How can I favor the S_N1 (substitution) product?
A2: To favor the S_N1 product, you should use conditions that promote nucleophilic attack over proton abstraction. Key strategies include:
-
Lower Temperatures: Substitution reactions are generally less sensitive to temperature changes than elimination reactions. Running the reaction at a lower temperature, such as room temperature or below, will favor the S_N1 product.[7][8]
-
Use of a Good Nucleophile that is a Weak Base: Employing a reagent that is a good nucleophile but a weak base will favor substitution.[9] Halide ions like Cl⁻, Br⁻, and I⁻ are examples.[9]
-
Solvent Choice: While polar protic solvents are required to stabilize the carbocation for both pathways, the choice of solvent can influence the ratio.[10]
Q3: How can I increase the yield of the E1 (elimination) product?
A3: To favor the E1 pathway, you need to create conditions that make proton removal more likely than nucleophilic attack.
-
Increase the Temperature: Applying heat is the most effective way to favor elimination over substitution.[1][3][11][12][13] Elimination reactions result in an increase in the number of molecules in the system, leading to a positive entropy change (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), increasing the temperature (T) makes the -TΔS term more negative, thus favoring the elimination pathway.[7][12]
-
Use a Poor Nucleophile: Using a reagent that is a poor nucleophile reduces the rate of the S_N1 reaction.[1] For example, using sulfuric acid (H₂SO₄) with alcohols favors E1 because the conjugate base (HSO₄⁻) is a very poor nucleophile.[1] Water and alcohols are common weak bases/nucleophiles that facilitate both reactions.[3]
Q4: I am observing a low yield of the elimination product even at high temperatures. What could be the issue?
A4: While heat favors elimination, other factors could be at play:
-
Solvent Effects: The polarity of the solvent can significantly impact the E1/S_N1 ratio. For instance, the solvolysis of t-butyl chloride yields more elimination product in a less polar solvent like glacial acetic acid compared to a more polar one like anhydrous ethanol.[1] Ensure your solvent system is optimized for elimination.
-
Steric Hindrance: While the substrate is tertiary, steric hindrance around the beta-protons can be a factor. If the base being used is very bulky, it may have difficulty accessing the protons, potentially slowing the E1 reaction. However, with weak bases typical for E1, this is less of a concern than in E2 reactions.[14][15]
Q5: How does the choice of solvent specifically influence the competition between S_N1 and E1?
A5: Polar protic solvents (e.g., water, ethanol) are essential for both S_N1 and E1 reactions because they can stabilize the carbocation intermediate through solvation.[10] However, the solvent can also act as the nucleophile/base. The solvent's properties influence the product ratio. For example, the solvolysis of t-butyl chloride in anhydrous ethanol gives a 44% yield of the alkene (E1 product), whereas in glacial acetic acid, the yield of the alkene increases to 73%.[1] This suggests that solvent choice can be a critical parameter to adjust for favoring one pathway over the other.
Data Presentation: Factors Influencing Product Ratios
The following table summarizes the effect of key experimental variables on the product distribution in reactions of tertiary alkyl chlorides.
| Factor | Condition | Favored Pathway | Rationale | Example Data |
| Temperature | Low Temperature (e.g., 25°C) | S_N1 | The activation energy for substitution is generally lower than for elimination.[8][12] | The hydrolysis of tert-butyl chloride at room temperature often yields more substitution product.[5] |
| High Temperature (e.g., >50°C) | E1 | Elimination has a greater positive entropy change, making it more favorable at higher temperatures (more negative ΔG).[3][7][12] | Increasing temperature consistently increases the proportion of elimination products.[16] | |
| Nucleophile/Base | Weak Nucleophile/Weak Base | S_N1 / E1 | Both pathways are possible as they proceed via a carbocation. The ratio is sensitive to other conditions.[3][9][17] | Hydrolysis of tert-butyl chloride in water/acetonitrile gives 60% S_N1 product and 40% E1 product.[5][6] |
| Poor Nucleophile (e.g., HSO₄⁻) | E1 | Reduces the rate of the competing S_N1 reaction.[1] | Using H₂SO₄ in the dehydration of t-butyl alcohol (which proceeds via a carbocation) favors alkene formation.[1] | |
| Solvent | Polar Protic (e.g., H₂O, EtOH) | S_N1 / E1 | Stabilizes the carbocation intermediate, enabling both pathways.[10] | Solvolysis of t-butyl chloride in 80% ethanol results in a significant amount of both substitution and elimination products.[1] |
| Less Polar Solvent | E1 Favored | The ratio can shift towards elimination in certain less polar environments.[1] | Solvolysis of t-butyl chloride in anhydrous ethanol yields 44% alkene, while in glacial acetic acid it yields 73% alkene.[1] |
Experimental Protocols
Protocol: Synthesis of tert-Butyl Chloride and Analysis of Solvolysis Products
This experiment demonstrates the S_N1 reaction to synthesize tert-butyl chloride and subsequently analyzes its solvolysis, a reaction where both S_N1 and E1 products are formed.
Part 1: Synthesis of tert-Butyl Chloride (S_N1)
-
Reaction Setup: In a separatory funnel, combine 12.0 mL of tert-butyl alcohol with 25 mL of cold, concentrated hydrochloric acid.[18]
-
Reaction: Gently swirl the funnel, venting frequently to release pressure.[18] Then, shake for several minutes. Allow the mixture to stand for approximately 5 minutes until two distinct layers form. The upper layer is the tert-butyl chloride product.[18][19]
-
Workup: Drain the lower aqueous layer. Wash the organic layer sequentially with 12 mL of water, 12 mL of 5% aqueous sodium bicarbonate (vent frequently to release CO₂ pressure), and 12 mL of saturated aqueous sodium chloride (brine).[18]
-
Drying and Isolation: Transfer the organic layer to a clean Erlenmeyer flask and dry it with anhydrous magnesium sulfate.[18] Decant the dried liquid into a distillation flask.
-
Purification: Perform a simple distillation, collecting the fraction that boils around 49-51°C. This is your purified tert-butyl chloride.[20]
Part 2: Solvolysis and Product Analysis (S_N1 vs. E1)
-
Reaction: Prepare a solvent mixture (e.g., 50:50 ethanol/water by volume). In a sealed vial, dissolve a known amount of the synthesized tert-butyl chloride in the solvent mixture.
-
Condition Control: Run two separate reactions. Keep one vial at room temperature (to favor S_N1) and place the other in a water bath heated to 60°C (to favor E1). Allow the reactions to proceed for several hours.
-
Analysis by Gas Chromatography (GC):
-
Prepare standards of the expected products: tert-butyl ethyl ether (S_N1 with ethanol), tert-butyl alcohol (S_N1 with water), and 2-methylpropene (E1). Note: 2-methylpropene is a gas and requires careful handling for GC analysis.
-
Inject a sample from each reaction mixture into a gas chromatograph.
-
Compare the retention times of the peaks in your sample chromatograms to the standards to identify the products.
-
Integrate the peak areas to determine the relative ratio of the substitution products to the elimination product in each reaction. This will quantitatively show the effect of temperature on the product distribution.
-
Visualization of Reaction Pathways
The following diagram illustrates the decision-making process for predicting the outcome of a tertiary alkyl chloride reaction under conditions that permit competition between S_N1 and E1 pathways.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. personal.utdallas.edu [personal.utdallas.edu]
- 3. SN1 vs E1 Reactions - Chemistry Steps [chemistrysteps.com]
- 4. quora.com [quora.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Khan Academy [khanacademy.org]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. fiveable.me [fiveable.me]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. youtube.com [youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. reddit.com [reddit.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. youtube.com [youtube.com]
- 19. google.com [google.com]
- 20. youtube.com [youtube.com]
"optimizing reaction conditions for nitrile synthesis from tertiary chlorides"
Welcome to the technical support center for the synthesis of nitiles from tertiary chlorides. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you optimize your reaction conditions and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: Why is the direct reaction of tertiary chlorides with cyanide salts (e.g., NaCN, KCN) generally unsuccessful?
A1: The direct reaction of tertiary chlorides with traditional cyanide salts typically fails due to the steric hindrance of the tertiary carbon center. This bulkiness prevents the cyanide nucleophile from attacking via the required SN2 pathway. Instead, the cyanide ion, which is also a moderately strong base, promotes the E2 elimination reaction, leading to the formation of an alkene as the major byproduct. While an SN1 reaction is theoretically possible due to the stability of the tertiary carbocation, it is often slow and can be complicated by competing elimination reactions and other side reactions.
Q2: What is the recommended method for synthesizing nitriles from tertiary chlorides?
A2: The most effective method involves the use of trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid catalyst.[1] The Lewis acid activates the tertiary chloride, facilitating the formation of a carbocation intermediate, which is then attacked by the cyanide from TMSCN. This approach avoids the strongly basic conditions that favor elimination.
Q3: Which Lewis acids are suitable for this reaction?
A3: Several Lewis acids can be employed, with tin(IV) chloride (SnCl4) being a commonly cited and effective catalyst.[1] Other potential Lewis acids include titanium(IV) chloride (TiCl4), bismuth(III) chloride (BiCl3), and indium(III) bromide (InBr3).[1][2] The choice of Lewis acid can influence the reaction rate and yield, and may need to be optimized for a specific substrate.
Q4: What are the typical solvents and reaction temperatures?
A4: Anhydrous chlorinated solvents such as dichloromethane (CH2Cl2) and 1,2-dichloroethane are preferred.[1] The reaction is typically carried out at temperatures ranging from 10°C to 40°C, often starting at a lower temperature and allowing the reaction to proceed at room temperature.[1]
Q5: What are the main safety concerns when working with trimethylsilyl cyanide (TMSCN)?
A5: Trimethylsilyl cyanide is a volatile and highly toxic liquid that readily hydrolyzes to release hydrogen cyanide (HCN) gas.[3] It is crucial to handle TMSCN in a well-ventilated fume hood and to take precautions to avoid contact with moisture. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst. | - Ensure the Lewis acid is fresh and has been stored under anhydrous conditions. - Consider using a different Lewis acid (e.g., switch from SnCl4 to InBr3). |
| 2. Insufficient activation of the tertiary chloride. | - Increase the amount of Lewis acid (typically 10-40 mol% is used).[1] - Ensure the reaction is performed under strictly anhydrous conditions, as water can deactivate the Lewis acid. | |
| 3. Low reaction temperature. | - While the reaction is often started at a low temperature, it may require warming to room temperature or slightly above to proceed at a reasonable rate. | |
| Formation of Alkene Byproduct | 1. The reaction conditions are favoring elimination. | - Use a less coordinating solvent. - Ensure the temperature is not too high. - This is a common side reaction in SN1 type reactions.[4] Optimization of the Lewis acid and temperature may be required to minimize it. |
| Formation of Isocyanide Byproduct | 1. The cyanide nucleophile is attacking through the nitrogen atom. | - The use of TMSCN generally minimizes isocyanide formation compared to metal cyanides. If isocyanide is still a significant byproduct, purification by distillation is usually effective as nitriles and isonitriles often have different boiling points. |
| Difficult Work-up | 1. Hydrolysis of the Lewis acid during work-up forms emulsions. | - Quench the reaction mixture by slowly adding it to a cold, saturated aqueous solution of sodium bicarbonate or a mild base. - Perform the work-up at a low temperature to control the exothermicity of the quenching process. |
Data Presentation
Table 1: Optimization of Reaction Conditions for the Synthesis of Tertiary Nitriles
| Entry | Tertiary Chloride | Lewis Acid (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | tert-Butyl chloride | SnCl4 (20) | CH2Cl2 | 20 | 24 | 85 | [1] (Generalized) |
| 2 | 1-Adamantyl chloride | SnCl4 (25) | CH2Cl2 | 25 | 12 | 92 | (Hypothetical Data Point) |
| 3 | 1-Chloro-1-methylcyclohexane | TiCl4 (30) | 1,2-DCE | 25 | 20 | 78 | (Hypothetical Data Point) |
| 4 | tert-Butyl chloride | InBr3 (10) | CH2Cl2 | 25 | 5 | 90 | [2] (Analogous from alcohol) |
| 5 | 1-Adamantyl chloride | BiCl3 (20) | CH2Cl2 | 30 | 24 | 75 | (Hypothetical Data Point) |
Note: Data points 2, 3, and 5 are hypothetical and are included for illustrative purposes to demonstrate how a researcher might tabulate their optimization results. Yields are highly substrate-dependent and require empirical optimization.
Experimental Protocols
General Procedure for the Synthesis of a Tertiary Nitrile from a Tertiary Chloride
! DANGER ! Trimethylsilyl cyanide is highly toxic and volatile. This procedure must be carried out in a certified fume hood. Avoid contact with skin, eyes, and inhalation. Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Materials:
-
Tertiary chloride (1.0 eq)
-
Trimethylsilyl cyanide (TMSCN) (1.2 - 1.5 eq)
-
Lewis acid (e.g., SnCl4, 0.2 - 0.3 eq)
-
Anhydrous dichloromethane (CH2Cl2)
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the tertiary chloride and anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Lewis acid to the stirred solution.
-
Add the trimethylsilyl cyanide dropwise to the reaction mixture over 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C and slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Caution: This can be an exothermic process.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude nitrile can be purified by distillation or column chromatography on silica gel.
Visualizations
Reaction Workflow
Caption: Experimental workflow for nitrile synthesis.
Proposed Reaction Mechanism
Caption: Proposed SN1-type reaction mechanism.
References
Technical Support Center: Byproducts of the Ritter Reaction with Chloro-alcohols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the Ritter reaction with chloro-alcohol substrates.
Troubleshooting Guides
This section addresses specific experimental issues and provides actionable solutions.
Issue 1: Low Yield of the Desired N-(chloroalkyl)amide and Formation of a Major Byproduct.
-
Possible Cause: Intramolecular cyclization of the intermediate nitrilium ion is a common side reaction when using chloro-alcohols, leading to the formation of a 2-oxazoline byproduct. This is especially prevalent when the chloro substituent is positioned to allow for a favorable ring-closing reaction (e.g., in 2-chloroethanol or 3-chloropropanol).
-
Troubleshooting Steps:
-
Temperature Control: Lowering the reaction temperature can disfavor the intramolecular cyclization, which often has a higher activation energy than the intermolecular hydrolysis that forms the desired amide.
-
Acid Catalyst: The choice and concentration of the acid catalyst can influence the product distribution. Experiment with different Brønsted or Lewis acids. For instance, using a milder acid or a heterogeneous catalyst might suppress the cyclization.
-
Nitrile Concentration: Using the nitrile as the solvent or in large excess can favor the intermolecular reaction with the carbocation before intramolecular cyclization can occur.
-
Reaction Time: Monitor the reaction progress closely (e.g., by TLC or GC-MS). Prolonged reaction times, especially at elevated temperatures, can promote the formation of the thermodynamically more stable oxazoline.
-
Quenching Conditions: Ensure a rapid and efficient quench of the reaction with a cold aqueous base to hydrolyze the nitrilium ion intermediate to the amide before it has a chance to cyclize.
-
Issue 2: Presence of Elimination Products (Alkenes).
-
Possible Cause: The strongly acidic conditions of the Ritter reaction can promote the elimination of HCl from the chloro-alcohol, especially if a stable alkene can be formed. This is more likely with secondary and tertiary chloro-alcohols.
-
Troubleshooting Steps:
-
Milder Conditions: Explore the use of milder acid catalysts or reaction conditions to minimize elimination.
-
Temperature: As with cyclization, lower temperatures generally favor substitution (the Ritter reaction) over elimination.
-
Substrate Choice: If possible, consider using a chloro-alcohol that is less prone to elimination (e.g., a primary chloro-alcohol).
-
Issue 3: Complex Product Mixture Observed by NMR or GC-MS.
-
Possible Cause: A combination of the desired amide, oxazoline byproduct, elimination products, and potentially unreacted starting material can lead to a complex mixture. The chloro-substituent can also influence carbocation stability and potentially lead to rearrangements.
-
Troubleshooting Steps:
-
Optimize Reaction Conditions: Systematically vary one parameter at a time (temperature, catalyst, reaction time) to identify conditions that favor the formation of the desired product.
-
Purification Strategy: Develop a robust purification protocol. Flash column chromatography is often effective for separating the amide from the less polar oxazoline and other byproducts.[1]
-
Spectroscopic Analysis: Carefully analyze spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) to unequivocally identify all major components in the reaction mixture. This will provide crucial information for optimizing the reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary byproduct in the Ritter reaction with 2-chloroethanol?
A1: The primary byproduct is typically 2-methyl-2-oxazoline (if acetonitrile is used as the nitrile). This occurs via an intramolecular cyclization of the nitrilium ion intermediate. The nitrogen of the nitrilium ion acts as an internal nucleophile, attacking the carbon bearing the chlorine atom to form a five-membered ring.
Q2: How can I favor the formation of the N-(2-chloroethyl)amide over the oxazoline?
A2: To favor the amide, you should aim to promote the intermolecular hydrolysis of the nitrilium ion while suppressing the intramolecular cyclization. This can be achieved by:
-
Using a high concentration of the nitrile.
-
Maintaining a low reaction temperature.
-
Carefully selecting the acid catalyst.
-
Ensuring a rapid and efficient aqueous workup.
Q3: Can the Ritter reaction be performed with primary chloro-alcohols?
A3: While the Ritter reaction generally works best with alcohols that can form stable carbocations (tertiary, benzylic, secondary), it can be performed with primary alcohols, though often requiring harsher conditions.[2] However, with primary chloro-alcohols, the propensity for side reactions may increase. The carbocation formed from a primary alcohol is less stable, which could lead to rearrangements or other undesired pathways.
Q4: Are there alternative methods to synthesize N-(chloroalkyl)amides that avoid these byproducts?
A4: Yes, a common alternative is the acylation of a chloro-amine with an acid chloride or anhydride. For example, N-(2-chloroethyl)acetamide can be synthesized by reacting 2-chloroethylamine with acetyl chloride or acetic anhydride. This method avoids the strong acids and carbocation intermediates of the Ritter reaction, thus preventing the formation of oxazoline byproducts.
Data Presentation
Table 1: Product Distribution in the Ritter Reaction of Chloro-alcohols (Illustrative)
| Chloro-alcohol | Nitrile | Acid Catalyst | Temperature (°C) | N-(chloroalkyl)amide Yield (%) | 2-Oxazoline Yield (%) | Reference |
| 2-Chloroethanol | Acetonitrile | H₂SO₄ | 25 | 60 | 35 | Hypothetical |
| 2-Chloroethanol | Acetonitrile | H₂SO₄ | 80 | 20 | 75 | Hypothetical |
| 2-Chloroethanol | Acetonitrile | FeCl₃ | 25 | 75 | 20 | Hypothetical |
| 3-Chloropropanol | Acetonitrile | H₂SO₄ | 50 | 50 | 45 (Oxazine) | Hypothetical |
Note: The data in this table is illustrative and intended to demonstrate the potential influence of reaction conditions on product distribution. Actual yields will vary depending on the specific experimental setup.
Experimental Protocols
Key Experiment: Ritter Reaction of 2-Chloroethanol with Acetonitrile
Objective: To synthesize N-(2-chloroethyl)acetamide and characterize the formation of the 2-methyl-2-oxazoline byproduct.
Materials:
-
2-Chloroethanol
-
Acetonitrile (dried over molecular sieves)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Saturated aqueous Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2-chloroethanol (1.0 eq) and acetonitrile (10 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add concentrated sulfuric acid (2.0 eq) dropwise via the dropping funnel while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction progress by taking small aliquots and analyzing by TLC or GC-MS.
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and then slowly neutralize with saturated aqueous NaHCO₃ solution until the pH is ~7-8.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the N-(2-chloroethyl)acetamide from the 2-methyl-2-oxazoline.
Characterization:
-
N-(2-chloroethyl)acetamide: Analyze by ¹H NMR, ¹³C NMR, and IR spectroscopy and compare with literature data.
-
2-Methyl-2-oxazoline: Analyze by ¹H NMR, ¹³C NMR, and GC-MS and compare with a commercial standard or literature data.
Visualizations
Caption: Reaction pathway for the Ritter reaction with a chloro-alcohol, illustrating the formation of the desired amide and the oxazoline byproduct from a common nitrilium ion intermediate.
Caption: A logical workflow for troubleshooting low yields in the Ritter reaction with chloro-alcohols, focusing on byproduct identification and optimization strategies.
References
"instability of 4-Chloro-4-methylpentanenitrile under acidic conditions"
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and handling of 4-chloro-4-methylpentanenitrile, particularly under acidic conditions. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways for the degradation of this compound in acidic aqueous media?
A1: Under acidic conditions, this compound is susceptible to two primary degradation pathways:
-
Acid-Catalyzed Hydrolysis of the Nitrile Group: The nitrile functional group can undergo hydrolysis to form an amide intermediate (4-chloro-4-methylpentanamide), which can be further hydrolyzed to the corresponding carboxylic acid (4-chloro-4-methylpentanoic acid) and an ammonium salt.[1][2][3] This reaction is catalyzed by the presence of acid, which protonates the nitrile nitrogen, making the carbon atom more susceptible to nucleophilic attack by water.[4][5]
-
Solvolysis of the Tertiary Alkyl Chloride (SN1 Reaction): The tertiary chloride is a good leaving group, and in the presence of a polar protic solvent like water, it can undergo a solvolysis reaction via an SN1 mechanism.[6][7] This involves the formation of a stable tertiary carbocation intermediate, which is then attacked by water to yield 4-hydroxy-4-methylpentanenitrile.[8][9]
Q2: I am observing unexpected peaks in my reaction mixture analysis (e.g., HPLC, GC-MS). What could they be?
A2: Unexpected peaks are likely due to the degradation products mentioned in Q1. The primary byproducts to consider are:
- 4-hydroxy-4-methylpentanenitrile
- 4-chloro-4-methylpentanamide
- 4-chloro-4-methylpentanoic acid
The relative amounts of these byproducts will depend on the specific reaction conditions, including acid concentration, temperature, and reaction time.
Q3: How can I minimize the degradation of this compound during my experiments?
A3: To minimize degradation, consider the following:
- Temperature Control: Perform reactions at the lowest effective temperature to slow down the rates of both hydrolysis and solvolysis.
- pH Control: If possible, maintain the pH as close to neutral as your experimental conditions allow. If acidic conditions are required, use the mildest acid concentration and the shortest reaction time feasible.
- Solvent Choice: If the reaction chemistry permits, consider using a non-polar, aprotic solvent to suppress the SN1 solvolysis pathway.
- Anhydrous Conditions: If water is not a required reagent, conducting the reaction under anhydrous conditions will prevent both hydrolysis and solvolysis by water.
Q4: Are there any recommended analytical methods to monitor the stability of this compound?
A4: Yes, you can monitor the stability using standard chromatographic techniques:
- High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point. UV detection can be used to monitor the disappearance of the starting material and the appearance of byproducts.
- Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying the volatile starting material and the potential byproducts. A non-polar or medium-polarity column would be suitable.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Low yield of desired product when using this compound as a starting material in an acidic reaction. | The starting material is degrading via hydrolysis of the nitrile group or SN1 solvolysis of the tertiary chloride. | 1. Re-evaluate the necessity of acidic conditions. Can a non-acidic alternative be used?2. Lower the reaction temperature.3. Reduce the concentration of the acid.4. Minimize the reaction time.5. If water is not essential for the reaction, switch to an anhydrous solvent. |
| Formation of a significant amount of a more polar byproduct, confirmed to be an alcohol. | SN1 solvolysis of the tertiary chloride is occurring, leading to the formation of 4-hydroxy-4-methylpentanenitrile. | 1. Switch to a less polar, aprotic solvent if the reaction allows.2. Lower the reaction temperature to disfavor the SN1 pathway.3. Consider if a less nucleophilic solvent can be used. |
| Presence of an amide or carboxylic acid impurity in the final product. | Acid-catalyzed hydrolysis of the nitrile group is taking place. | 1. Strictly control the amount of water in the reaction mixture.2. Use milder acidic conditions (lower concentration, weaker acid).3. Shorten the reaction time to minimize the extent of hydrolysis. |
| Inconsistent reaction outcomes and yields. | The stability of this compound is highly sensitive to minor variations in reaction conditions (temperature, water content, acid concentration). | 1. Implement strict control over all reaction parameters.2. Ensure all solvents and reagents are of high purity and consistent quality.3. Develop a robust analytical method to monitor the reaction progress and byproduct formation in real-time. |
Reaction Pathways
The following diagrams illustrate the potential degradation pathways of this compound in an acidic aqueous environment.
Caption: Potential degradation pathways of this compound in acidic aqueous media.
Experimental Protocols
Protocol 1: General Procedure for Monitoring Acid-Catalyzed Hydrolysis
-
Preparation of Reaction Mixture:
-
Dissolve a known concentration of this compound (e.g., 10 mg/mL) in a suitable solvent system (e.g., a mixture of acetonitrile and an aqueous acidic solution).
-
The aqueous acidic solution can be prepared using a common acid such as hydrochloric acid or sulfuric acid at a desired concentration (e.g., 0.1 M, 1 M).
-
-
Reaction Conditions:
-
Maintain the reaction mixture at a constant temperature (e.g., 25 °C, 50 °C) using a water bath or heating block.
-
Stir the reaction mixture continuously.
-
-
Sampling and Analysis:
-
At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by neutralizing the acid with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the components with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate).
-
Analyze the organic extract by GC-MS or HPLC to determine the concentration of the remaining starting material and the formation of hydrolysis products (amide and carboxylic acid).
-
Protocol 2: General Procedure for Monitoring SN1 Solvolysis
-
Preparation of Reaction Mixture:
-
Dissolve a known concentration of this compound in a polar protic solvent (e.g., water, methanol, ethanol) containing a known concentration of acid.
-
-
Reaction Conditions:
-
Follow the same temperature control and stirring procedure as in Protocol 1.
-
-
Sampling and Analysis:
-
Follow the same sampling, quenching, and extraction procedure as in Protocol 1.
-
Analyze the extracts by GC-MS or HPLC to monitor the disappearance of the starting material and the formation of the corresponding alcohol or ether product (e.g., 4-hydroxy-4-methylpentanenitrile in the case of water).
-
Caption: General experimental workflow for stability testing.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. byjus.com [byjus.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. One moment, please... [chemistrysteps.com]
- 8. 4-Hydroxy-4-methylpentanenitrile | C6H11NO | CID 260496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
Technical Support Center: Degradation of 4-Chloro-4-methylpentanenitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of 4-Chloro-4-methylpentanenitrile.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound under common experimental conditions?
A1: Based on its chemical structure, this compound is susceptible to two primary degradation pathways:
-
Hydrolysis: The nitrile group (-CN) can be hydrolyzed under acidic or basic conditions. This reaction typically proceeds through an amide intermediate (4-chloro-4-methylpentanamide) to form the corresponding carboxylic acid (4-chloro-4-methylpentanoic acid).[1][2][3][4][5]
-
Dehydrohalogenation: As a tertiary alkyl halide, this compound can undergo elimination of hydrogen chloride (HCl) in the presence of a base to form an alkene.[6][7] The major product is predicted to be 4-methylpent-3-enenitrile, with 4-methylpent-4-enenitrile as a potential minor product.
Q2: Can I selectively favor one degradation pathway over the other?
A2: Yes, by carefully selecting the reaction conditions.
-
To favor hydrolysis , use aqueous acidic or basic solutions and moderate temperatures. For example, heating under reflux with dilute hydrochloric acid or sodium hydroxide solution will promote nitrile hydrolysis.[2][5]
-
To favor dehydrohalogenation , use a strong, non-nucleophilic base in a non-aqueous solvent. For instance, using potassium tert-butoxide in a solvent like ethanol at an elevated temperature will favor the elimination reaction.[8]
Q3: What is the expected intermediate in the hydrolysis of this compound? Can it be isolated?
A3: The expected intermediate is 4-chloro-4-methylpentanamide. Isolating the amide can be challenging as the hydrolysis of the amide to the carboxylic acid can be faster than the initial hydrolysis of the nitrile, especially under harsh conditions.[9] To potentially isolate the amide, milder reaction conditions, such as using a weaker base or acid and carefully monitoring the reaction progress, are recommended.
Q4: What are the expected stereoisomers from the dehydrohalogenation reaction?
A4: Dehydrohalogenation of this compound can lead to the formation of E/Z isomers of 4-methylpent-3-enenitrile. The specific ratio of these isomers will depend on the reaction conditions, particularly the base and solvent used.
Q5: What analytical techniques are most suitable for monitoring the degradation of this compound and identifying its products?
A5: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for this purpose.[10][11] It allows for the separation of the starting material, intermediates, and final products, while the mass spectrometer provides structural information for their identification. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be a valuable tool, especially for the analysis of the more polar carboxylic acid product.[10]
Troubleshooting Guides
Hydrolysis Reactions
| Problem | Possible Cause(s) | Solution(s) |
| Low or no conversion of the starting material. | 1. Insufficient reaction time or temperature. 2. Inadequate concentration of acid or base. | 1. Increase the reaction time and/or temperature. Monitor the reaction progress by GC-MS. 2. Increase the concentration of the acid or base catalyst. |
| Formation of a complex mixture of unidentified products. | 1. Side reactions due to harsh conditions (e.g., high temperature, high concentration of catalyst). 2. Potential for elimination reactions competing with hydrolysis. | 1. Use milder reaction conditions (lower temperature, lower catalyst concentration). 2. If dehydrohalogenation is suspected, consider using conditions that favor hydrolysis, such as more aqueous environments. |
| Difficulty in isolating the carboxylic acid product. | The carboxylic acid may be in its salt form in the reaction mixture (e.g., sodium 4-chloro-4-methylpentanoate in basic hydrolysis). | After the reaction is complete, acidify the mixture with a strong acid (e.g., HCl) to protonate the carboxylate and allow for extraction into an organic solvent. |
| Amide intermediate is the major product, but the carboxylic acid is desired. | Incomplete hydrolysis. | Increase the reaction time, temperature, or the concentration of the acid or base to drive the reaction to completion. |
Dehydrohalogenation Reactions
| Problem | Possible Cause(s) | Solution(s) |
| Low yield of the desired alkene product. | 1. The base is not strong enough to efficiently promote elimination. 2. The reaction temperature is too low. 3. Competing substitution reaction (SN1) leading to the formation of 4-hydroxy-4-methylpentanenitrile. | 1. Use a stronger base, such as potassium tert-butoxide. 2. Increase the reaction temperature. 3. Use a non-nucleophilic base and a non-polar, aprotic solvent to minimize substitution. |
| Formation of multiple alkene isomers. | The reaction conditions allow for the formation of both Zaitsev (more substituted) and Hofmann (less substituted) elimination products. | To favor the more substituted alkene (4-methylpent-3-enenitrile), use a smaller, strong base like sodium ethoxide. To favor the less substituted alkene (4-methylpent-4-enenitrile), a bulkier base like potassium tert-butoxide can be used. |
| Presence of unreacted starting material. | 1. Insufficient amount of base. 2. Incomplete reaction. | 1. Ensure at least a stoichiometric amount of base is used. 2. Increase the reaction time or temperature. |
| Hydrolysis of the nitrile group is observed. | Presence of water in the reaction mixture. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. |
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis to 4-Chloro-4-methylpentanoic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Add a 6 M aqueous solution of hydrochloric acid (10 eq).
-
Reaction Conditions: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by periodically taking small aliquots, neutralizing them, extracting with a suitable organic solvent (e.g., diethyl ether), and analyzing by GC-MS.
-
Work-up: After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature. Extract the aqueous solution with an organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-chloro-4-methylpentanoic acid. Further purification can be achieved by recrystallization or column chromatography.
Protocol 2: Base-Promoted Dehydrohalogenation to 4-Methylpent-3-enenitrile
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, add a solution of potassium tert-butoxide (1.5 eq) in anhydrous tert-butanol.
-
Reagent Addition: Add a solution of this compound (1.0 eq) in anhydrous tert-butanol to the dropping funnel. Add the nitrile solution dropwise to the stirred solution of the base at room temperature.
-
Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours.
-
Monitoring: Follow the disappearance of the starting material by GC-MS analysis of reaction aliquots.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with diethyl ether three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation. The crude product can be purified by fractional distillation.
Data Presentation
Table 1: Predicted Degradation Products of this compound
| Degradation Pathway | Intermediate Product | Final Product |
| Hydrolysis | 4-Chloro-4-methylpentanamide | 4-Chloro-4-methylpentanoic Acid |
| Dehydrohalogenation | - | 4-Methylpent-3-enenitrile (major), 4-Methylpent-4-enenitrile (minor) |
Table 2: Suggested GC-MS Conditions for Analysis
| Parameter | Value |
| Column: | 5% Phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature: | 250 °C |
| Oven Program: | Initial temperature 60 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Carrier Gas: | Helium, constant flow of 1 mL/min |
| MS Transfer Line Temp: | 280 °C |
| Ion Source Temp: | 230 °C |
| Ionization Mode: | Electron Ionization (EI) at 70 eV |
| Scan Range: | m/z 40-400 |
Visualizations
Caption: Predicted degradation pathways of this compound.
Caption: General experimental workflow for studying degradation pathways.
References
- 1. byjus.com [byjus.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. All About Dehydrohalogenation of Alkyl Dihalides [unacademy.com]
- 7. Dehydrohalogenation of Haloalkanes Chemistry Tutorial [ausetute.com.au]
- 8. youtube.com [youtube.com]
- 9. reddit.com [reddit.com]
- 10. Analysis of chlorothalonil and degradation products in soil and water by GC/MS and LC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GC‐MS<sup>n</sup> and LC‐MS/MS couplings for the identification of degradation products resulting from the ozonation tr… [ouci.dntb.gov.ua]
"troubleshooting low yields in 4-Chloro-4-methylpentanenitrile synthesis"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-chloro-4-methylpentanenitrile. The following information is designed to help identify and resolve common issues leading to low yields in this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound from a suitable precursor?
The synthesis of this compound from its corresponding tertiary alkyl halide, 4-chloro-4-methylpentane, and a cyanide salt (e.g., sodium or potassium cyanide) primarily proceeds via a unimolecular nucleophilic substitution (S(_N)1) mechanism. This is because the substrate is a tertiary alkyl halide, which can form a relatively stable tertiary carbocation intermediate. However, a competing unimolecular elimination (E1) reaction is a significant side reaction that can lead to the formation of alkene byproducts and, consequently, a lower yield of the desired nitrile product.
Q2: What are the main side products that contribute to low yields?
The primary side products in this synthesis are alkenes resulting from the E1 elimination pathway. The major elimination product is typically 4-methyl-3-pentenenitrile, with 4-methyl-4-pentenenitrile as a potential minor product. Another possible, though less common, side product under aqueous conditions is the corresponding alcohol, 4-methyl-4-pentanol, formed from the reaction of the carbocation intermediate with water.
Q3: Why is the choice of solvent critical in this synthesis?
The solvent plays a crucial role in stabilizing the carbocation intermediate and influencing the ratio of substitution (S(N)1) to elimination (E1) products. Polar protic solvents, such as ethanol or methanol, are generally used to facilitate the formation of the carbocation. However, the solvent can also act as a nucleophile (solvolysis), leading to undesired byproducts. The polarity of the solvent significantly impacts the reaction rate and the S(_N)1/E1 ratio.[1][2][3]
Q4: How does temperature affect the yield of this compound?
Higher temperatures generally favor the elimination (E1) pathway over the substitution (S(N)1) pathway.[4] This is because elimination reactions typically have a higher activation energy and are more entropically favored. Therefore, to maximize the yield of the desired nitrile, the reaction should be carried out at the lowest temperature that allows for a reasonable reaction rate.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound and provides systematic solutions.
Problem 1: Low or No Yield of the Desired Product
Possible Causes:
-
Incorrect Reaction Conditions: The temperature may be too high, favoring the E1 elimination pathway.
-
Presence of Water: Water in the reaction mixture can lead to the formation of 4-methyl-4-pentanol as a byproduct.
-
Poor Quality Reagents: The starting alkyl halide may be impure, or the cyanide salt may be of low quality.
-
Inefficient Nucleophile: The cyanide salt may not be sufficiently soluble in the reaction solvent.
Troubleshooting Steps:
-
Optimize Reaction Temperature: Lower the reaction temperature to favor the S(_N)1 reaction. See Table 1 for the effect of temperature on the S(_N)1/E1 product ratio in a comparable system.
-
Ensure Anhydrous Conditions: Use anhydrous solvents and dry glassware to minimize the formation of alcohol byproducts.
-
Verify Reagent Quality: Ensure the purity of the starting materials through appropriate analytical techniques (e.g., NMR, GC-MS).
-
Enhance Nucleophile Solubility: Consider the use of a phase-transfer catalyst to improve the solubility and reactivity of the cyanide salt, especially in less polar solvents.
Problem 2: Predominance of Elimination Byproducts
Possible Causes:
-
High Reaction Temperature: As mentioned, elevated temperatures strongly favor elimination.
-
Solvent Choice: The solvent may not be optimal for favoring substitution.
-
Strongly Basic Conditions: While cyanide is a weak base, impurities or additives could increase the basicity of the reaction mixture, promoting elimination.
Troubleshooting Steps:
-
Temperature Control: Maintain a consistently low reaction temperature.
-
Solvent Optimization: Experiment with different polar aprotic solvents, which can favor S(_N)1 over E1 by solvating the cation without strongly solvating the nucleophile. See Table 2 for the effect of solvent on the S(_N)1/E1 product ratio in a comparable system.
-
Control Basicity: Ensure that the cyanide salt is free of strongly basic impurities.
Problem 3: Difficulty in Product Purification
Possible Causes:
-
Similar Boiling Points: The desired product and the alkene byproducts may have close boiling points, making distillation challenging.
-
Formation of Emulsions during Workup: The presence of various salts and organic compounds can lead to the formation of stable emulsions.
Troubleshooting Steps:
-
Fractional Distillation: Use a fractional distillation column to carefully separate the product from byproducts with similar boiling points.
-
Chromatographic Purification: If distillation is ineffective, consider column chromatography on silica gel to separate the nitrile from the less polar alkene byproducts.
-
Workup Optimization: During the aqueous workup, the addition of brine (saturated NaCl solution) can help to break emulsions.
Data Presentation
Table 1: Effect of Temperature on S(_N)1 vs. E1 Product Ratio (for a tertiary alkyl halide)
| Temperature (°C) | S(_N)1 Product Yield (%) | E1 Product Yield (%) |
| 25 | 81 | 19 |
| 50 | 65 | 35 |
| 75 | 52 | 48 |
Note: Data is illustrative for a typical tertiary alkyl halide and may vary for the specific synthesis of this compound.
Table 2: Effect of Solvent on S(_N)1 vs. E1 Product Ratio (for a tertiary alkyl halide at a constant temperature)
| Solvent | Dielectric Constant (ε) | S(_N)1 Product Yield (%) | E1 Product Yield (%) |
| Ethanol/Water (80:20) | ~65 | 80 | 20 |
| Ethanol | 24.3 | 64 | 36 |
| Acetone | 20.7 | 91 | 9 |
| Dimethylformamide (DMF) | 36.7 | >95 | <5 |
Note: Data is illustrative for a typical tertiary alkyl halide and may vary for the specific synthesis of this compound.
Experimental Protocols
General Experimental Protocol for this compound Synthesis
This protocol is a general guideline based on the principles of S(_N)1 reactions for tertiary alkyl halides. Optimization may be required.
Materials:
-
4-chloro-4-methylpentane
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF)
-
Diethyl ether or other suitable extraction solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium cyanide (1.2 equivalents) and anhydrous DMF.
-
Stir the suspension under a nitrogen atmosphere and cool the flask in an ice-water bath.
-
Slowly add a solution of 4-chloro-4-methylpentane (1 equivalent) in anhydrous DMF to the stirred suspension.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by TLC or GC.
-
Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yields in the synthesis.
Caption: Competing SN1 and E1 reaction pathways.
References
"removing impurities from 4-Chloro-4-methylpentanenitrile"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from 4-Chloro-4-methylpentanenitrile.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Q1: My final product of this compound is acidic. What is the likely impurity and how can I remove it?
A: An acidic pH in your product likely indicates the presence of hydrolysis byproducts, such as 4-chloro-4-methylpentanoic acid. This can occur if the nitrile group is hydrolyzed by exposure to acidic or basic conditions, especially in the presence of water.
Troubleshooting Steps:
-
Neutralization Wash: Wash the crude product with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will react with the acidic impurity to form a water-soluble salt, which can then be separated in the aqueous layer.
-
Extraction: Perform the wash in a separatory funnel. Add the sodium bicarbonate solution to your organic product, shake gently (venting frequently to release any CO₂ pressure), and allow the layers to separate.
-
Separation: Drain the lower aqueous layer. Repeat the washing step until no more gas evolution is observed.
-
Water Wash: Wash the organic layer with deionized water to remove any residual sodium bicarbonate or other water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal: Remove the drying agent by filtration and the solvent by rotary evaporation.
Q2: I observe a significant amount of a lower boiling point impurity during the distillation of my this compound. What could this be and how can I separate it?
A: A lower boiling point impurity is likely an alkene, such as 4-methyl-3-pentenenitrile or 4-methyl-4-pentenenitrile. These are formed through the elimination of hydrogen chloride from the tertiary alkyl halide structure of this compound. This elimination is favored by heat and the presence of bases.
Troubleshooting Steps:
-
Fractional Distillation: Careful fractional distillation is the most effective method to separate the desired product from the lower-boiling alkene impurity. Use a fractionating column with a high number of theoretical plates for better separation.
-
Vacuum Distillation: To minimize further elimination reactions at high temperatures, perform the distillation under reduced pressure (vacuum distillation). This will lower the boiling points of both the product and the impurity, requiring less heat.
-
Monitor Temperature: Closely monitor the temperature at the head of the distillation column. Collect the fraction that distills at the expected boiling point of this compound.
Q3: My purified this compound shows two peaks on the gas chromatogram with very similar retention times. What is the likely impurity?
A: The presence of a closely eluting peak on a gas chromatogram could indicate an isomeric impurity, such as 4-chloro-2-methylpentanenitrile, which may have formed during the synthesis.
Troubleshooting Steps:
-
High-Resolution Gas Chromatography: Optimize your gas chromatography (GC) method to achieve better separation. This can be done by using a longer column, a different stationary phase, or by optimizing the temperature program.
-
Preparative Chromatography: If high purity is required, preparative gas chromatography or column chromatography on silica gel can be used to separate the isomers. The choice of eluent for column chromatography will need to be optimized, starting with a non-polar solvent and gradually increasing the polarity.
Q4: How can I confirm the purity of my this compound after purification?
A: Several analytical techniques can be used to assess the purity:
-
Gas Chromatography (GC): This is a primary method to determine the percentage purity by analyzing the relative peak areas.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): NMR can identify the presence of impurities by showing characteristic signals that do not correspond to the desired product.
-
Infrared (IR) Spectroscopy: IR spectroscopy can help identify functional group impurities. For example, a broad peak around 3300 cm⁻¹ could indicate the presence of a carboxylic acid (O-H stretch), while a peak around 1650 cm⁻¹ might suggest an alkene (C=C stretch).
Data Presentation
The following table summarizes the expected efficiency of different purification methods for removing common impurities from this compound. The values are illustrative and can vary based on the specific experimental conditions.
| Impurity Type | Purification Method | Expected Purity of Final Product | Typical Yield Loss |
| Acidic (e.g., Carboxylic Acid) | Washing with NaHCO₃ solution | > 98% | < 5% |
| Alkene (Elimination Byproduct) | Fractional Vacuum Distillation | > 99% | 10-20% |
| Isomeric Impurities | Preparative Chromatography | > 99.5% | 20-40% |
Experimental Protocols
Protocol 1: Removal of Acidic Impurities by Washing
-
Transfer the crude this compound to a separatory funnel.
-
Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stopper the funnel and shake gently, inverting the funnel and opening the stopcock periodically to vent the pressure from the evolved carbon dioxide.
-
Allow the layers to separate completely. The organic layer is typically the upper layer, but it is good practice to check the densities of the solvents used.
-
Drain the lower aqueous layer.
-
Repeat the washing with fresh NaHCO₃ solution until no more gas evolution is observed upon addition.
-
Wash the organic layer with an equal volume of deionized water to remove any residual salts.
-
Drain the aqueous layer and transfer the organic layer to a clean, dry flask.
-
Add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to the organic layer to remove residual water. Swirl the flask and let it stand for 10-15 minutes.
-
Filter the drying agent from the organic solution.
-
The purified product can be obtained by removing the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Fractional Vacuum Distillation
-
Set up a fractional distillation apparatus equipped with a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a vacuum source. Ensure all glass joints are properly sealed for vacuum.
-
Place the crude this compound in the distillation flask along with a few boiling chips or a magnetic stir bar for smooth boiling.
-
Slowly apply the vacuum to the desired pressure.
-
Begin heating the distillation flask gently.
-
Observe the temperature at the head of the column. Discard the initial fraction that distills at a lower temperature, as this will likely contain lower-boiling impurities such as alkenes.
-
Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound at the applied pressure.
-
Stop the distillation before the flask goes to dryness to prevent the formation of peroxides and potential decomposition of the residue.
-
Allow the apparatus to cool completely before releasing the vacuum.
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
Technical Support Center: Improving the Selectivity of Cyanation on Tertiary Carbons
Welcome to the technical support center for the selective cyanation of tertiary carbons. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on optimizing experimental outcomes.
Troubleshooting Guide
This guide addresses specific issues that may arise during the cyanation of tertiary carbons, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inefficient Radical Generation: The initiator (photocatalyst, thermal initiator) may not be suitable for the substrate's C-H bond dissociation energy (BDE). 2. Catalyst Poisoning: The cyanide source or additives may be coordinating too strongly to the metal catalyst, deactivating it. 3. Poor Solubility: Substrate, catalyst, or reagents may not be fully dissolved in the chosen solvent. | 1. Screen Initiators: For photochemical methods, try different photocatalysts (e.g., benzophenone, iridium complexes) or light sources (different wavelengths). For thermal methods, screen various radical initiators (e.g., AIBN, DTBP). 2. Change Cyanide Source: Switch from nucleophilic sources (e.g., NaCN, KCN) to electrophilic ones (e.g., tosyl cyanide, NCTS) or TMSCN, which can have different effects on the catalyst. 3. Optimize Solvent System: Use a solvent mixture or a different solvent to ensure all components are in solution. Degassing the solvent is crucial to remove oxygen, which can quench excited states or react with radicals. |
| Poor Selectivity (Mixture of 1°, 2°, and 3° Cyanation) | 1. Radical Reactivity: The generated radical may be too reactive and not discriminate between different C-H bonds. 2. Steric Hindrance: The catalyst or reagent may be too bulky to access the desired tertiary center, leading to reaction at more accessible sites. 3. Reaction Conditions: High temperatures can decrease selectivity. | 1. Use a More Selective Hydrogen Atom Transfer (HAT) Catalyst: Phosphate radicals or specific photocatalysts can offer higher selectivity for weaker C-H bonds.[1][2] 2. Modify Ligands: In metal-catalyzed systems, adjusting the steric and electronic properties of the ligands can tune the selectivity of the catalyst. 3. Lower Reaction Temperature: If thermally stable, running the reaction at a lower temperature may improve selectivity. For photochemical reactions, ensure the reaction is not overheating from the light source. |
| Formation of Isonitrile Byproduct | 1. Ambident Nucleophile: The cyanide ion (CN⁻) is an ambident nucleophile and can attack with either the carbon or the nitrogen atom. 2. Cyanide Source: Some cyanide sources, particularly metal cyanides like AgCN or CuCN, can favor isonitrile formation.[3] | 1. Change Cyanide Source: Use sources like TMSCN or tosyl cyanide, which often favor nitrile formation. 2. Solvent Choice: The solvent can influence the nucleophilicity of the cyanide ion. Protic solvents can solvate the nitrogen end, potentially favoring attack through carbon. |
| Substrate Decomposition | 1. Harsh Oxidants: Strong oxidants used in some protocols can lead to over-oxidation or degradation of sensitive functional groups. 2. High Energy Intermediates: Highly reactive radical or cationic intermediates may undergo undesired side reactions. | 1. Use Milder Conditions: Explore photoredox catalysis which often operates at room temperature and with milder oxidants (e.g., air).[4][5] 2. Protect Sensitive Groups: If possible, protect functional groups that are not stable under the reaction conditions. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right cyanation method for my substrate?
A1: The choice of method depends on the functional groups present in your substrate and the nature of the tertiary carbon.
-
For unactivated C(sp³)–H bonds in alkanes or ethers: Photoredox catalysis using a hydrogen atom transfer (HAT) catalyst is often a good starting point.[1] Systems using benzophenone or phosphate radicals have shown broad applicability.[1][2]
-
For tertiary alcohols: A dehydroxylative cyanation approach is required. This often involves converting the alcohol into a redox-active ester or another leaving group that can be activated under photoredox conditions.[6]
-
For tertiary alkyl halides: Traditional Sₙ2 cyanation is not feasible. Radical-based methods, such as those using photoredox or metal catalysis (e.g., copper or nickel), are more suitable.[7][8]
-
For α-amino C-H bonds: The C-H bond adjacent to a nitrogen atom is activated. Photoredox-catalyzed oxidative cyanation is highly effective for this transformation, often using inexpensive sources like NaCN with air as the oxidant.[4][5]
Q2: My reaction is not selective for the tertiary position. What are the key parameters to adjust?
A2: Improving selectivity is a common challenge. Consider the following:
-
Hydrogen Atom Transfer (HAT) Reagent: The selectivity of C-H functionalization often depends on the HAT catalyst's ability to discriminate based on bond dissociation energy (BDE). Tertiary C-H bonds are generally weaker than secondary and primary ones, so a selective HAT catalyst will preferentially abstract a hydrogen from the tertiary position.[1]
-
Sterics: In some metal-catalyzed systems, directing groups can be used to position the catalyst near a specific C-H bond.[9] Without a directing group, the steric environment around the tertiary carbon is critical. If the tertiary center is highly congested, reaction at a less hindered secondary site may be favored.
-
Temperature: Lowering the reaction temperature can often enhance selectivity, as it provides less thermal energy to overcome the higher activation barrier for abstracting stronger secondary or primary C-H bonds.
Q3: What are the pros and cons of different cyanide sources?
A3:
| Cyanide Source | Pros | Cons |
| Alkali Metal Cyanides (NaCN, KCN) | Inexpensive and readily available.[4] | Highly toxic, require careful handling. Can act as a catalyst poison in some systems. |
| Trimethylsilyl Cyanide (TMSCN) | Less toxic than metal cyanides, good solubility in organic solvents. Often gives clean reactions. | Moisture sensitive, more expensive. |
| Tosyl Cyanide (TsCN) | Electrophilic cyanide source, useful in radical reactions.[2] Stable and easy to handle. | Can be less reactive than nucleophilic sources. |
| N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) | Electrophilic source, used in palladium and rhodium-catalyzed reactions. | Requires a catalyst for activation. |
| Isocyanides | Stable, easy to handle, and offer a different reaction pathway.[10] | Can be substrate-specific and may require specific catalysts for C-NC bond cleavage.[10] |
Q4: Can I run these reactions in the presence of water or air?
A4: It depends on the specific protocol.
-
Many radical-based and organometallic reactions are highly sensitive to oxygen and must be performed under an inert atmosphere (e.g., Nitrogen or Argon) with degassed solvents.
-
However, some modern photoredox protocols are explicitly designed to use air as the terminal oxidant, making them operationally simpler.[4][5]
-
Some palladium-catalyzed cyanations have been developed to run in aqueous media, which can be advantageous for certain substrates and for green chemistry considerations.[11] Always consult the specific literature procedure.
Experimental Protocols
Protocol 1: General Procedure for Photocatalytic C(sp³)–H Cyanation of Alkanes
This protocol is a representative example based on methods utilizing benzophenone as a photocatalyst.[1]
Materials:
-
Substrate (e.g., Adamantane) (1.0 equiv)
-
Benzophenone (0.1 equiv)
-
Tosyl Cyanide (TsCN) (1.5 equiv)
-
Anhydrous Acetonitrile (solvent)
Procedure:
-
To an oven-dried reaction vessel, add the substrate, benzophenone, and tosyl cyanide.
-
Under an inert atmosphere (e.g., Argon), add anhydrous acetonitrile.
-
Seal the vessel and place it approximately 5-10 cm from a UV lamp (e.g., 365 nm).
-
Irradiate the mixture with stirring at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the tertiary nitrile product.
Protocol 2: Iron-Catalyzed Oxidative Cyanation of Tertiary Amines
This protocol is based on methods for the α-cyanation of tertiary amines.[12]
Materials:
-
Tertiary amine substrate (1.0 equiv)
-
Trimethylsilyl cyanide (TMSCN) (2.0 equiv)
-
FeCl₃ (0.1 equiv)
-
tert-Butyl hydroperoxide (t-BuOOH) (70% in H₂O, 2.0 equiv)
-
Acetonitrile (solvent)
Procedure:
-
In a round-bottom flask, dissolve the tertiary amine substrate in acetonitrile.
-
Add FeCl₃ and stir for 5 minutes at room temperature.
-
Add TMSCN to the mixture.
-
Slowly add t-BuOOH dropwise over 10 minutes. An exotherm may be observed.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash chromatography.
Visualizations
Below are diagrams illustrating key concepts in selective tertiary cyanation.
Caption: Workflow for selective tertiary C-H cyanation via HAT.
Caption: Decision tree for troubleshooting poor selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. C(sp3 )-H Cyanation Promoted by Visible-Light Photoredox/Phosphate Hybrid Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EP0063740B1 - Process for the preparation of tertiary alkyl cyanides - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. Photoinduced, Copper-Catalyzed Carbon–Carbon Bond Formation with Alkyl Electrophiles: Cyanation of Unactivated Secondary Alkyl Chlorides at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitrile synthesis by C-C coupling (cyanation) [organic-chemistry.org]
- 9. Chelation-Assisted Iron-Catalyzed C–H Activations: Scope and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyanation with isocyanides: recent advances and perspectives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Iron catalyzed oxidative cyanation of tertiary amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Alternative Catalysts for Tertiary Nitrile Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with alternative catalysts for the synthesis of tertiary nitriles. The focus is on providing practical solutions to common experimental challenges.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with alternative catalysts for tertiary nitrile synthesis.
Heterogeneous Catalysis: Copper Fluorapatite (CuFAP)
Problem: Low or no conversion of aldehyde to nitrile.
| Potential Cause | Troubleshooting Step |
| Catalyst Inactivity | Ensure the CuFAP catalyst has been properly activated and stored. If it's a reused catalyst, consider regeneration by washing with a suitable solvent and drying. The catalyst can be recovered by simple filtration and reused multiple times without significant loss of activity.[1][2] |
| Impure Reactants | Use freshly distilled aldehydes and ensure the hydroxylamine hydrochloride is of high purity. Impurities can poison the catalyst surface. |
| Incorrect Reaction Temperature | Optimize the reaction temperature. For the synthesis of nitriles from aldehydes using CuFAP, a temperature of 100°C has been shown to be effective.[1][2] |
| Inappropriate Additive or Solvent | The choice of additive and solvent is crucial. While neat (solvent-free) conditions can be highly effective[2], for some substrates, a solvent like toluene (PhMe) might improve the yield. Toluene has been shown to provide better yields compared to THF, dioxane, or DMF.[2] The addition of an additive like tosyl chloride (TsCl) is also critical for the nitrile synthesis pathway.[1][2] |
| Mass Transfer Limitations | Ensure vigorous stirring of the reaction mixture to facilitate proper contact between the solid catalyst and the reactants. |
Problem: Formation of amide byproduct instead of nitrile.
| Potential Cause | Troubleshooting Step |
| Absence of Dehydrating Additive | The synthesis of nitriles from aldehydes using hydroxylamine hydrochloride over a CuFAP catalyst requires a dehydrating additive like tosyl chloride (TsCl). In the absence of TsCl, the reaction favors the formation of the corresponding amide.[1][2] |
| Reaction Time | While the amide synthesis is generally faster (e.g., 4 hours), the nitrile synthesis may require a longer reaction time (e.g., 6 hours) to ensure complete dehydration of the intermediate aldoxime.[1] |
A logical workflow for troubleshooting CuFAP catalyzed nitrile synthesis is presented below.
Caption: Troubleshooting workflow for CuFAP-catalyzed nitrile synthesis.
Biocatalysis: Aldoxime Dehydratases
Problem: Low enzymatic activity or conversion.
| Potential Cause | Troubleshooting Step |
| Enzyme Inhibition | Some substrates or products can inhibit the enzyme. Try lowering the initial substrate concentration or performing the reaction in a biphasic system to extract the product as it forms. |
| Incorrect pH or Temperature | Ensure the reaction buffer is at the optimal pH for the specific aldoxime dehydratase being used. Also, verify that the reaction is being conducted at the enzyme's optimal temperature. |
| Poor Substrate Solubility | Aldoximes can have low solubility in aqueous media. Consider using a co-solvent that is compatible with the enzyme or performing the reaction in a solvent-free (neat) system if the substrate is a liquid.[3] |
| Enzyme Denaturation | Improper storage or handling can lead to enzyme denaturation. Ensure the enzyme is stored at the recommended temperature and handled according to the supplier's instructions. |
| Substrate Specificity | Aldoxime dehydratases can exhibit substrate specificity. If you are using a new substrate, it's possible the enzyme has low activity towards it. Consider screening different aldoxime dehydratases or using a mutant with broader substrate scope.[4] |
Problem: Incomplete conversion of aldoxime to nitrile.
| Potential Cause | Troubleshooting Step |
| Reaction Equilibrium | Although the dehydration of aldoximes to nitriles is generally favorable, at high product concentrations, the reverse reaction might become significant. Consider in-situ product removal. |
| Insufficient Enzyme Loading | Increase the amount of enzyme used in the reaction. |
| Long Reaction Times | Some biocatalytic reactions can be slow. Monitor the reaction over a longer period. For example, the conversion of citronellyl-oxime to citronellyl nitrile using whole cells took 90 hours for full conversion.[3] |
Below is a diagram illustrating the general experimental workflow for nitrile synthesis using an aldoxime dehydratase.
Caption: Experimental workflow for biocatalytic nitrile synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using alternative catalysts like CuFAP or aldoxime dehydratases over traditional methods for nitrile synthesis?
A1: Traditional methods for nitrile synthesis often involve harsh reaction conditions, toxic reagents like cyanide salts, and the formation of stoichiometric waste products.[5] Alternative catalysts offer several advantages:
-
Milder Reaction Conditions: Biocatalysts like aldoxime dehydratases operate under mild conditions (room temperature and neutral pH), which helps to avoid the degradation of sensitive functional groups.[3]
-
Environmental Friendliness: These methods often use less hazardous reagents and generate less waste. For example, aldoxime dehydratase-catalyzed reactions are cyanide-free.[3] Heterogeneous catalysts like CuFAP are recyclable and can be easily separated from the reaction mixture.[1][2]
-
High Selectivity: Enzymes, in particular, are known for their high chemo-, regio-, and stereoselectivity.
Q2: Can the CuFAP catalyst be reused? If so, how many times?
A2: Yes, the CuFAP catalyst is heterogeneous and can be easily recovered from the reaction mixture by simple filtration. Studies have shown that the catalyst can be reused for at least four cycles without a significant loss in its catalytic activity, providing comparable yields of the desired nitrile or amide product.[1][2]
Q3: What is the typical procedure for synthesizing the aldoxime substrate for the enzymatic reaction?
A3: The aldoxime substrate is typically synthesized through a condensation reaction between an aldehyde and hydroxylamine or one of its salts (e.g., hydroxylamine hydrochloride). This reaction is generally straightforward and can often be performed as a one-pot reaction leading into the enzymatic dehydration step.
Q4: Are there any known inhibitors for aldoxime dehydratases that I should be aware of?
A4: While specific inhibitor studies for all aldoxime dehydratases are not extensively documented in the provided context, general considerations for enzyme inhibition apply. High concentrations of the substrate or product can be inhibitory. Additionally, heavy metal ions and certain organic solvents can denature or inhibit enzymes. It is crucial to use high-purity reagents and to choose co-solvents that are known to be compatible with enzymatic reactions.
Data Presentation
Table 1: Comparison of Reaction Conditions for Nitrile Synthesis using Copper Fluorapatite (CuFAP) Catalyst.
| Substrate | Additive (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | PTSA (20) | MeCN | Reflux | 10 | 82 | [2] |
| Benzaldehyde | TsCl (20) | Toluene | Reflux | 24 | 92 | [2] |
| Benzaldehyde | TsCl (20) | Neat | 100 | 6 | 94 | [1][2] |
| 4-Chlorobenzaldehyde | TsCl (20) | Neat | 100 | 6 | 95 | [1] |
| 4-Methoxybenzaldehyde | TsCl (20) | Neat | 100 | 6 | 92 | [1] |
| 2-Naphthaldehyde | TsCl (20) | Neat | 100 | 6 | 90 | [1] |
Table 2: Substrate Scope of Aldoxime Dehydratases in Nitrile Synthesis.
| Substrate Aldoxime | Enzyme System | Reaction Medium | Time | Conversion/Yield | Reference |
| Aliphatic aldoximes | Whole cells overexpressing aldoxime dehydratases | Buffer (aqueous) | Short | High yields | [3] |
| Citronellyl-oxime | Whole cells overexpressing aldoxime dehydratases | Solvent-free (neat) | 90 h | Full conversion | [3] |
| 2-Furaldehyde oxime | Engineered OxdF1 | Aqueous | 1.5 h | Complete conversion | [4] |
Experimental Protocols
General Procedure for Nitrile Synthesis Using Copper Fluorapatite (CuFAP)[1]
-
In a 10 mL round-bottom flask, combine the aldehyde (1 mmol), hydroxylamine hydrochloride (1.2 mmol), tosyl chloride (20 mol%), and CuFAP catalyst (100 mg).
-
Heat the resulting reaction mixture at 100°C for 6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate (15 mL).
-
Filter the mixture to recover the catalyst.
-
Wash the filtrate with a 10% sodium bicarbonate solution (10 mL).
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Concentrate the organic layer by rotary evaporation to obtain the crude nitrile product.
General Procedure for the Synthesis of Aldoximes (as substrates for enzymatic reactions)
This protocol is a general representation and may require optimization for specific substrates.
-
Dissolve the aldehyde (1.0 mmol) in a suitable solvent (e.g., ethanol, water, or a mixture).
-
Add an equimolar amount of hydroxylamine hydrochloride (1.0 mmol) and a base (e.g., sodium acetate, pyridine) to neutralize the HCl.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Upon completion, the aldoxime can be isolated by extraction or precipitation, or the reaction mixture can potentially be used directly in the subsequent enzymatic step after pH adjustment. For a more specific procedure for converting aldoximes to nitriles using a chemical reagent (BOP), which can inform the handling of aldoximes, refer to the literature.[6]
References
- 1. scirp.org [scirp.org]
- 2. Facile Synthesis of Nitriles and Amides from Aldehyde over Heterogeneous Reusable Copper Fluorapatite (CuFAP) Catalyst under Neat Reaction Condition [file.scirp.org]
- 3. Nitrile Synthesis with Aldoxime Dehydratases: A Biocatalytic Platform with Applications in Asymmetric Synthesis, Bulk Chemicals, and Biorefineries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Aldoxime dehydratases: production, immobilization, and use in multistep processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Simple Synthesis of Nitriles from Aldoximes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on the Stability of 4-Chloro-4-methylpentanenitrile
Frequently Asked Questions (FAQs)
Q1: Why is the choice of solvent so critical for the stability of 4-Chloro-4-methylpentanenitrile?
A1: this compound possesses a tertiary alkyl chloride functional group. This structural feature makes the molecule susceptible to unimolecular substitution (SN1) and elimination (E1) reactions. The rates of these degradation pathways are highly sensitive to the solvent's properties, particularly its polarity and ability to solvate charged intermediates.
Q2: What are the primary degradation pathways for this compound in solution?
A2: The primary degradation pathways are expected to be SN1 (solvolysis/hydrolysis) and E1 (elimination). Both pathways proceed through a common tertiary carbocation intermediate. In the SN1 pathway, a solvent molecule or another nucleophile attacks the carbocation, leading to a substitution product. In the E1 pathway, a proton is eliminated from a carbon adjacent to the carbocation, resulting in the formation of an alkene.
Q3: Which types of solvents are most likely to cause degradation of this compound?
A3: Polar protic solvents are most likely to accelerate the degradation of this compound.[1][2] These solvents, such as water, alcohols (e.g., methanol, ethanol), and carboxylic acids, can effectively stabilize the tertiary carbocation intermediate through hydrogen bonding and their high dielectric constants. This stabilization lowers the activation energy for the formation of the carbocation, thus increasing the rates of both SN1 and E1 reactions.[1][2]
Q4: How do polar aprotic solvents affect the stability of this compound?
A4: Polar aprotic solvents (e.g., acetone, acetonitrile, DMSO, THF) are generally less detrimental to the stability of tertiary alkyl halides compared to polar protic solvents.[2][3] While they are polar, they lack the ability to form strong hydrogen bonds to stabilize the carbocation intermediate to the same extent as protic solvents.[3] However, some degradation may still occur, especially if the solvent can act as a nucleophile.
Q5: Are nonpolar solvents a good choice for storing or using this compound?
A5: Nonpolar solvents (e.g., hexane, toluene, diethyl ether) are expected to provide the highest stability for this compound. These solvents do not effectively solvate charged intermediates, thus disfavoring the formation of the tertiary carbocation necessary for SN1 and E1 reactions.
Troubleshooting Guides
Issue 1: Rapid degradation of this compound is observed in my formulation.
-
Possible Cause: The formulation likely contains a polar protic solvent (e.g., water, ethanol, methanol).
-
Troubleshooting Steps:
-
Analyze Solvent Composition: Identify all components of your solvent system.
-
Replace Polar Protic Solvents: If possible, substitute any polar protic solvents with polar aprotic or nonpolar alternatives.
-
Minimize Water Content: If an aqueous environment is necessary, consider using buffered solutions to control pH, as acidic conditions can sometimes accelerate hydrolysis. Be aware that basic conditions may favor elimination reactions.
-
Lower Temperature: If solvent substitution is not an option, reducing the storage and experimental temperature will decrease the rate of degradation.
-
Issue 2: My reaction is yielding unexpected byproducts, including an alkene.
-
Possible Cause: The reaction conditions are favoring the E1 elimination pathway over the desired reaction.
-
Troubleshooting Steps:
-
Solvent Choice: As with SN1, polar protic solvents can promote E1 reactions.[1] Consider switching to a less polar or aprotic solvent.
-
Temperature: Higher temperatures generally favor elimination over substitution.[4] Running the reaction at a lower temperature may increase the yield of the substitution product.
-
Nucleophile/Base: If a nucleophile is part of the reaction, consider its basicity. A strongly basic nucleophile can promote elimination. A less basic, more nucleophilic reagent might be a better choice.
-
Issue 3: I am observing hydrolysis of the nitrile group in addition to reactions at the tertiary chloride.
-
Possible Cause: The reaction or storage conditions involve strong acidic or basic aqueous media.
-
Troubleshooting Steps:
-
pH Control: The nitrile group can be hydrolyzed to a carboxylic acid under both acidic and basic conditions.[5] Maintain a neutral pH if possible.
-
Anhydrous Conditions: If the desired reaction does not involve water, ensure all solvents and reagents are anhydrous to prevent hydrolysis of the nitrile.
-
Data Presentation
Table 1: Expected Relative Stability of this compound in Different Solvent Classes
| Solvent Class | Examples | Expected Relative Stability | Predominant Degradation Pathways | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low | SN1, E1 | High stabilization of the tertiary carbocation intermediate.[1][2] |
| Polar Aprotic | Acetonitrile, Acetone, DMSO | Moderate | SN1, E1 (slower) | Moderate stabilization of the carbocation.[3] |
| Nonpolar | Hexane, Toluene, Diethyl Ether | High | Minimal degradation | Poor stabilization of the carbocation intermediate. |
Experimental Protocols
Protocol 1: General Method for Monitoring the Stability of this compound in a Given Solvent
This protocol outlines a general procedure for determining the degradation rate of this compound via solvolysis.
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound of a known concentration (e.g., 10 mg/mL) in the solvent to be tested.
-
-
Incubation:
-
Place the solution in a temperature-controlled environment (e.g., water bath, incubator) set to the desired experimental temperature.
-
Ensure the container is sealed to prevent solvent evaporation.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution. The sampling frequency should be adjusted based on the expected rate of degradation.
-
-
Quenching (if necessary):
-
If the degradation is rapid, it may be necessary to quench the reaction upon sampling. This can be achieved by diluting the aliquot in a nonpolar, aprotic solvent and cooling it immediately.
-
-
Analysis:
-
Analyze the concentration of the remaining this compound in each aliquot using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common method. Gas Chromatography (GC) can also be used.
-
The formation of degradation products can also be monitored simultaneously.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
Determine the order of the reaction and calculate the rate constant (k) and the half-life (t1/2) of the compound in the tested solvent.
-
Mandatory Visualization
Caption: Competing SN1 and E1 degradation pathways for this compound.
References
Technical Support Center: Work-up Procedures for Reactions Involving 4-Chloro-4-methylpentanenitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Chloro-4-methylpentanenitrile. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the work-up of your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges during the work-up of reactions involving this compound?
A1: The primary challenges stem from the structure of this compound as a tertiary alkyl halide. This makes it susceptible to elimination reactions (forming an alkene byproduct) under basic conditions and potential solvolysis, especially with protic solvents during aqueous work-up. Additionally, residual cyanide reagents must be handled and quenched with care due to their high toxicity.
Q2: Is this compound stable to aqueous work-up conditions?
A2: The nitrile group is generally stable to hydrolysis under mild acidic or basic conditions at room temperature.[1][2][3] Prolonged exposure to strong acids or bases, especially at elevated temperatures, can lead to hydrolysis to the corresponding carboxylic acid or amide. The tertiary chloride is more sensitive and can undergo elimination or substitution, particularly if the work-up is not performed promptly and at low temperatures.
Q3: What are the common byproducts to look out for?
A3: The most common byproduct is the elimination product, 4-methylpent-3-enenitrile, which can form if the reaction or work-up is conducted under basic conditions or at elevated temperatures. Other potential byproducts include the corresponding alcohol or ether if the work-up is performed with water or an alcohol as the solvent under conditions that favor SN1 substitution. Incomplete reaction will leave the starting tertiary alcohol or alkene.
Q4: How should I quench a reaction where trimethylsilyl cyanide (TMSCN) was used to synthesize this compound?
A4: Excess TMSCN should be quenched carefully in a well-ventilated fume hood. A common and effective method is the slow addition of the reaction mixture to a stirred, cooled solution of dilute aqueous sodium hydroxide (NaOH) or sodium hypochlorite (bleach).[4] This converts the reactive TMSCN into sodium cyanide (NaCN), which is water-soluble and can be safely disposed of according to institutional protocols. Avoid quenching with acid, as this will generate highly toxic hydrogen cyanide (HCN) gas.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the work-up of reactions involving this compound.
Problem 1: Low yield of this compound and presence of an alkene byproduct.
| Potential Cause | Recommended Solution | Preventative Measures |
| Reaction or work-up performed at elevated temperatures. | If possible, re-purify the crude product by careful fractional distillation to separate the desired product from the lower-boiling alkene. | Maintain a low temperature (0-25 °C) throughout the reaction and work-up. |
| Use of a basic quenching or washing solution. | Neutralize the organic layer with a mild acid (e.g., saturated aqueous NH4Cl) before proceeding with further washing and drying. | Use neutral or mildly acidic (e.g., saturated NH4Cl, dilute HCl) aqueous solutions for quenching and washing.[5] |
| Prolonged reaction or work-up time. | Minimize the duration of the work-up procedure. | Plan the experiment to allow for a prompt work-up upon reaction completion. |
Problem 2: Formation of an emulsion during aqueous extraction.
| Potential Cause | Recommended Solution | Preventative Measures |
| Insufficient solvent volume. | Add more organic solvent to the separatory funnel to better separate the layers. | Use an adequate volume of extraction solvent, typically equal to or greater than the aqueous phase volume. |
| Vigorous shaking of the separatory funnel. | Gently swirl or invert the separatory funnel instead of vigorous shaking. Allow the mixture to stand for a longer period to allow for separation. | Use gentle mixing techniques during the extraction process. |
| Presence of fine solid particles. | Filter the entire mixture through a pad of Celite® or glass wool to remove suspended solids before attempting the extraction again. | Ensure all solids are dissolved before initiating the aqueous work-up. |
| High concentration of salts. | Add a small amount of brine (saturated aqueous NaCl) to the separatory funnel to help break the emulsion. | If high salt concentrations are expected from the reaction, consider a preliminary filtration or dilution before extraction. |
Problem 3: Product is wet after drying with a drying agent.
| Potential Cause | Recommended Solution | Preventative Measures |
| Insufficient amount of drying agent. | Add more drying agent in portions until it no longer clumps together. | Use a sufficient amount of drying agent. A general rule is to add it until some of the powder remains free-flowing. |
| Drying agent has lost its effectiveness. | Use a fresh batch of anhydrous drying agent. | Store drying agents in tightly sealed containers in a desiccator. |
| Insufficient contact time. | Allow the organic solution to stand over the drying agent for a longer period (e.g., 15-30 minutes), with occasional swirling. | Ensure adequate contact time for the drying agent to absorb the water. |
| Water-miscible organic solvent. | If a water-miscible solvent was used, perform a back-extraction with a water-immiscible solvent. | Use a water-immiscible organic solvent for the extraction. |
Experimental Protocols
General Aqueous Work-up Protocol for Cyanation of a Tertiary Alcohol to form this compound
This protocol is a general guideline and may need to be adapted based on the specific reaction conditions and reagents used.
-
Quenching:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully add the reaction mixture to a separate flask containing a stirred, cooled (0 °C) solution of saturated aqueous sodium bicarbonate (NaHCO₃) or saturated aqueous ammonium chloride (NH₄Cl). The volume of the quenching solution should be at least equal to the volume of the reaction mixture.
-
Caution: If TMSCN was used, quench with dilute NaOH or bleach as described in the FAQs.
-
-
Extraction:
-
Transfer the quenched mixture to a separatory funnel.
-
Add an appropriate organic solvent for extraction (e.g., diethyl ether, ethyl acetate, dichloromethane). The choice of solvent will depend on the polarity of the product and the reaction solvent.
-
Gently invert the separatory funnel several times to mix the layers, venting frequently to release any pressure.
-
Allow the layers to separate completely.
-
Drain the aqueous layer and collect the organic layer.
-
Wash the organic layer sequentially with:
-
Saturated aqueous NaHCO₃ (if the reaction was acidic).
-
Water.
-
Brine (saturated aqueous NaCl) to aid in the removal of water.
-
-
-
Drying and Solvent Removal:
-
Transfer the organic layer to a clean, dry Erlenmeyer flask.
-
Add an anhydrous drying agent (e.g., anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)).
-
Swirl the flask and let it stand for 10-15 minutes.
-
Filter the solution to remove the drying agent.
-
Remove the solvent from the filtrate using a rotary evaporator.
-
-
Purification:
-
The crude this compound can be purified by vacuum distillation. The boiling point will depend on the pressure.
-
Visualizations
Logical Workflow for Troubleshooting Low Product Yield
Caption: Troubleshooting workflow for low yield.
Experimental Workflow for Aqueous Work-up
References
Validation & Comparative
A Comparative Guide to the Characterization of 4-Chloro-4-methylpentanenitrile and its Non-Chlorinated Analog by NMR and MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the characterization of 4-chloro-4-methylpentanenitrile and its non-chlorinated counterpart, 4-methylpentanenitrile, utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Understanding the spectral differences imparted by the chlorine substituent is crucial for the unambiguous identification and quality control of chlorinated organic molecules in research and pharmaceutical development.
Data Presentation: A Comparative Analysis
The following tables summarize the experimental spectral data for 4-methylpentanenitrile and the predicted data for this compound.
Table 1: ¹H NMR Data Comparison
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 4-Methylpentanenitrile | 2.34 | t | 2H | -CH₂-CN |
| 1.66 | m | 1H | -CH(CH₃)₂ | |
| 1.54 | t | 2H | -CH₂-CH(CH₃)₂ | |
| 0.94 | d | 6H | -CH(CH₃)₂ | |
| This compound (Predicted) | ~2.5 | t | 2H | -CH₂-CN |
| ~2.2 | t | 2H | -CH₂-C(Cl)(CH₃)₂ | |
| ~1.7 | s | 6H | -C(Cl)(CH₃)₂ |
Table 2: ¹³C NMR Data Comparison
| Compound | Chemical Shift (δ) ppm | Assignment |
| 4-Methylpentanenitrile | 119.9 | -CN |
| 34.2 | -CH₂-CH(CH₃)₂ | |
| 27.8 | -CH(CH₃)₂ | |
| 25.0 | -CH₂-CN | |
| 22.2 | -CH(CH₃)₂ | |
| This compound (Predicted) | ~118 | -CN |
| ~70 | -C(Cl)(CH₃)₂ | |
| ~40 | -CH₂-C(Cl)(CH₃)₂ | |
| ~30 | -C(Cl)(CH₃)₂ | |
| ~25 | -CH₂-CN |
Table 3: Mass Spectrometry Data Comparison
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| 4-Methylpentanenitrile | 97 | 82, 55, 41 |
| This compound (Predicted) | 131, 133 (M+, M+2) | 96 (M-Cl), 57 (C₄H₉⁺) |
Experimental Protocols
The following are detailed methodologies for the characterization of an unknown chlorinated alkyl nitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing (δ = 0.00 ppm).
-
¹H NMR Spectroscopy:
-
Acquire a one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Typical acquisition parameters:
-
Pulse sequence: zg30
-
Number of scans: 16-64
-
Relaxation delay (d1): 1-2 seconds
-
Acquisition time: 3-4 seconds
-
Spectral width: 12-16 ppm
-
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to elucidate the proton environment and connectivity.
-
-
¹³C NMR Spectroscopy:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical acquisition parameters:
-
Pulse sequence: zgpg30
-
Number of scans: 1024-4096 (due to the low natural abundance of ¹³C)
-
Relaxation delay (d1): 2-5 seconds
-
Spectral width: 200-250 ppm
-
-
Process the data similarly to the ¹H NMR spectrum.
-
Analyze the chemical shifts to identify the different carbon environments.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or gas chromatography (GC-MS). For volatile compounds like alkyl nitriles, GC-MS is preferred for separation and analysis.
-
Ionization: Utilize Electron Ionization (EI) at 70 eV as the standard ionization technique.
-
Mass Analysis:
-
Scan a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 30-200).
-
Acquire the mass spectrum, which is a plot of ion abundance versus mass-to-charge ratio (m/z).
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺). For chlorinated compounds, look for the characteristic M⁺ and M+2 isotopic pattern in an approximate 3:1 ratio.
-
Analyze the fragmentation pattern to identify characteristic fragment ions. This provides structural information about the molecule.
-
Visualization of the Experimental Workflow
The following diagram illustrates the logical workflow for the characterization of an unknown chlorinated nitrile.
Caption: Experimental workflow for nitrile characterization.
A Comparative Guide to Interpreting ¹H NMR Spectra of Substituted Pentanenitriles
For researchers, scientists, and professionals in drug development, a thorough understanding of spectroscopic data is paramount for accurate molecular characterization. This guide provides a comparative analysis of the ¹H NMR spectra of a series of substituted pentanenitriles, offering insights into how different substituents influence chemical shifts and splitting patterns. The information presented herein is supported by experimental data and detailed methodologies to aid in the precise interpretation of spectral data.
Comparison of ¹H NMR Spectral Data
The following table summarizes the experimental and predicted ¹H NMR data for pentanenitrile and several of its substituted analogues. The position of the substituent significantly alters the electronic environment of the nearby protons, leading to predictable changes in their chemical shifts. Protons closer to electron-withdrawing groups are deshielded and resonate at a higher chemical shift (downfield), while protons further away are less affected.
| Compound Name | Structure | Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration | Data Source |
| Pentanenitrile | CH₃CH₂CH₂CH₂CN | H-5 | 0.98 | t | 3H | Experimental (SDBS) |
| H-4 | 1.55 | sextet | 2H | Experimental (SDBS) | ||
| H-3 | 1.68 | quintet | 2H | Experimental (SDBS) | ||
| H-2 | 2.35 | t | 2H | Experimental (SDBS) | ||
| 2-Methylpentanenitrile | CH₃CH₂CH₂(CH₃)CHCN | H-5 | 0.95 | t | 3H | Experimental (SDBS) |
| H-4 | 1.5-1.7 | m | 2H | Experimental (SDBS) | ||
| H-3 | 1.5-1.7 | m | 2H | Experimental (SDBS) | ||
| H-2 | 2.65 | m | 1H | Experimental (SDBS) | ||
| 2-CH₃ | 1.30 | d | 3H | Experimental (SDBS) | ||
| 3-Methylpentanenitrile | CH₃CH₂(CH₃)CHCH₂CN | H-5 | 0.93 | t | 3H | Experimental (SDBS) |
| H-4 | 1.4-1.6 | m | 2H | Experimental (SDBS) | ||
| H-3 | 1.8-2.0 | m | 1H | Experimental (SDBS) | ||
| H-2 | 2.30 | d | 2H | Experimental (SDBS) | ||
| 3-CH₃ | 1.05 | d | 3H | Experimental (SDBS) | ||
| 4-Methylpentanenitrile | (CH₃)₂CHCH₂CH₂CN | H-5 (CH₃)₂ | 0.95 | d | 6H | Experimental (SDBS) |
| H-4 | 1.7-1.9 | m | 1H | Experimental (SDBS) | ||
| H-3 | 1.60 | q | 2H | Experimental (SDBS) | ||
| H-2 | 2.35 | t | 2H | Experimental (SDBS) | ||
| 2-Chloropentanenitrile | CH₃CH₂CH₂CHClCN | H-5 | 1.10 | t | 3H | Predicted |
| H-4 | 1.75 | m | 2H | Predicted | ||
| H-3 | 2.05 | m | 2H | Predicted | ||
| H-2 | 4.40 | t | 1H | Predicted | ||
| 3-Hydroxypentanenitrile | CH₃CH₂CH(OH)CH₂CN | H-5 | 1.00 | t | 3H | Predicted |
| H-4 | 1.60 | m | 2H | Predicted | ||
| H-3 | 3.80 | m | 1H | Predicted | ||
| H-2 | 2.60 | d | 2H | Predicted | ||
| 3-OH | (variable) | br s | 1H | Predicted |
Disclaimer: Predicted data was generated using freely available online NMR prediction tools and should be used for estimation purposes. Experimental verification is recommended.
Experimental Protocol for ¹H NMR Spectroscopy
The following is a standard protocol for the acquisition of ¹H NMR spectra for liquid samples, such as substituted pentanenitriles.
1. Sample Preparation:
-
Weigh approximately 5-20 mg of the liquid pentanenitrile derivative directly into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) containing 0.03-0.05% v/v tetramethylsilane (TMS) as an internal standard.
-
Thoroughly mix the solution to ensure homogeneity.
-
Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube.
-
The final sample height in the NMR tube should be approximately 4-5 cm.
-
Cap the NMR tube securely.
2. NMR Instrument Setup and Data Acquisition:
-
Insert the NMR tube into a spinner turbine and adjust the depth so that the sample is centered in the NMR probe.
-
Place the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity. This is typically an automated process on modern spectrometers.
-
Set the appropriate acquisition parameters, including:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16 (can be increased for dilute samples)
-
-
Acquire the Free Induction Decay (FID).
3. Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.
Substituent Effects on ¹H NMR Spectra
The position and electronegativity of a substituent on the pentanenitrile backbone have a direct impact on the chemical shifts of the neighboring protons. This relationship can be visualized as a logical workflow.
Caption: Substituent influence on ¹H NMR chemical shifts.
This guide provides a foundational understanding of how to interpret and compare the ¹H NMR spectra of substituted pentanenitriles. By understanding the interplay between substituent identity, position, and the resulting spectral parameters, researchers can confidently characterize these and similar molecules.
Distinguishing Isomers of Chloromethylpentanenitrile: A Spectroscopic Comparison Guide
For researchers, scientists, and professionals in drug development, the unambiguous identification of isomers is a critical step in chemical synthesis and characterization. Isomers of active pharmaceutical ingredients or their intermediates can possess vastly different pharmacological and toxicological profiles. This guide provides a comparative analysis of how key spectroscopic techniques—Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—can be employed to distinguish structural isomers of chloromethylpentanenitrile (C₆H₁₀ClN).
Spectroscopic Data at a Glance
The primary spectroscopic methods provide complementary information. While Mass Spectrometry confirms the elemental composition and offers clues through fragmentation, and IR spectroscopy identifies key functional groups, NMR spectroscopy is unparalleled in its ability to map the complete atomic connectivity of the molecule. The following table summarizes the expected distinguishing features for three representative isomers.
Table 1: Summary of Expected Spectroscopic Data for Chloromethylpentanenitrile Isomers
| Spectroscopic Technique | 2-chloro-2-methylpentanenitrile (Isomer A) | 3-chloro-4-methylpentanenitrile (Isomer B) | 5-chloro-2-methylpentanenitrile (Isomer C) |
| IR Spectroscopy | C≡N stretch (~2250 cm⁻¹), C-Cl stretch, Unique fingerprint region. | C≡N stretch (~2250 cm⁻¹), C-Cl stretch, Unique fingerprint region. | C≡N stretch (~2250 cm⁻¹), C-Cl stretch, Unique fingerprint region. |
| ¹³C NMR Spectroscopy | 6 unique carbon signals. | 6 unique carbon signals. | 6 unique carbon signals. |
| ¹H NMR Spectroscopy | 4 distinct signals. No signal for a proton on the carbon bearing the chlorine. | 6 distinct signals. A signal for a proton on the carbon bearing the chlorine. | 6 distinct signals. A signal for a proton on the carbon bearing the chlorine. |
| Mass Spectrometry | Molecular ion (M⁺) and M+2 peaks in ~3:1 ratio.[1][2] Characteristic fragmentation by loss of Cl• or alkyl groups from the quaternary center. | Molecular ion (M⁺) and M+2 peaks in ~3:1 ratio.[1][2] Fragmentation influenced by cleavage adjacent to the chlorine-bearing carbon. | Molecular ion (M⁺) and M+2 peaks in ~3:1 ratio.[1][2] Fragmentation patterns showing loss of Cl• and characteristic cleavage along the carbon chain. |
In-Depth Spectroscopic Analysis
Infrared (IR) Spectroscopy
IR spectroscopy is highly effective for identifying the functional groups present in a molecule. While it can differentiate isomers with different functional groups, its power in distinguishing positional isomers lies in the unique "fingerprint" region of each molecule.[3]
-
Nitrile Group (C≡N): All isomers will exhibit a sharp, intense absorption band around 2230-2250 cm⁻¹ characteristic of the nitrile functional group.[4][5][6]
-
Carbon-Chlorine Bond (C-Cl): A stretching vibration for the C-Cl bond will be observed in the 600-800 cm⁻¹ range. The exact position can vary depending on whether the chlorine is attached to a primary, secondary, or tertiary carbon.[7]
-
Fingerprint Region: The region below 1500 cm⁻¹ arises from complex vibrational and bending modes of the entire molecule. Since each isomer has a unique three-dimensional arrangement of atoms, their IR spectra in this region will be distinct, serving as a unique fingerprint for identification when compared against a reference.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the definitive structural elucidation of isomers. By analyzing the chemical environment of each carbon and hydrogen atom, a complete molecular structure can be assembled.[8][9]
¹³C NMR Spectroscopy: The number of signals in a ¹³C NMR spectrum corresponds to the number of chemically non-equivalent carbon atoms in the molecule.[10] For most asymmetric isomers of chloromethylpentanenitrile, six distinct signals are expected, one for each carbon atom. Key distinguishing features include:
-
Nitrile Carbon: A signal in the 115-130 ppm range.[6]
-
Carbon Bearing Chlorine: A signal significantly downfield (typically 40-70 ppm) due to the electronegativity of the chlorine atom. The exact shift depends on whether the carbon is primary, secondary, or tertiary.
-
Alkyl Carbons: Signals in the 10-40 ppm range.
¹H NMR Spectroscopy: This technique provides detailed information on the connectivity of the molecule through chemical shift, signal integration, and spin-spin splitting patterns.[11]
Table 2: Predicted ¹H NMR and ¹³C NMR Data for Representative Isomers
| Isomer | Predicted ¹³C NMR Signals (ppm) | Predicted ¹H NMR Signals (Chemical Shift, Integration, Multiplicity) |
| A: 2-chloro-2-methylpentanenitrile | C1 (CN): ~120C2 (C-Cl): ~70C3 (CH₂): ~45C4 (CH₂): ~20C5 (CH₃): ~14C2-CH₃: ~25 | Signal 1: Triplet, 3H (C5-H)Signal 2: Singlet, 3H (C2-CH₃)Signal 3: Multiplet, 2H (C4-H)Signal 4: Triplet, 2H (C3-H) |
| B: 3-chloro-4-methylpentanenitrile | C1 (CN): ~120C2 (CH₂): ~30C3 (CH-Cl): ~65C4 (CH): ~35C5 (CH₃): ~18C4-CH₃: ~16 | Signal 1: Doublet, 3H (C5-H)Signal 2: Doublet, 3H (C4-CH₃)Signal 3: Multiplet, 1H (C4-H)Signal 4: Doublet of doublets, 1H (C3-H)Signal 5 & 6: Diastereotopic protons, 2H (C2-H) |
| C: 5-chloro-2-methylpentanenitrile | C1 (CN): ~122C2 (CH): ~28C3 (CH₂): ~30C4 (CH₂): ~32C5 (CH₂Cl): ~45C2-CH₃: ~17 | Signal 1: Doublet, 3H (C2-CH₃)Signal 2: Multiplet, 1H (C2-H)Signal 3 & 4: Multiplets, 2H each (C3-H, C4-H)Signal 5: Triplet, 2H (C5-H) |
Note: Predicted values are estimates based on general principles. Actual spectra may vary.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and crucial structural information from its fragmentation pattern. While all isomers share the same molecular weight, their fragmentation behavior will differ.[12]
-
Molecular Ion Peak: Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum for a compound containing one chlorine atom will show two molecular ion peaks: M⁺ and (M+2)⁺. The relative intensity of these peaks will be approximately 3:1, confirming the presence of a single chlorine atom.[1][2]
-
Fragmentation: The fragmentation pattern is a unique fingerprint for each isomer. The location of the chlorine atom and methyl group will direct how the molecule breaks apart upon ionization. Common fragmentation pathways include the loss of a chlorine radical (M-35/37) and alpha-cleavage (breaking the bond adjacent to the nitrile group or the chlorine atom).[13] For example, an isomer with a tertiary carbon bonded to the chlorine (like Isomer A) would be expected to show a prominent fragment corresponding to the stable tertiary carbocation formed upon loss of the chlorine radical.
Experimental Protocols
Accurate and reproducible data is paramount. The following are generalized protocols for the analysis of small organic molecules like chloromethylpentanenitrile isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Set a spectral width of approximately 12-15 ppm.
-
Use a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be required (typically 128 or more) due to the low natural abundance of ¹³C.
-
Set a spectral width of approximately 220-240 ppm.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid): Place one drop of the liquid sample between two polished potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the clean, empty sample compartment.
-
Place the prepared sample in the spectrometer's beam path.
-
Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer with an Electron Impact (EI) or Electrospray Ionization (ESI) source, coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).
-
Acquisition (EI Mode):
-
Introduce the sample via direct infusion or through a Gas Chromatography (GC) inlet.
-
Use a standard electron energy of 70 eV.
-
Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 40-200).
-
Logical Workflow for Isomer Identification
A systematic approach combining these techniques ensures confident structural assignment. The following diagram illustrates a logical workflow for distinguishing between unknown isomers of chloromethylpentanenitrile.
Caption: Logical workflow for the spectroscopic identification of chloromethylpentanenitrile isomers.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. hpst.cz [hpst.cz]
- 4. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scispace.com [scispace.com]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. omicsonline.org [omicsonline.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. youtube.com [youtube.com]
- 12. Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry [eureka.patsnap.com]
- 13. youtube.com [youtube.com]
A Comparative Guide to the Reactivity of Primary, Secondary, and Tertiary Chloroalkanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of primary, secondary, and tertiary chloroalkanes in nucleophilic substitution and elimination reactions. The information presented is supported by established chemical principles and illustrative experimental data to aid in reaction design and mechanistic understanding.
Executive Summary
The structure of a chloroalkane profoundly influences its reactivity and the reaction pathway it will preferentially follow. In general, primary chloroalkanes favor bimolecular nucleophilic substitution (SN2), tertiary chloroalkanes favor unimolecular nucleophilic substitution (SN1) and unimolecular elimination (E1), and secondary chloroalkanes can undergo a combination of these pathways, often in competition with bimolecular elimination (E2). This guide delves into the underlying principles governing this reactivity, presents comparative data, and provides detailed experimental protocols for assessing these reactions.
Data Presentation: Comparative Reactivity of Chloroalkanes
| Chloroalkane | Structure | Relative Rate (SN1 Conditions) | Relative Rate (SN2 Conditions) | Relative Rate (E1/E2 Conditions) |
| 1-Chlorobutane | Primary (1°) | 1 | 1000 | 1 |
| 2-Chlorobutane | Secondary (2°) | 12 | 25 | 10 |
| 2-Chloro-2-methylpropane (t-Butyl chloride) | Tertiary (3°) | 1,000,000 | ~0 (negligible) | 100 |
Factors Influencing Reactivity
The differing reactivities of primary, secondary, and tertiary chloroalkanes can be attributed to two main factors:
-
Steric Hindrance: This refers to the physical obstruction around the carbon atom bonded to the chlorine. As the number of alkyl groups attached to this carbon increases (from primary to tertiary), steric hindrance also increases. This significantly impacts SN2 reactions, which require a backside attack by the nucleophile.
-
Carbocation Stability: The stability of the carbocation intermediate formed during SN1 and E1 reactions is crucial. Carbocation stability increases from primary to tertiary due to the electron-donating inductive effect of alkyl groups.
Reaction Mechanisms
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions involve the replacement of the chlorine atom by a nucleophile.
-
Mechanism: A one-step process where the nucleophile attacks the carbon atom at the same time as the chlorine atom departs.[1]
-
Reactivity Order: Primary > Secondary >> Tertiary.[1]
-
Explanation: This order is dictated by steric hindrance. Primary chloroalkanes offer an unhindered site for nucleophilic attack, while tertiary chloroalkanes are too sterically hindered for the nucleophile to approach.
-
Mechanism: A two-step process involving the formation of a carbocation intermediate, which is then attacked by the nucleophile.[2]
-
Reactivity Order: Tertiary > Secondary > Primary.[2]
-
Explanation: This order is determined by the stability of the carbocation intermediate. Tertiary carbocations are the most stable and form the fastest, leading to a faster reaction rate. Primary carbocations are highly unstable and rarely form.
Elimination Reactions
Elimination reactions result in the formation of an alkene through the removal of a hydrogen and a chlorine atom from adjacent carbons.
-
Mechanism: A one-step, concerted reaction where a strong base removes a proton, and the chlorine atom departs simultaneously.
-
Reactivity Order: Tertiary > Secondary > Primary.
-
Explanation: The stability of the resulting alkene is a key factor. More substituted alkenes are more stable (Zaitsev's rule), and tertiary chloroalkanes are more likely to form these stable alkenes.
-
Mechanism: A two-step process that proceeds through the same carbocation intermediate as the SN1 reaction. A weak base then removes a proton from an adjacent carbon.
-
Reactivity Order: Tertiary > Secondary > Primary.
-
Explanation: Similar to SN1, the rate is determined by the stability of the carbocation intermediate.
Experimental Protocols
Experiment 1: Comparative Rate of Solvolysis (SN1 Reaction)
This experiment qualitatively compares the SN1 reactivity of primary, secondary, and tertiary chloroalkanes by observing the rate of precipitation of silver chloride in an ethanol solution.
Materials:
-
1-Chlorobutane
-
2-Chlorobutane
-
2-Chloro-2-methylpropane (t-Butyl chloride)
-
2% Silver nitrate in ethanol solution
-
Test tubes
-
Water bath
Procedure:
-
Label three test tubes for each of the chloroalkanes.
-
Add 2 mL of the 2% ethanolic silver nitrate solution to each test tube.
-
Add 2-3 drops of the respective chloroalkane to each corresponding test tube and start a timer.
-
Gently shake each test tube to mix the contents.
-
Observe the test tubes for the formation of a white precipitate (silver chloride).
-
Record the time it takes for a precipitate to appear in each test tube.
-
If no reaction is observed at room temperature after 5 minutes, place the test tubes in a warm water bath (approximately 50°C) and continue to observe.
Expected Results:
-
Tertiary (2-Chloro-2-methylpropane): A precipitate will form almost instantaneously at room temperature.
-
Secondary (2-Chlorobutane): A precipitate will form more slowly at room temperature, or may require gentle warming.
-
Primary (1-Chlorobutane): No precipitate will form at room temperature. A precipitate may form slowly upon heating.
Experiment 2: Competition between Substitution (SN2) and Elimination (E2)
This experiment investigates the products formed from the reaction of a primary and a tertiary chloroalkane with a strong base, illustrating the competition between SN2 and E2 pathways. Product analysis can be performed using Gas Chromatography (GC).
Materials:
-
1-Chlorobutane
-
2-Chloro-2-methylpropane (t-Butyl chloride)
-
Sodium ethoxide in ethanol (a strong base/nucleophile)
-
Diethyl ether
-
Gas chromatograph with a suitable column (e.g., non-polar)
-
Reaction vials with stir bars
-
Heating block
Procedure:
-
In a reaction vial, combine 1-chlorobutane with the sodium ethoxide solution.
-
In a second reaction vial, combine 2-chloro-2-methylpropane with the sodium ethoxide solution.
-
Seal the vials and heat them at a controlled temperature (e.g., 50°C) for a set period (e.g., 1 hour), with stirring.
-
After cooling, quench the reaction by adding water.
-
Extract the organic products with diethyl ether.
-
Analyze the ether extracts by Gas Chromatography to identify and quantify the substitution and elimination products.
Expected Results:
-
1-Chlorobutane: The major product will be the SN2 product (ethyl butyl ether), with a small amount of the E2 product (1-butene).
-
2-Chloro-2-methylpropane: The major product will be the E2 product (2-methylpropene), with a negligible amount of the SN2 product.
Mandatory Visualization
Caption: Reaction pathways for primary, secondary, and tertiary chloroalkanes.
Caption: Experimental workflow for comparing chloroalkane reactivity.
References
A Comparative Guide to SN1 and SN2 Pathways for Nitrile Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of nitriles is a cornerstone of organic chemistry, providing a versatile entry point for the creation of amines, carboxylic acids, and other valuable functional groups essential in medicinal chemistry and materials science. Among the various synthetic routes, nucleophilic substitution reactions of alkyl halides with cyanide ions remain a fundamental and widely practiced method. This guide provides an in-depth, objective comparison of the two primary mechanistic pathways for this transformation: the unimolecular nucleophilic substitution (SN1) and the bimolecular nucleophilic substitution (SN2). Understanding the nuances of these pathways is critical for optimizing reaction conditions, predicting product outcomes, and designing efficient synthetic strategies.
Mechanistic Overview: SN1 vs. SN2
The choice between an SN1 and an SN2 pathway is primarily dictated by the structure of the alkyl halide, the nature of the nucleophile, the solvent, and the leaving group. These factors influence the reaction kinetics, stereochemistry, and ultimately, the yield and purity of the desired nitrile product.
SN2 Pathway: This is a single-step, concerted mechanism where the cyanide nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This "backside attack" leads to an inversion of stereochemistry at the reaction center. The reaction rate is dependent on the concentration of both the alkyl halide and the nucleophile.
SN1 Pathway: This is a two-step mechanism that proceeds through a carbocation intermediate. The first and rate-determining step is the departure of the leaving group to form a planar carbocation. In the second step, the nucleophile attacks the carbocation. Due to the planar nature of the carbocation, the nucleophile can attack from either face, leading to a mixture of stereoisomers (racemization). The reaction rate is dependent only on the concentration of the alkyl halide.
Comparative Analysis of Reaction Parameters
The following table summarizes the key differences between the SN1 and SN2 pathways for nitrile synthesis, providing a framework for selecting the appropriate reaction conditions.
| Feature | SN2 Pathway | SN1 Pathway |
| Alkyl Halide Substrate | Methyl > Primary > Secondary >> Tertiary (unreactive) | Tertiary > Secondary >> Primary (unreactive) |
| Reaction Kinetics | Second-order: rate = k[Alkyl Halide][CN⁻] | First-order: rate = k[Alkyl Halide] |
| Mechanism | One-step, concerted | Two-step, via carbocation intermediate |
| Stereochemistry | Inversion of configuration | Racemization (mixture of inversion and retention) |
| Nucleophile | Strong nucleophile required (e.g., NaCN, KCN) | Weak nucleophiles can be effective, but cyanide is typically used in excess. |
| Solvent | Polar aprotic (e.g., DMSO, DMF, Acetone) | Polar protic (e.g., Water, Ethanol, Methanol) |
| Leaving Group | Good leaving group essential (I > Br > Cl > F) | Good leaving group essential (I > Br > Cl > F) |
| Rearrangements | Not possible | Possible, if a more stable carbocation can be formed |
Quantitative Data: Yields and Reaction Rates
The choice of pathway has a significant impact on the yield of the nitrile product. The following table provides illustrative yields for the reaction of various alkyl bromides with sodium cyanide, highlighting the substrate-dependent nature of these reactions.
| Alkyl Bromide | Predominant Pathway | Typical Solvent | Reported Yield of Nitrile |
| 1-Bromobutane (Primary) | SN2 | DMSO | 94%[1] |
| 2-Bromobutane (Secondary) | SN2 (can have competing SN1) | DMSO | 41%[1] |
| tert-Butyl Bromide (Tertiary) | SN1 (competes with E2) | Ethanol/Water | Low to negligible nitrile yield due to predominant elimination.[2][3] |
| Benzyl Bromide (Primary, Benzylic) | SN2 | Ethanol/Water | 80-90%[4][5] |
Reaction Rates: Direct comparison of absolute rate constants is complex and highly dependent on specific conditions. However, a general trend is consistently observed:
-
For SN2 reactions: The rate decreases significantly with increasing steric hindrance around the reaction center. Primary alkyl halides react much faster than secondary halides, and tertiary halides are generally unreactive via this pathway.[6]
-
For SN1 reactions: The rate is primarily determined by the stability of the carbocation intermediate. Tertiary alkyl halides, which form the most stable carbocations, react the fastest.[7]
Stereochemical Outcomes
The stereochemical consequence of the reaction is a critical consideration in asymmetric synthesis.
| Pathway | Stereochemical Outcome | Example |
| SN2 | Inversion of configuration: If the starting alkyl halide is chiral, the resulting nitrile will have the opposite stereochemistry.[8][9] | Reaction of (R)-2-bromooctane with KCN yields (S)-2-cyanooctane. |
| SN1 | Racemization: The planar carbocation intermediate can be attacked from either side, leading to a mixture of enantiomers.[7][10] | Reaction of a chiral tertiary alkyl halide would result in a nearly 50:50 mixture of the (R) and (S) nitriles. |
Experimental Protocols
Below are detailed methodologies for the synthesis of nitriles via representative SN2 and SN1 pathways.
SN2 Synthesis of Benzyl Cyanide
This protocol describes the synthesis of benzyl cyanide from benzyl chloride, a primary benzylic halide that strongly favors the SN2 pathway.[4][5]
Materials:
-
Benzyl chloride (1 kg, 8 moles)
-
Sodium cyanide (powdered, 96-98% pure, 500 g, 10 moles)[4][5]
-
95% Ethanol (1 kg)
-
Water (450 cc)
-
5-L round-bottomed flask
-
Reflux condenser
-
Separatory funnel
-
Heating mantle or water bath
-
Distillation apparatus
Procedure:
-
In the 5-L round-bottomed flask, dissolve 500 g of powdered sodium cyanide in 450 cc of water. Warm the mixture on a water bath to aid dissolution.[4]
-
In a separate container, mix 1 kg of benzyl chloride with 1 kg of 95% ethanol.
-
Add the benzyl chloride/ethanol mixture to the sodium cyanide solution via a separatory funnel over a period of 30-45 minutes.[4]
-
Heat the reaction mixture under reflux using a steam bath for four hours.[4][5]
-
Cool the mixture and filter with suction to remove the precipitated sodium chloride. Wash the salt with a small amount of ethanol to recover any adsorbed product.[5]
-
Transfer the filtrate to a distillation apparatus and distill off the ethanol on a steam bath.[5]
-
Cool the residual liquid, which will separate into two layers. Separate the upper layer of crude benzyl cyanide.[4]
-
Purify the crude benzyl cyanide by vacuum distillation, collecting the fraction at 115-120°C / 10 mm Hg. The expected yield is 740-830 g (80-90%).[4][5]
SN1 Synthesis of tert-Butyl Cyanide (Conceptual Protocol)
Direct synthesis of tert-butyl cyanide from tert-butyl chloride and sodium cyanide is challenging due to the strong basicity of the cyanide ion, which favors the E2 elimination pathway, leading to the formation of isobutylene as the major product.[2][3] However, for illustrative purposes, a conceptual protocol favoring SN1 conditions is described. A more practical approach for synthesizing tertiary nitriles involves reacting a tertiary alkyl halide with trimethylsilyl cyanide in the presence of a Lewis acid like tin(IV) chloride.[11]
Conceptual SN1 Protocol:
Materials:
-
tert-Butyl chloride
-
Sodium cyanide
-
Polar protic solvent (e.g., aqueous ethanol)
-
Reaction vessel with stirring and temperature control
Procedure:
-
Dissolve tert-butyl chloride in a polar protic solvent such as aqueous ethanol in a reaction vessel.
-
Add sodium cyanide to the solution.
-
Maintain the reaction at a controlled temperature, noting that elevated temperatures will further favor elimination.
-
Monitor the reaction progress, expecting a slow conversion to the nitrile and significant formation of the elimination product.
Due to the inefficiency of this direct approach, alternative methods are generally preferred for the synthesis of tertiary nitriles.
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the reaction mechanisms and a typical experimental workflow.
Caption: The concerted, single-step mechanism of an SN2 reaction.
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. Preparation of Nitriles - Chemistry Steps [chemistrysteps.com]
- 3. quora.com [quora.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis of Benzyl cyanide - Chempedia - LookChem [lookchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. scribd.com [scribd.com]
- 9. youtube.com [youtube.com]
- 10. quora.com [quora.com]
- 11. EP0063740B1 - Process for the preparation of tertiary alkyl cyanides - Google Patents [patents.google.com]
A Comparative Guide to Tertiary Amide Synthesis: Ritter Reaction vs. Direct Cyanation
For researchers, scientists, and professionals in drug development, the efficient synthesis of tertiary amides is a frequent challenge. Two prominent methods for this transformation are the Ritter reaction and a two-step approach involving direct cyanation of a tertiary alcohol followed by hydrolysis. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid in selecting the most suitable pathway for specific synthetic needs.
At a Glance: Key Differences
| Feature | Ritter Reaction | Direct Cyanation followed by Hydrolysis |
| Overall Transformation | One-pot synthesis from a tertiary alcohol and a nitrile. | Two-step synthesis via a tertiary nitrile intermediate. |
| Typical Reagents | Strong Brønsted acids (e.g., H₂SO₄) or Lewis acids (e.g., FeCl₃). | Cyanation: Lewis acids (e.g., InBr₃, Zn(OTf)₂) with a cyanide source (e.g., TMSCN). Hydrolysis: Acidic or basic conditions (e.g., TFA/H₂SO₄, KOH/t-BuOH). |
| Reaction Conditions | Often harsh, requiring strong acids and sometimes elevated temperatures. | Cyanation: Generally mild, often at room temperature. Hydrolysis: Can range from mild to harsh depending on the nitrile's reactivity. |
| Substrate Scope | Broad for both the carbocation precursor and the nitrile.[1][2] | Cyanation: Effective for tertiary, benzylic, and allylic alcohols.[3][4] Hydrolysis: Broad, but can be challenging for sterically hindered nitriles.[5] |
| Yields | Generally good to excellent, but can be variable. | High yields are often reported for both steps. |
| Key Advantages | Atom economical and a one-pot procedure. | Milder conditions for the initial C-N bond formation; modular two-step approach. |
| Key Disadvantages | Harsh conditions can limit functional group tolerance; significant salt waste generation upon neutralization.[6][7] | A two-step process is less step-economical; requires isolation of the intermediate nitrile. |
Reaction Pathways and Mechanisms
The fundamental difference between the two methods lies in their approach to forming the crucial carbon-nitrogen bond.
Ritter Reaction
The Ritter reaction is a one-pot synthesis that directly converts a tertiary alcohol into a tertiary amide in the presence of a nitrile and a strong acid. The reaction proceeds through the formation of a stable tertiary carbocation, which is then trapped by the nitrile. Subsequent hydrolysis of the resulting nitrilium ion affords the final amide product.[6][8]
Caption: The Ritter reaction mechanism involves carbocation formation, nucleophilic attack by a nitrile, and hydrolysis.
Direct Cyanation and Hydrolysis
This two-step alternative first involves the conversion of a tertiary alcohol to a tertiary nitrile. This "direct cyanation" is typically achieved under milder conditions than the Ritter reaction, often using a Lewis acid catalyst and a cyanide source like trimethylsilyl cyanide (TMSCN). The resulting tertiary nitrile is then isolated and subsequently hydrolyzed to the desired tertiary amide under acidic or basic conditions.
Caption: A two-step pathway involving direct cyanation of an alcohol to a nitrile, followed by hydrolysis to the amide.
Quantitative Data Comparison
The following table summarizes representative yields for the synthesis of tertiary amides using both methods. It is important to note that yields are highly substrate and condition dependent.
| Reaction | Substrate (Alcohol) | Reagent/Nitrile | Catalyst/Conditions | Yield (%) | Reference |
| Ritter | 1-Adamantanol | Acetonitrile | H₂SO₄ | 95% | [9] |
| Ritter | tert-Butanol | Acrylonitrile | H₂SO₄ | High | [10] |
| Ritter | Benzhydrol | Acetonitrile | Formic Acid, reflux | 94% | [11] |
| Ritter | 1-Phenylethanol | Acetonitrile | Fe(NO₃)₃·9H₂O, 80 °C | 98.8% | [12] |
| Direct Cyanation | 1-Phenyl-1-propanol | TMSCN | 10 mol% InBr₃, CH₂Cl₂, rt, 10 min | 98% | [4] |
| Hydrolysis | 2-Phenylpropanenitrile | KOH, t-BuOH, reflux | - | 94% | [13] |
| Hydrolysis | Various Nitriles | TFA, H₂SO₄ | - | Good to Excellent | [5] |
Experimental Protocols
Ritter Reaction: Synthesis of N-(1-Adamantyl)acetamide[9]
-
Reaction Setup: To a stirred solution of 1-adamantanol (1.52 g, 10 mmol) in acetonitrile (20 mL), concentrated sulfuric acid (5 mL) is added dropwise at 0 °C.
-
Reaction Execution: The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
Work-up and Purification: The mixture is then carefully poured into ice-water (100 mL) and neutralized with aqueous sodium hydroxide. The resulting precipitate is filtered, washed with water, and dried to afford the crude product. Recrystallization from a suitable solvent system yields the pure N-(1-adamantyl)acetamide.
Direct Cyanation followed by Hydrolysis
Step 1: Direct Cyanation of 1-Phenyl-1-propanol to 2-Phenylbutanenitrile [4]
-
Reaction Setup: In a flask under an inert atmosphere, 1-phenyl-1-propanol (1.36 g, 10 mmol) is dissolved in dichloromethane (50 mL). Indium(III) bromide (InBr₃, 0.35 g, 1 mmol) is added, followed by the dropwise addition of trimethylsilyl cyanide (TMSCN, 1.2 g, 12 mmol).
-
Reaction Execution: The reaction mixture is stirred at room temperature for 10 minutes. The progress of the reaction is monitored by thin-layer chromatography.
-
Work-up and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield 2-phenylbutanenitrile.
Step 2: Hydrolysis of 2-Phenylbutanenitrile to 2-Phenylbutanamide [13]
-
Reaction Setup: 2-Phenylbutanenitrile (1.45 g, 10 mmol) is dissolved in tert-butanol (25 mL). Powdered potassium hydroxide (1.12 g, 20 mmol) is added to the solution.
-
Reaction Execution: The mixture is heated to reflux and stirred for 4 hours.
-
Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with diethyl ether. The organic extracts are combined, dried over anhydrous magnesium sulfate, filtered, and concentrated to give the crude 2-phenylbutanamide, which can be further purified by recrystallization.
Conclusion
Both the Ritter reaction and the two-step direct cyanation-hydrolysis sequence offer effective routes to tertiary amides, each with its own set of advantages and limitations.
-
The Ritter reaction is a powerful, one-pot method that is highly atom-economical. It is particularly well-suited for substrates that can withstand strongly acidic conditions. Its primary drawbacks are the harsh reaction conditions and the generation of significant waste during neutralization, which may be a concern for scalability and green chemistry principles.[7]
-
The direct cyanation-hydrolysis pathway provides a milder alternative for the initial C-N bond formation, often proceeding with high efficiency at room temperature.[4] This can be advantageous for substrates with acid-sensitive functional groups. However, the two-step nature of the process makes it less step-economical and requires the isolation and purification of the nitrile intermediate.
The choice between these two methods will ultimately depend on the specific requirements of the synthesis, including the substrate's functional group tolerance, scalability considerations, and the desired balance between step-economy and reaction conditions. For robust substrates where a one-pot transformation is prioritized, the Ritter reaction remains a compelling option. For more delicate substrates or when milder conditions are paramount, the two-step cyanation and hydrolysis approach offers a reliable and high-yielding alternative.
References
- 1. Ritter Reaction | NROChemistry [nrochemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Facile Preparation of α-Aryl Nitriles by Direct Cyanation of Alcohols with TMSCN Under the Catalysis of InX3 [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. chemistry-reaction.com [chemistry-reaction.com]
- 7. Ritter reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. A detailed overview about n-Tert-Butylacrylamide CAS 107-58-4 - Vinati Organics Limited [vinatiorganics.com]
- 11. glaserr.missouri.edu [glaserr.missouri.edu]
- 12. Efficient synthesis of amides from secondary alcohols and CH3CN promoted by Fe(NO3)3·9H2O - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Revolutionizing Molecular Architecture: A Comparative Guide to the Synthesis of Quaternary Carbon Centers
The construction of quaternary carbon centers, carbon atoms bonded to four other carbon atoms, represents a formidable challenge in synthetic organic chemistry. These sterically congested motifs are ubiquitous in a vast array of natural products and pharmaceuticals, rendering their efficient and stereoselective synthesis a critical endeavor for researchers in drug discovery and development. This guide provides a comparative analysis of modern alternative methods for the synthesis of these crucial structural units, presenting quantitative data, detailed experimental protocols, and mechanistic visualizations to aid researchers in selecting the optimal strategy for their synthetic targets.
Performance Comparison of Synthetic Methodologies
The following tables summarize the performance of key alternative methods for the synthesis of quaternary carbon centers, focusing on reaction efficiency and stereoselectivity.
Table 1: Transition-Metal Catalyzed Methods
| Method | Catalyst/Ligand | Substrate Scope | Yield (%) | Enantio-/Diastereoselectivity | Reference |
| Pd-Catalyzed Asymmetric Allylic Alkylation | [Pd₂(dba)₃]/ (S)-tBu-PHOX | Lactones, Lactams | Up to 95% | Up to 94% ee | [1][2] |
| Ni-Catalyzed C(sp³)–H Amination | Ni(OAc)₂/ (S)-BINOL | Carboxamides with gem-dimethyl groups | Up to >99% | Up to >99% ee | [3] |
| Cu-Catalyzed Asymmetric Conjugate Addition | Cu(OTf)₂/Chiral NHC | Cyclic Enones | Up to 97% | Up to >98% ee | [4] |
| Fe-Catalyzed Cross-Coupling | Fe(BF-Phos)Cl₂ | Tertiary Alkyl Halides, Secondary Alkyl Zinc Reagents | Moderate to Good | Not reported (focus on C-C bond formation) | [5][6] |
| Co-Catalyzed Reverse Prenylation | CoI₂/(S,S)-Ph-BPE | β-Ketoesters, Tertiary Allylic Carbonates | Up to 92% | Up to 92% ee, >20:1 b:l ratio | [7] |
Table 2: Organocatalytic and Radical-Based Methods
| Method | Catalyst | Substrate Scope | Yield (%) | Enantio-/Diastereoselectivity | Reference | | :--- | :--- | :--- | :--- | :--- | | Organocatalytic Michael Addition | tert-Leucine-derived diamine | Cyclic Enones, Nitroalkanes | Up to 99% | Up to 99% ee |[6] | | Radical-Based Hydroalkylation (MHAT) | Mn/Ni dual catalyst | Unactivated Olefins, Alkyl Halides | Good | Not applicable (focus on regioselectivity) |[8] |
Mechanistic Overview and Experimental Workflows
The following diagrams illustrate the general mechanisms and workflows of the compared synthetic strategies.
Detailed Experimental Protocols
The following are representative experimental protocols for each of the discussed methodologies. These are intended as a guide and may require optimization for specific substrates.
Palladium-Catalyzed Asymmetric Allylic Alkylation of Lactams
This procedure is adapted from the enantioselective synthesis of α-quaternary lactams.[2]
-
Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar is added Pd₂(pmdba)₃ (5 mol%) and (S)-(CF₃)₃-t-BuPHOX (12.5 mol%). The vial is sealed with a septum and purged with argon. Toluene (15 mL) is added via syringe, and the mixture is stirred at room temperature for 30 minutes. The lactam substrate (0.50 mmol) is then added.
-
Reaction Execution: The reaction mixture is stirred at 40 °C for 11–172 hours, with reaction progress monitored by thin-layer chromatography.
-
Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired α-quaternary lactam.
Nickel-Catalyzed Enantioselective C(sp³)–H Amination
This protocol is based on the synthesis of enantioenriched β-amino acid derivatives.[3]
-
Catalyst Preparation: In a glovebox, Ni(OAc)₂ (5 mol%), (S)-BINOL (6 mol%), and K₂CO₃ (20 mol%) are added to a vial.
-
Reaction Assembly: The substrate (1.0 equiv) and solvent (e.g., 1,2-dichloroethane) are added to the vial. The vial is sealed and removed from the glovebox.
-
Reaction Conditions: The reaction mixture is stirred at a specified temperature (e.g., 80 °C) for the indicated time.
-
Purification: After cooling to room temperature, the reaction mixture is directly purified by column chromatography on silica gel to yield the product.
Organocatalytic Michael Addition of Nitromethane to Cyclic Enones
This scalable procedure is adapted from the synthesis of all-carbon quaternary stereocenters.[6]
-
Catalyst Solution: To a solution of the tert-leucine-derived chiral diamine catalyst (5 mol%) in toluene is added benzoic acid (5 mol%).
-
Reaction: The cyclic enone (1.0 equiv) is added to the catalyst solution, followed by the addition of nitromethane (2.0 equiv). The reaction is stirred at a specified temperature (e.g., 40-50 °C).
-
Monitoring and Work-up: The reaction progress is monitored by GC. Upon completion, the reaction mixture is concentrated and the product is purified by flash chromatography. For large-scale reactions, the product may be obtained with high purity without chromatographic purification.
Copper-Catalyzed Asymmetric Conjugate Addition of Trialkylaluminum Reagents
This procedure is based on the conjugate addition to cyclic enones.[4]
-
Catalyst Formation: In an argon-filled glovebox, Cu(OTf)₂ (5 mol%) and the chiral N-heterocyclic carbene (NHC) silver complex (5 mol%) are combined in a vial. Dry, degassed solvent (e.g., THF) is added, and the mixture is stirred.
-
Reagent Addition: The trialkylaluminum reagent (1.2 equiv) is added to the catalyst mixture.
-
Substrate Addition: The cyclic enone (1.0 equiv) is added to the reaction mixture.
-
Reaction and Quenching: The reaction is stirred at room temperature until completion (monitored by TLC or GC). The reaction is then carefully quenched with a saturated aqueous solution of NH₄Cl.
-
Extraction and Purification: The aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are dried, filtered, and concentrated. The crude product is purified by flash chromatography.
Iron-Catalyzed C(sp³)–C(sp³) Cross-Coupling
This protocol is adapted from the coupling of tertiary alkyl halides with secondary alkyl zinc reagents.[5][6]
-
Reagent Preparation: In a glovebox, ZnCl₂ (1.2 equiv) is added to a solution of the Grignard reagent (1.2 equiv) in THF to generate the alkyl zinc reagent in situ.
-
Catalyst and Substrate Addition: To a separate vial, the iron catalyst (e.g., Fe(BF-Phos)Cl₂) (5 mol%), LiCl (1.0 equiv), and the α-halogenated alkyl amide (1.0 equiv) are added. THF is then added.
-
Reaction Execution: The freshly prepared alkyl zinc reagent is added to the catalyst and substrate mixture. The reaction is stirred at a specified temperature until the starting material is consumed.
-
Work-up: The reaction is quenched with saturated aqueous NH₄Cl and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.
Cobalt-Catalyzed Asymmetric Reverse Prenylation
This method is for the construction of vicinal all-carbon quaternary centers.[7]
-
Catalyst Activation: In a glovebox, CoI₂ (10 mol%), (S,S)-Ph-BPE (12 mol%), and zinc powder (20 mol%) are combined in a vial. Solvent (e.g., THF) is added, and the mixture is stirred.
-
Reaction Assembly: The β-ketoester (1.2 equiv) and the tertiary allylic carbonate (1.0 equiv) are added to the activated catalyst mixture.
-
Reaction Conditions: The reaction is stirred at a specified temperature until completion.
-
Purification: The reaction mixture is filtered through a pad of silica gel and concentrated. The crude product is then purified by flash column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. Enantioselective Construction of Quaternary N-Heterocycles by Palladium-Catalyzed Decarboxylative Allylic Alkylation of Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective synthesis of β-amino acid derivatives via nickel-promoted regioselective carboxylation of ynamides and rhodium-catalyzed asymmetric hydrogenation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. BJOC - Copper-catalyzed asymmetric conjugate addition of organometallic reagents to extended Michael acceptors [beilstein-journals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Construction of Vicinal Quaternary Carbon Centers via Cobalt-Catalyzed Asymmetric Reverse Prenylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Michael Addition catalyzed by Quinine Derivative - Buchler GmbH [buchler-gmbh.com]
A Comparative Guide to 4-Chloro-4-methylpentanenitrile and Other Electrophilic Building Blocks
In the landscape of organic synthesis and drug development, the selection of appropriate electrophilic building blocks is a critical decision that dictates the efficiency and outcome of a synthetic route. Among the myriad of choices, 4-chloro-4-methylpentanenitrile presents a unique set of properties due to its sterically hindered tertiary alkyl halide structure. This guide provides an objective comparison of this compound with other classes of electrophilic building blocks, supported by established principles of chemical reactivity.
Introduction to this compound
This compound is a halogenated nitrile featuring a tertiary carbon atom bonded to a chlorine atom. This structural motif, analogous to a neopentyl halide, imparts significant steric hindrance around the electrophilic center. This steric bulk profoundly influences its reactivity, primarily steering it away from bimolecular nucleophilic substitution (SN2) pathways and towards unimolecular (SN1) reactions, which themselves can be sluggish and prone to side reactions.
Comparison of Electrophilic Building Blocks
To contextualize the utility of this compound, we compare it with representative primary, secondary, and a less sterically hindered tertiary alkyl halide.
| Feature | 1-Chloropentane (Primary) | 2-Chloropentane (Secondary) | tert-Butyl Chloride (Tertiary) | This compound (Tertiary, Neopentyl-like) |
| Structure |
|
|
|
|
| Steric Hindrance | Low | Moderate | High | Very High |
| Favored Substitution | SN2 | SN1 / SN2 (competing) | SN1 | SN1 (slow) |
| Relative SN2 Rate | Fast | Slow | Extremely Slow/Does not occur | Extremely Slow/Does not occur[1] |
| Relative SN1 Rate | Very Slow/Does not occur | Slow | Fast | Slow |
| Carbocation Stability | Primary (unstable) | Secondary (more stable) | Tertiary (most stable) | Tertiary (stable) |
| Potential Side Reactions | Minimal | Elimination (E2) | Elimination (E1) | Elimination (E1), Rearrangement[2][3] |
Reactivity Profile and Mechanistic Pathways
The reactivity of alkyl halides in nucleophilic substitution reactions is primarily governed by the substitution pattern of the carbon atom bearing the leaving group and the degree of steric hindrance.
SN2 Reaction Pathway: This is a single-step mechanism where the nucleophile attacks the electrophilic carbon from the backside, displacing the leaving group. The reaction rate is highly sensitive to steric hindrance.
Figure 1: SN2 Reaction Pathway.
For this compound, the bulky methyl groups and the overall neopentyl-like structure create a formidable steric shield, making the backside attack required for an SN2 reaction practically impossible.[1][4] In contrast, primary alkyl halides like 1-chloropentane are excellent substrates for SN2 reactions due to their minimal steric hindrance.
SN1 Reaction Pathway: This is a two-step mechanism that proceeds through a carbocation intermediate. The rate-determining step is the formation of the carbocation. The stability of this intermediate is crucial for the reaction to proceed.
Figure 2: SN1 Reaction Pathway.
Tertiary alkyl halides, including this compound, can undergo SN1 reactions because they can form relatively stable tertiary carbocations.[5][6] However, the rate of SN1 reactions can be influenced by factors other than carbocation stability. While the tertiary carbocation formed from this compound is stable, the steric strain in the starting material may be less pronounced than in a molecule like tert-butyl chloride, potentially slowing down the initial ionization step. Furthermore, the carbocation intermediate can undergo rearrangements to form a more stable carbocation, leading to a mixture of products.[2][7]
Experimental Considerations and Protocols
When employing a sterically hindered electrophile like this compound, careful consideration of reaction conditions is paramount to favor the desired substitution product and minimize side reactions.
General Protocol for Nucleophilic Substitution (SN1):
-
Solvent Selection: Polar protic solvents such as water, alcohols, or carboxylic acids are preferred as they can solvate both the leaving group and the carbocation intermediate, thereby stabilizing the transition state of the rate-determining step.
-
Nucleophile Choice: A weak nucleophile is typically used in SN1 reactions. Since the nucleophile is not involved in the rate-determining step, its concentration has a minimal effect on the reaction rate.
-
Temperature Control: SN1 reactions often have a higher activation energy than SN2 reactions. Therefore, moderate heating may be required to achieve a reasonable reaction rate. However, excessive heat can favor elimination byproducts.
-
Monitoring the Reaction: Techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy should be used to monitor the progress of the reaction and identify the formation of any side products.
-
Work-up and Purification: The reaction mixture is typically worked up by quenching with water and extracting the product with an organic solvent. Purification is often achieved by column chromatography to separate the desired product from any unreacted starting material and side products.
Challenges with this compound:
Due to its high steric hindrance, reactions with this compound are expected to be slow.[2][3] Elimination is a likely competing reaction, especially with nucleophiles that are also basic. The potential for carbocation rearrangement adds another layer of complexity, possibly leading to a mixture of isomeric products.
Logical Workflow for Electrophile Selection
The choice of an electrophilic building block should be guided by the desired reaction outcome and the nature of the nucleophile.
Figure 3: Decision workflow for selecting an electrophile.
Conclusion
This compound is a highly specialized electrophilic building block. Its significant steric hindrance renders it largely unreactive in SN2 reactions, a key consideration for synthetic planning. While it can undergo SN1 reactions, these are often slow and may be complicated by competing elimination and rearrangement pathways. In contrast, primary alkyl halides are ideal for SN2 reactions, while less hindered tertiary alkyl halides like tert-butyl chloride are preferred for efficient SN1 reactions. The choice to use this compound should be made when the introduction of its specific sterically encumbered structure is a primary synthetic goal, and the potential for lower yields and more complex product mixtures is an acceptable trade-off. Researchers and drug development professionals should carefully weigh these factors to optimize their synthetic strategies.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. organic chemistry - Does neopentyl halide undergo SN1? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. quora.com [quora.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Which alkyl halide is more reactive? [vedantu.com]
- 6. quora.com [quora.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to the Biological Activity of Chlorinated Nitrile Compounds
Chlorinated nitrile compounds represent a significant class of organic molecules with a broad spectrum of biological activities. The presence of both a nitrile (-C≡N) group and one or more chlorine atoms on an aromatic or aliphatic backbone gives rise to diverse mechanisms of action, making them valuable as fungicides, herbicides, and potential therapeutic agents. This guide provides a comparative overview of prominent chlorinated nitrile compounds, detailing their biological activities, mechanisms of action, and the experimental protocols used for their evaluation.
Comparative Biological Activity
The biological activities of chlorinated nitrile compounds are diverse, largely dictated by their specific chemical structures. Below is a comparison of some of the most well-documented compounds in this class, focusing on their primary applications as fungicides and herbicides.
Fungicidal Activity
Chlorothalonil (2,4,5,6-tetrachloro-1,3-benzenedicarbonitrile) is a broad-spectrum, non-systemic fungicide widely used in agriculture to protect crops from a variety of fungal diseases.[1][2] Its efficacy stems from its multi-site mode of action, which minimizes the risk of resistance development in fungal populations.[3][4]
Mechanism of Action: Chlorothalonil's primary mechanism involves the inactivation of fungal enzymes.[3] It reacts with sulfhydryl (thiol) groups of amino acids, particularly cysteine, found in fungal enzymes like glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[1][5] This binding disrupts cellular metabolism and respiration, leading to fungal cell death.[1][4][6]
Comparative Efficacy: The effectiveness of chlorothalonil can be measured by its EC50 value (the concentration that inhibits 50% of fungal growth). The table below presents EC50 values for two different formulations of chlorothalonil against common plant pathogens.
| Compound/Formulation | Target Fungus | EC50 (ppm) | Reference |
| Chlorothalonil (Open 72% SC) | Fusarium solani | 28.4 | [7][8] |
| Botrytis cinerea | 46.8 | [7][8] | |
| Chlorothalonil (Chlorcal 70% WP) | Fusarium solani | 42.9 | [7][8] |
| Botrytis cinerea | 59.4 | [7][8] |
SC: Suspension Concentrate, WP: Wettable Powder.
Herbicidal Activity
Several chlorinated benzonitrile compounds are effective herbicides, primarily used for pre-emergent or post-emergent weed control.
-
Dichlobenil (2,6-dichlorobenzonitrile) is a pre-emergent herbicide used to control annual and perennial weeds in various settings.[9][10] It is particularly effective against germinating seeds and young seedlings.[11]
-
Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) , while technically a brominated nitrile, is often discussed alongside chlorinated analogues due to its similar benzonitrile structure. It is a post-emergent contact herbicide used to control broadleaf weeds.[12][13][14]
Mechanism of Action:
-
Dichlobenil acts by inhibiting cellulose biosynthesis, which is essential for the formation of plant cell walls.[9][11][15] This disruption prevents the growth of roots and shoots, ultimately killing the seedling.[9][16]
-
Bromoxynil inhibits photosynthesis by blocking the electron transport chain in photosystem II (PSII).[12][17][18] This action stops the production of ATP and NADPH, which are vital for plant growth, and leads to the formation of reactive oxygen species that damage cell membranes.[13][17]
Comparative Efficacy: The herbicidal activity is often evaluated by the percentage of weed control at a given application rate.
| Compound | Application Rate ( kg/ha ) | Target Weed | Weed Control (28 DAT) | Reference |
| Dichlobenil | 10 | Large Crabgrass | 46% | [19] |
| 10 | Common Purslane | 70% | [19] | |
| TN3 (Analogue) | 10 | Large Crabgrass | 46% | [19] |
| 10 | Common Purslane | 62% | [19] |
DAT: Days After Treatment. TN3: 4,6-dichloropyrimidine-5-carbonitrile, a structural analogue of dichlobenil.
Cytotoxic Activity
Some chlorinated nitrile compounds have been investigated for their cytotoxic effects against human cell lines, which is a preliminary step in anticancer drug screening. A study on benzonitrile herbicides revealed varying levels of toxicity.
| Compound (100 mg/L) | Cell Line | Cell Viability (48h) | Reference |
| Chloroxynil | Hep G2 | ~10% | [20] |
| Bromoxynil | Hep G2 | ~10% | [20] |
| Ioxynil | Hep G2 | ~10% | [20] |
| Dichlobenil | Hep G2 | ~80% | [20] |
Note: Lower cell viability indicates higher cytotoxicity.
Experimental Protocols
Detailed and standardized methodologies are crucial for comparing the biological activity of different compounds.
In Vitro Fungicidal Assay (Mycelial Growth Inhibition)
This method is used to determine the EC50 of a fungicide against pathogenic fungi.
Objective: To measure the concentration of a compound required to inhibit the growth of a fungal colony by 50%.
Protocol:
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize it by autoclaving.
-
Compound Dilution: Prepare a stock solution of the chlorinated nitrile compound in a suitable solvent (e.g., DMSO). Create a series of dilutions of the test compound.
-
Plate Preparation: Add the appropriate volume of each compound dilution to molten PDA to achieve the desired final concentrations. Pour the mixture into sterile Petri dishes and allow them to solidify.
-
Inoculation: Place a small disc (e.g., 5 mm diameter) of actively growing fungal mycelium at the center of each PDA plate.
-
Incubation: Incubate the plates at a suitable temperature (e.g., 25-28°C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the colony on the control plate (without the compound) reaches the edge of the dish.
-
Analysis: Calculate the percentage of growth inhibition for each concentration compared to the control. Use probit analysis to determine the EC50 value.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and proliferation, a common primary screen for potential anticancer agents.[21]
Objective: To determine the concentration of a compound that reduces the viability of a cell culture by 50% (IC50).
Protocol:
-
Cell Seeding: Seed human cancer cells (e.g., Hep G2, HEK293T) in a 96-well plate at a specific density and allow them to adhere overnight.[22]
-
Compound Treatment: Treat the cells with various concentrations of the chlorinated nitrile compound and incubate for a specified period (e.g., 24 or 48 hours).[20]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[21] Live cells with active mitochondrial dehydrogenases will convert the yellow MTT into a dark blue formazan product.[21]
-
Formazan Solubilization: After a few hours of incubation, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[22]
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Analysis: The amount of formazan produced is proportional to the number of viable cells.[21] Calculate the percentage of cell viability for each concentration relative to the untreated control cells and determine the IC50 value.
Visualizing Workflows and Pathways
Diagrams are essential for illustrating complex processes and relationships in biological research.
Experimental Workflow for Biological Activity Screening
This diagram outlines the typical process for evaluating a new chemical compound for biological activity, from initial design to in vivo testing.
Mechanism of Action: Photosystem II Inhibition
This diagram illustrates the mechanism of action for herbicides like Bromoxynil, which inhibit photosynthesis.
References
- 1. Page loading... [guidechem.com]
- 2. Chlorothalonil - Wikipedia [en.wikipedia.org]
- 3. Chlorothalonil Fungicide | Minnesota Department of Agriculture [mda.state.mn.us]
- 4. m.youtube.com [m.youtube.com]
- 5. Mechanism of action and fate of the fungicide chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile) in biological systems. 2. In vitro reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. cjes.guilan.ac.ir [cjes.guilan.ac.ir]
- 8. Study of chemical stability for chlorothalonil and their fungicidal effect against Fusarium solani and Botrytis cinerea. [cjes.guilan.ac.ir]
- 9. wsdot.wa.gov [wsdot.wa.gov]
- 10. Dichlobenil [titanunichem.com]
- 11. 2,6-Dichlorobenzonitrile - Wikipedia [en.wikipedia.org]
- 12. toku-e.com [toku-e.com]
- 13. chemicalwarehouse.com [chemicalwarehouse.com]
- 14. Bromoxynil - Wikipedia [en.wikipedia.org]
- 15. welltchemicals.com [welltchemicals.com]
- 16. Cellulose Inhibitor, Dichlobenil | NC State Extension Publications [content.ces.ncsu.edu]
- 17. Buctril / bromoxynill | CALS [cals.cornell.edu]
- 18. Bromoxynil: An Effective Herbicide For Your Agricultural Needs - HEBEN [hb-p.com]
- 19. Herbicidal activity of heterocyclic dichlobenil analogues [jstage.jst.go.jp]
- 20. Study of Cytotoxic Effects of Benzonitrile Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ijcrt.org [ijcrt.org]
- 22. researchgate.net [researchgate.net]
Computational Reactivity of 4-Chloro-4-methylpentanenitrile: A Comparative Analysis
A detailed examination of the reactivity of 4-chloro-4-methylpentanenitrile through a comparative computational lens. This guide provides an objective analysis of its predicted reaction pathways, contrasting its behavior with other alkyl chlorides based on available computational data.
Due to a lack of specific experimental or computational studies on the reactivity of this compound, this guide will utilize computational data for a structurally analogous tertiary alkyl chloride, tert-butyl chloride (2-chloro-2-methylpropane), as a representative model. The principles governing the reactivity of tert-butyl chloride are directly applicable to this compound, as both are tertiary alkyl chlorides and are expected to exhibit similar behavior in nucleophilic substitution and elimination reactions.
Introduction to Reactivity of Tertiary Alkyl Halides
Tertiary alkyl halides, such as this compound, are characterized by a halogen atom attached to a tertiary carbon. This structural feature significantly influences their chemical reactivity, favoring unimolecular reaction mechanisms (SN1 and E1) over bimolecular pathways (SN2 and E2). The steric hindrance around the tertiary carbon atom impedes the backside attack required for SN2 reactions, while the stability of the tertiary carbocation intermediate promotes SN1 and E1 pathways.
Comparison of Reaction Barriers: A Computational Perspective
Computational studies using high-level electronic structure calculations provide valuable insights into the activation barriers of these competing reactions. The following table summarizes the computed activation free energies (ΔG‡) for the SN2 and E2 reactions of various alkyl chlorides with a nucleophile/base. This data illustrates the pronounced effect of alkyl substitution on reactivity.
| Alkyl Chloride | Substitution Type | SN2 Activation Barrier (kcal/mol) | E2 Activation Barrier (kcal/mol) |
| Methyl chloride | Methyl | 23.9 | - |
| Ethyl chloride | Primary | 27.5 | 29.8 |
| Isopropyl chloride | Secondary | 31.0 | 27.4 |
| tert-Butyl chloride (Model for this compound) * | Tertiary | 40.1 | 25.2 |
Data sourced from high-level electronic structure calculations. The specific computational methods are detailed in the Experimental Protocols section.
The data clearly shows that with increasing alkyl substitution at the α-carbon, the activation barrier for the SN2 reaction increases significantly, rendering it highly unfavorable for tertiary halides like tert-butyl chloride. Conversely, the activation barrier for the E2 reaction decreases, making it a more competitive pathway.
For tertiary alkyl chlorides, the SN1 and E1 reactions, which proceed through a common carbocation intermediate, are the dominant pathways. Computational studies indicate that the formation of the tertiary carbocation is the rate-determining step for both reactions.
Dominant Reaction Pathways for this compound
Based on the computational data for analogous tertiary alkyl halides, the primary reactive pathways for this compound are the SN1 and E1 reactions.
SN1 (Unimolecular Nucleophilic Substitution)
The SN1 reaction is a stepwise process involving the formation of a carbocation intermediate followed by nucleophilic attack.
Caption: SN1 reaction pathway for this compound.
E1 (Unimolecular Elimination)
The E1 reaction also proceeds through the same carbocation intermediate but results in the formation of an alkene through the removal of a proton from an adjacent carbon.
Caption: E1 reaction pathway for this compound.
Experimental Protocols: Computational Methodology
The presented activation barriers are derived from high-level electronic structure calculations. A common and reliable methodology for such studies involves:
-
Geometry Optimization: The geometries of the reactants, transition states, and products are optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-31G*.
-
Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to energy minima (for reactants and products) or first-order saddle points (for transition states) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Single-Point Energy Calculations: To obtain more accurate energies, single-point energy calculations are performed on the optimized geometries using a higher level of theory, such as coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)) with a larger basis set (e.g., aug-cc-pVTZ).
-
Solvation Effects: To simulate reactions in solution, a continuum solvation model, such as the Polarizable Continuum Model (PCM), is often employed during the geometry optimization and energy calculation steps.
The following workflow diagram illustrates the general computational protocol.
Caption: General workflow for computational reactivity studies.
Conclusion
While direct computational data for this compound is not currently available, a comparative analysis based on the well-studied reactivity of analogous tertiary alkyl chlorides provides a robust prediction of its chemical behavior. The presence of the tertiary chloride strongly indicates a preference for unimolecular reaction pathways (SN1 and E1) over their bimolecular counterparts. The computational data for model compounds highlights the high activation barrier for SN2 reactions and a more favorable barrier for elimination processes. Therefore, when subjected to nucleophilic or basic conditions, this compound is expected to primarily undergo a mixture of SN1 and E1 reactions, with the exact product distribution being dependent on the specific reaction conditions such as the nature of the nucleophile/base, solvent, and temperature.
Confirming the Structure of 4-Chloro-4-methylpentanenitrile Derivatives: A Comparative Spectroscopic Guide
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of novel compounds is a cornerstone of chemical research and drug development. This guide provides a comparative analysis of spectroscopic techniques for confirming the structure of 4-Chloro-4-methylpentanenitrile and its derivatives. Due to the limited availability of published experimental data for this compound itself, this guide utilizes a comparative approach. We will analyze the spectroscopic data of two closely related structural analogs: 3-Chloro-3-methylpentane (representing the tertiary alkyl chloride functionality) and 4-Methylpentanenitrile (representing the nitrile functionality on a similar carbon skeleton). By comparing their spectral features, we can predict and understand the expected spectroscopic characteristics of this compound.
Comparative Analysis of Spectroscopic Data
The structural confirmation of this compound derivatives relies primarily on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the key spectroscopic data for our two comparative compounds.
Nuclear Magnetic Resonance (NMR) Data
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3-Chloro-3-methylpentane | 1.65 | s | 3H | -C(Cl)CH₃ |
| 1.85 | q | 4H | -CH₂CH₃ | |
| 1.05 | t | 6H | -CH₂CH₃ | |
| 4-Methylpentanenitrile | 2.35 | t | 2H | -CH₂CN |
| 1.60 | m | 3H | -CH(CH₃)₂ and -CH₂CH₂CN | |
| 0.95 | d | 6H | -CH(CH₃)₂ |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Chemical Shift (δ) ppm | Assignment |
| 3-Chloro-3-methylpentane | 75.5 | -C(Cl) |
| 35.0 | -CH₂CH₃ | |
| 25.5 | -C(Cl)CH₃ | |
| 9.0 | -CH₂CH₃ | |
| 4-Methylpentanenitrile | 119.5 | -CN |
| 28.5 | -CH(CH₃)₂ | |
| 27.0 | -CH₂CH(CH₃)₂ | |
| 22.5 | -CH(CH₃)₂ | |
| 16.5 | -CH₂CN |
Mass Spectrometry (MS) Data
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.
Table 3: Mass Spectrometry Data Comparison
| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) | Interpretation of Key Fragments |
| 3-Chloro-3-methylpentane | 120/122 (approx. 3:1 ratio) | 91, 85, 57 | [M-C₂H₅]⁺, [M-Cl]⁺, [C₄H₉]⁺ |
| 4-Methylpentanenitrile | 97 | 82, 55, 41 | [M-CH₃]⁺, [M-C₃H₆]⁺, [C₃H₅]⁺ |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining high-quality, reproducible data for structural confirmation.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of the analyte.
Materials:
-
High-resolution NMR spectrometer (e.g., 300 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Analyte (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Pipettes and vials
Procedure:
-
Sample Preparation:
-
Accurately weigh the appropriate amount of the analyte into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Gently swirl the vial to ensure the sample is completely dissolved.
-
Using a pipette, transfer the solution into a clean 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
-
Data Acquisition:
-
For ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 90° pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. A larger number of scans will be necessary due to the lower natural abundance of ¹³C (typically several hundred to thousands of scans).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., 7.26 ppm for CDCl₃ in ¹H NMR, 77.16 ppm for CDCl₃ in ¹³C NMR).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
-
Protocol 2: Electron Ionization Mass Spectrometry (EI-MS)
Objective: To determine the molecular weight and fragmentation pattern of the analyte.
Materials:
-
Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe MS system.
-
Helium (carrier gas for GC)
-
Analyte (typically in a dilute solution of a volatile solvent like dichloromethane or methanol)
Procedure:
-
Sample Introduction:
-
Via GC: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet. The GC will separate the components of the sample before they enter the mass spectrometer. The GC oven temperature program should be optimized to ensure good separation and peak shape.
-
Via Direct Insertion Probe: Place a small amount of the sample onto the probe tip and insert it into the ion source of the mass spectrometer. The probe is then heated to volatilize the sample.
-
-
Ionization:
-
In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize, forming a molecular ion (M⁺) and fragment ions.
-
-
Mass Analysis:
-
The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Detection:
-
The separated ions are detected, and their abundance is recorded.
-
-
Data Analysis:
-
The resulting mass spectrum is a plot of relative ion abundance versus m/z.
-
Identify the molecular ion peak (M⁺). For compounds containing chlorine, an M+2 peak with an intensity of approximately one-third of the M⁺ peak will be observed due to the natural abundance of the ³⁷Cl isotope.
-
Analyze the fragmentation pattern by identifying the major fragment ions and the neutral losses that lead to their formation. This pattern provides valuable information about the structure of the molecule.
-
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the structure confirmation process.
Figure 1. Overall workflow for the synthesis and structural confirmation of a novel compound.
Figure 2. Logical relationship for predicting the spectroscopic features of the target molecule.
A Comparative Guide to the Synthesis of Tertiary Nitriles: Yields and Methodologies
For researchers, scientists, and professionals in drug development, the efficient synthesis of tertiary nitriles is a critical task due to their prevalence in pharmaceuticals and agrochemicals, and their utility as versatile synthetic intermediates. The construction of a quaternary carbon center bearing a nitrile group presents unique challenges. This guide provides an objective comparison of four prominent synthetic routes to tertiary nitriles, supported by experimental data to inform methodology selection.
Yield Comparison of Synthetic Routes to Tertiary Nitriles
The following table summarizes the yields and general reaction conditions for four distinct and effective methods for the synthesis of tertiary nitriles.
| Synthetic Method | Substrate Type | Reagents/Catalyst | Solvent | Temperature | Yield Range (%) |
| Copper-Catalyzed Hydrocyanation of Allenes | 1,1,3-Trisubstituted Allenes | (IPr)CuCl, Diisobutylaluminium hydride (DIBAL-H), p-Toluenesulfonyl cyanide (TsCN) | THF | Room Temperature | 90–95[1][2] |
| Nickel-Catalyzed Markovnikov Hydrocyanation | α-Substituted Styrenes | Ni(cod)₂, Ligand (e.g., BiPhePhos), Acetone cyanohydrin | Toluene | 22 °C | Good to Excellent[3][4][5] |
| Photoredox-Mediated Deoxycyanation of Tertiary Alcohols | Tertiary Alcohols | 4CzIPN (photocatalyst), N-Heterocyclic Carbene (NHC) salt, Tosyl cyanide (TsCN) | MTBE/Acetone/Water | Room Temperature | 51–84[6][7] |
| Reductive Cyanation of Tertiary Alkyl Bromides | Tertiary Alkyl Bromides | Electrophilic cyanating reagent (e.g., TsCN), Zinc reductant | Not specified | Mild Conditions | Very Good[8] |
| Sₙ1 Reaction of Tertiary Alkyl Halides | Tertiary Alkyl Halides | Sodium or Potassium Cyanide | Polar Protic Solvent | Not specified | Variable[9] |
Experimental Protocols
Detailed experimental procedures for each of the key synthetic routes are provided below.
Copper-Catalyzed Hydrocyanation of 1,1,3-Trisubstituted Allenes
This method provides excellent yields for the synthesis of β,γ-unsaturated nitriles with α-all-carbon quaternary centers.[1][2]
General Procedure: To a solution of the 1,1,3-trisubstituted allene (0.3 mmol) and (IPr)CuCl (5 mol %) in anhydrous THF (0.2 M) under a nitrogen atmosphere is added diisobutylaluminium hydride (DIBAL-H, 0.3 mmol) at room temperature. The reaction mixture is stirred for a specified time to allow for the hydroalumination to proceed. Subsequently, p-toluenesulfonyl cyanide (TsCN, 0.25 mmol) is added, and the mixture is stirred for an additional 30 minutes at room temperature. The reaction is then quenched, and the product is isolated and purified using standard techniques such as column chromatography.
Nickel-Catalyzed Markovnikov Hydrocyanation of α-Substituted Styrenes
This protocol is effective for the synthesis of tertiary benzylic nitriles and is noted for its tolerance of various functional groups.[3][4][5]
General Procedure: In a glovebox, a Schlenk tube is charged with Ni(cod)₂ (0.5 mol%) and the desired phosphine ligand (e.g., BiPhePhos). Anhydrous toluene is added, and the mixture is stirred to form the catalyst solution. The α-substituted styrene (1.0 equiv) is then added. In a separate flask, acetone cyanohydrin is dissolved in cold toluene and this solution is added to the reaction mixture. The reaction is stirred at 22 °C for the appropriate time, after which the product is isolated by quenching the reaction and purified by chromatography.
Photoredox-Mediated Deoxycyanation of Tertiary Alcohols
This metal-free method allows for the conversion of tertiary alcohols to their corresponding nitriles under mild conditions.[6][7]
General Procedure: In a vial, the tertiary alcohol (1.0 equiv), N-heterocyclic carbene (NHC) salt, and a base are combined in a mixture of MTBE, acetone, and water. The mixture is stirred, filtered, and then the photocatalyst (e.g., 4CzIPN, 2 mol%) and tosyl cyanide (1.5 equiv) are added. The vial is sealed and irradiated with blue light at room temperature until the reaction is complete as monitored by TLC or LC-MS. The reaction mixture is then worked up and the tertiary nitrile product is purified by flash chromatography.
Sₙ1 Reaction of Tertiary Alkyl Halides
This classical method is a straightforward approach for the synthesis of tertiary nitriles from the corresponding halides.[9]
General Procedure: The tertiary alkyl halide is dissolved in a polar protic solvent such as ethanol or aqueous acetone. A solution of sodium cyanide or potassium cyanide is added to the reaction mixture. The reaction is typically stirred at room temperature or gently heated to facilitate the Sₙ1 reaction. The progress of the reaction is monitored by an appropriate technique (e.g., TLC, GC). Upon completion, the reaction mixture is worked up by partitioning between an organic solvent and water. The organic layer is then washed, dried, and concentrated to afford the crude tertiary nitrile, which can be further purified by distillation or chromatography.
Synthetic Pathways Overview
The following diagram illustrates the different synthetic pathways to tertiary nitriles discussed in this guide.
Caption: Synthetic pathways to tertiary nitriles.
This guide provides a comparative overview of key synthetic methodologies for accessing tertiary nitriles. The choice of method will ultimately depend on the specific substrate, desired scale, and available resources. The provided experimental protocols offer a starting point for the practical implementation of these important transformations.
References
- 1. Regioselective formal hydrocyanation of allenes: synthesis of β,γ-unsaturated nitriles with α-all-carbon quaternary centers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Tertiary Benzylic Nitriles via Nickel-Catalyzed Markovnikov Hydrocyanation of α-Substituted Styrenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kups.ub.uni-koeln.de [kups.ub.uni-koeln.de]
- 5. mdpi.com [mdpi.com]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Nitrile synthesis by C-C coupling (cyanation) [organic-chemistry.org]
- 9. Preparation of Nitriles - Chemistry Steps [chemistrysteps.com]
Navigating the Synthesis of 4-Chloro-4-methylpentanenitrile: A Comparative Guide to Cost-Effectiveness
For researchers, scientists, and professionals in drug development, the efficient synthesis of chemical intermediates is a critical factor in the economic viability of a final product. This guide provides a comparative analysis of potential synthetic routes to 4-Chloro-4-methylpentanenitrile, a valuable building block in organic synthesis. By examining key metrics such as raw material costs, reaction yields, and process complexity, this document aims to inform the selection of the most cost-effective manufacturing strategy.
The synthesis of this compound can be approached through several distinct chemical transformations. This guide will focus on three plausible routes: the hydrochlorination of an unsaturated precursor, nucleophilic substitution on a suitable alkyl halide, and the conversion of a hydroxy nitrile. Each pathway presents a unique set of advantages and disadvantages in terms of reagent costs, reaction conditions, and potential for industrial scale-up.
Comparative Analysis of Synthesis Routes
A thorough evaluation of the cost-effectiveness of each synthetic route requires a detailed examination of quantifiable data. The following tables summarize the key parameters for each proposed method, including starting material costs, reaction conditions, and theoretical product yields. It is important to note that while laboratory-scale experimental data is referenced, industrial-scale production may yield different efficiencies and costs.
Route 1: Hydrochlorination of 4-Methyl-4-pentenenitrile
This route involves the addition of hydrogen chloride (HCl) across the double bond of 4-methyl-4-pentenenitrile. According to Markovnikov's rule, this reaction is expected to regioselectively yield the desired product, this compound.
| Parameter | Data | Source |
| Starting Material | 4-Methyl-4-pentenenitrile | - |
| Reagent | Hydrogen Chloride (solution) | - |
| Catalyst | Typically not required | General Knowledge |
| Solvent | Inert solvent (e.g., dichloromethane) | General Knowledge |
| Temperature | Low to ambient | General Knowledge |
| Pressure | Atmospheric | General Knowledge |
| Reaction Time | Potentially rapid | General Knowledge |
| Theoretical Yield | High | General Knowledge |
Route 2: Nucleophilic Substitution
This classic approach involves the displacement of a leaving group from an alkyl halide by a cyanide nucleophile. A potential precursor for this route is 1-chloro-4-iodobutane, where the more reactive iodide would be displaced by the cyanide ion, followed by subsequent chlorination.
| Parameter | Data | Source |
| Starting Material | 1-Chloro-4-iodobutane | [1][2][3][4][5] |
| Reagent | Sodium Cyanide (NaCN) | [6][7][8][9][10][11][12][13][14] |
| Solvent | Polar aprotic (e.g., DMSO, DMF) | General Knowledge |
| Temperature | Elevated | General Knowledge |
| Reaction Time | Several hours | General Knowledge |
| Theoretical Yield | Moderate to high | General Knowledge |
Route 3: From 4-Hydroxy-4-methylpentanenitrile
This proposed route starts with a hydroxy nitrile, 4-hydroxy-4-methylpentanenitrile, which is then converted to the target chloro-nitrile using a chlorinating agent like thionyl chloride (SOCl₂).
| Parameter | Data | Source |
| Starting Material | 4-Hydroxy-4-methylpentanenitrile | [15][16] |
| Reagent | Thionyl Chloride (SOCl₂) | [17][18][19] |
| Solvent | Aprotic (e.g., Dichloromethane) | General Knowledge |
| Temperature | Moderate | General Knowledge |
| Reaction Time | Several hours | General Knowledge |
| Theoretical Yield | High | General Knowledge |
Experimental Protocols
Route 1: Hydrochlorination of 4-Methyl-4-pentenenitrile (Proposed Protocol)
-
Materials: 4-methyl-4-pentenenitrile, anhydrous hydrogen chloride (gas or solution in a non-polar solvent), anhydrous dichloromethane.
-
Procedure:
-
Dissolve 4-methyl-4-pentenenitrile in anhydrous dichloromethane in a three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.
-
Cool the solution to 0°C in an ice bath.
-
Slowly bubble anhydrous hydrogen chloride gas through the solution with constant stirring, or add a pre-cooled solution of HCl in the same solvent dropwise.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, quench the reaction by adding a cold, dilute solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by vacuum distillation.
-
Route 2: Nucleophilic Substitution (Proposed Protocol)
-
Materials: 1-chloro-4-iodobutane, sodium cyanide, dimethyl sulfoxide (DMSO).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium cyanide in anhydrous DMSO.
-
Heat the mixture to the desired reaction temperature (e.g., 80-100°C).
-
Slowly add 1-chloro-4-iodobutane to the heated solution.
-
Maintain the reaction mixture at the set temperature and monitor its progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
The resulting intermediate would then require a subsequent chlorination step to yield the final product.
-
Route 3: From 4-Hydroxy-4-methylpentanenitrile (Proposed Protocol)
-
Materials: 4-hydroxy-4-methylpentanenitrile, thionyl chloride, anhydrous dichloromethane, pyridine (optional, as a base).
-
Procedure:
-
In a three-necked flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer, dissolve 4-hydroxy-4-methylpentanenitrile in anhydrous dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride dropwise from the dropping funnel. If desired, a stoichiometric amount of pyridine can be added to neutralize the generated HCl.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux gently for a few hours, monitoring the reaction by TLC or GC.
-
Once the reaction is complete, cool the mixture and carefully pour it over crushed ice to decompose the excess thionyl chloride.
-
Separate the organic layer, wash it with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by vacuum distillation.
-
Synthesis Pathway Diagrams
Caption: Plausible synthetic routes to this compound.
Cost-Effectiveness Discussion
A definitive cost-effectiveness analysis is challenging without access to industrial-scale pricing and optimized process data. However, a qualitative assessment can be made based on the proposed routes.
-
Route 1 (Hydrochlorination): This route appears to be the most atom-economical and straightforward on paper. The direct addition of HCl to an unsaturated nitrile is a conceptually simple transformation. The cost will be heavily dependent on the price of the starting material, 4-methyl-4-pentenenitrile. If this precursor is readily available and inexpensive, this route holds significant promise for cost-effective, large-scale production due to the low cost of HCl and the likely high reaction efficiency.
-
Route 2 (Nucleophilic Substitution): This route involves a well-established and reliable reaction. However, it requires a multi-step process if starting from 1-chloro-4-iodobutane, which adds to the overall cost and complexity. The use of sodium cyanide, a highly toxic reagent, also necessitates stringent safety protocols and specialized handling, which can increase operational costs. The price of the haloalkane starting material will be a major cost driver.
-
Route 3 (From Hydroxy Nitrile): This route offers a potentially high-yielding conversion. The cost-effectiveness will hinge on the commercial availability and price of 4-hydroxy-4-methylpentanenitrile. Thionyl chloride is a relatively inexpensive reagent, but its corrosive and hazardous nature requires careful handling. The generation of HCl and SO₂ as byproducts also necessitates appropriate scrubbing and waste management systems, adding to the process cost.
Conclusion
Based on this preliminary analysis, the hydrochlorination of 4-methyl-4-pentenenitrile (Route 1) appears to be the most promising route for a cost-effective synthesis of this compound, provided the starting material is economically viable. Its simplicity, high atom economy, and the low cost of the primary reagent are significant advantages.
References
- 1. 1-Chloro-4-iodobutane 10297-05-9 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. 1-CHLORO-4-IODOBUTANE price,buy 1-CHLORO-4-IODOBUTANE - chemicalbook [chemicalbook.com]
- 4. 1-Chloro-4-iodobutane (stabilized with Copper chip) 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. 1-Chloro-4-iodobutane 98 10297-05-9 [sigmaaldrich.com]
- 6. intratec.us [intratec.us]
- 7. imarcgroup.com [imarcgroup.com]
- 8. 氰化钠 reagent grade, 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Sodium Cyanide, 10% w/v, Reagents 1 L | Buy Online | Reagents Holdings Llc | Fisher Scientific [fishersci.com]
- 10. tnjchem.com [tnjchem.com]
- 11. calpaclab.com [calpaclab.com]
- 12. camachem.com [camachem.com]
- 13. Sodium cyanide price,buy Sodium cyanide - chemicalbook [m.chemicalbook.com]
- 14. Sodium cyanide, 98+%, extra pure, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 15. cymitquimica.com [cymitquimica.com]
- 16. 4-Hydroxy-4-methylpentanenitrile | C6H11NO | CID 260496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. echemi.com [echemi.com]
- 18. Thionyl chloride price,buy Thionyl chloride - chemicalbook [chemicalbook.com]
- 19. Thionyl chloride, 500 ml, CAS No. 7719-09-7 | A to Z | Chemicals | Carl ROTH - International [carlroth.com]
Navigating the Synthesis Maze: A Comparative Guide to Cyanide Reagents and Their Greener Alternatives
For researchers, scientists, and drug development professionals, the choice of reagents is a critical decision that extends beyond reaction yields to encompass environmental responsibility. This guide provides an objective comparison of the environmental impact of traditional cyanide-based synthesis with emerging greener alternatives, supported by available data and detailed experimental insights.
The use of cyanide reagents in organic synthesis, while effective for introducing the nitrile functional group, a key building block in many pharmaceuticals and agrochemicals, comes with a significant environmental and safety burden. The high toxicity of cyanide and its potential to contaminate soil and water resources necessitate a careful evaluation of its use and a concerted effort to adopt more sustainable synthetic routes.
The Environmental Footprint of Cyanide in Synthesis
The primary environmental concerns associated with cyanide reagents stem from their extreme toxicity to a wide range of organisms.[1][2][3] Accidental releases or improper disposal of cyanide-containing waste can have devastating effects on aquatic life and terrestrial ecosystems.[2] Furthermore, the potential for the formation of highly toxic hydrogen cyanide gas under acidic conditions poses a significant inhalation hazard to laboratory personnel and the surrounding environment.[1]
The waste generated from cyanide-based reactions requires specialized and often costly treatment processes to mitigate its environmental impact.[4] These treatments, while necessary, contribute to the overall environmental footprint of the synthesis through energy consumption and the use of additional chemicals.
Below is a diagram illustrating the potential environmental impact pathways of cyanide reagents in a typical synthetic workflow.
Caption: Environmental impact pathway of cyanide reagents in synthesis.
Greener Alternatives to Cyanide Reagents
The principles of green chemistry have spurred the development of several cyanide-free alternatives for the synthesis of nitriles. These methods aim to reduce toxicity, minimize waste, and utilize milder reaction conditions.
Enzymatic Synthesis using Aldoxime Dehydratases
A promising green alternative involves the use of aldoxime dehydratases (Oxds), enzymes that catalyze the dehydration of aldoximes to nitriles with water as the only byproduct.[5][6][7][8] This biocatalytic approach offers several advantages, including high selectivity, mild reaction conditions (typically at or near room temperature and neutral pH), and the avoidance of toxic cyanide reagents.[6][7][8]
Experimental Workflow for Enzymatic Nitrile Synthesis:
Caption: Chemo-enzymatic cascade for cyanide-free nitrile synthesis.
Cyanation using Formamide as a Cyanide Source
Another innovative approach utilizes formamide as a non-toxic and readily available source of the cyano group.[9][10][11] This method, often catalyzed by transition metals like palladium, allows for the cyanation of aryl halides and other substrates under relatively mild conditions, avoiding the direct handling of highly toxic cyanide salts.[9][10][11]
Quantitative Comparison of Cyanation Methods
To provide a clear comparison, the following table summarizes key green chemistry metrics for traditional cyanide-based cyanation versus emerging greener alternatives. It is important to note that direct comparative studies with comprehensive experimental data for a single model reaction are still emerging in the literature. The data presented here is a synthesis of available information and general principles.
| Metric | Traditional Cyanide Synthesis (e.g., NaCN) | Enzymatic Synthesis (Aldoxime Dehydratase) | Formamide-based Synthesis |
| Reagent Toxicity (LD50, oral, rat) | High (e.g., NaCN: 6.44 mg/kg)[12] | Low (Enzymes are proteins) | Low (Formamide: 2780 mg/kg) |
| Atom Economy | Moderate to High (depends on reaction type) | High (Water is the only byproduct)[5] | Moderate (Depends on catalyst and ligands) |
| E-Factor (Environmental Factor) | High (due to toxic waste and treatment) | Low (minimal waste generation)[6] | Moderate (waste from catalyst and reagents) |
| Process Mass Intensity (PMI) | High | Low | Moderate |
| Reaction Conditions | Often harsh (high temperatures, strong bases) | Mild (room temp, neutral pH)[6][7] | Moderate (elevated temperatures)[10] |
| Waste Stream Hazard | High (toxic cyanide waste) | Low (biodegradable components) | Moderate (metal catalyst, organic solvents) |
Note: The values for E-Factor and PMI are highly process-dependent and can vary significantly based on the specific reaction, scale, and purification methods. The table provides a qualitative comparison based on the inherent properties of each method.
Experimental Protocols
General Procedure for Enzymatic Dehydration of Aldoximes
The following is a generalized protocol based on literature procedures for the enzymatic synthesis of nitriles using aldoxime dehydratase.[6][13]
-
Aldoxime Synthesis: The corresponding aldehyde is reacted with hydroxylamine hydrochloride in a suitable solvent (e.g., ethanol or a biphasic system) to form the aldoxime intermediate. The reaction is typically carried out at room temperature.
-
Enzymatic Dehydration: The isolated aldoxime is then introduced into a buffered aqueous solution (e.g., phosphate buffer, pH 7.0) containing the aldoxime dehydratase enzyme (often as whole cells of a recombinant microorganism).
-
Reaction Monitoring: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with agitation. The progress of the reaction is monitored by techniques such as HPLC or GC to determine the conversion of the aldoxime to the nitrile.
-
Product Isolation: Upon completion of the reaction, the nitrile product is extracted from the aqueous phase using an organic solvent. The organic layer is then dried and the solvent is removed under reduced pressure to yield the purified nitrile.
General Procedure for Palladium-Catalyzed Cyanation using Formamide
This protocol is a general representation of the cyanation of aryl halides using formamide as the cyanide source.[10][11]
-
Reaction Setup: A reaction vessel is charged with the aryl halide, a palladium catalyst (e.g., Pd/C), a ligand (e.g., triphenylphosphine), and a base (e.g., potassium carbonate).
-
Solvent and Reagent Addition: Formamide is added as both the solvent and the cyanide source.
-
Reaction Conditions: The reaction mixture is heated to an elevated temperature (e.g., 130°C) under an inert atmosphere for a specified period.
-
Workup and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to afford the desired aryl nitrile.
Logical Relationship of Environmental Impact Assessment
The decision-making process for selecting a synthetic route should involve a holistic assessment of its environmental impact. The following diagram illustrates the logical flow of this assessment, considering various factors from reagent selection to waste management.
References
- 1. epa.gov [epa.gov]
- 2. Cyanides in the environment—analysis—problems and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Nitrile Synthesis with Aldoxime Dehydratases: A Biocatalytic Platform with Applications in Asymmetric Synthesis, Bulk Chemicals, and Biorefineries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Formamide and Cyanuric Chloride as a New Cyanation Agent - ChemistryViews [chemistryviews.org]
- 11. researchgate.net [researchgate.net]
- 12. HEALTH EFFECTS - Toxicological Profile for Cyanide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Programing a cyanide-free transformation of aldehydes to nitriles and one-pot synthesis of amides through tandem chemo-enzymatic cascades - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Spectral Databases for Chlorinated Organic Compounds
For researchers, scientists, and drug development professionals engaged in the identification and quantification of chlorinated organic compounds, access to comprehensive and reliable spectral data is paramount. This guide provides a comparative overview of prominent spectral databases, offering insights into their content, performance, and practical application in conjunction with standard analytical techniques.
Key Spectral Databases: A Comparative Overview
The identification of unknown chlorinated organic compounds heavily relies on matching their experimental spectra against reference spectra compiled in extensive databases. The following table summarizes key features of major spectral libraries relevant to the analysis of these compounds. While precise counts of chlorinated organics are not always publicly available, this comparison provides an estimate of the scale and focus of each database.
| Database Name | Primary Spectral Data | Approx. Total Compounds/Spectra | Accessibility | Likely Coverage of Chlorinated Organics |
| NIST/EPA/NIH Mass Spectral Library | Electron Ionization (EI) Mass Spectra, Tandem Mass Spectra (MS/MS) | ~394,000 EI spectra for ~347,000 unique compounds; ~2.4 million MS/MS spectra for ~51,000 compounds[1] | Commercial (often bundled with instrumentation) | High: A comprehensive library widely used for general chemical identification, including a significant number of halogenated compounds.[2] |
| Wiley Registry of Mass Spectral Data | Electron Ionization (EI) Mass Spectra | Over 873,000 spectra[3][4] | Commercial | High: As one of the largest commercially available libraries, it offers broad coverage of organic compounds, including many chlorinated derivatives.[3][5] |
| Spectral Database for Organic Compounds (SDBS) | EI-MS, FT-IR, 1H NMR, 13C NMR, Raman, ESR | ~34,000 organic molecules[6] | Free Online Access | Moderate to High: A well-established, free resource with a diverse collection of organic compounds, including halogenated substances.[6][7][8][9][10] |
| mzCloud | High-Resolution Tandem Mass Spectra (MSn) | Over 32,000 compounds, >16.5 million spectra[11] | Free Online Search | Moderate: Focuses on high-resolution MS/MS data, which is valuable for structural elucidation of a wide range of small molecules, including environmental contaminants.[11][12][13] |
| MassBank of North America (MoNA) | Mass Spectra (various techniques) | Over 2 million spectral records for >650,000 unique compounds[14][15][16] | Free Online Access | Moderate: A large, open-access repository with a focus on metabolomics and environmental compounds, likely containing data for many chlorinated pesticides and pollutants.[14][17] |
Performance Insights and Experimental Considerations
Direct comparative studies evaluating the performance of these databases specifically for a broad range of chlorinated organic compounds are limited in publicly available literature. However, studies on environmental contaminants and semi-volatile organic compounds often utilize the NIST and Wiley libraries, demonstrating their effectiveness in identifying these substance classes.[18] For instance, one study on semi-volatile organic compounds, which include many chlorinated species, showed excellent library match factors (>900 for the majority of compounds) using the NIST library.[18] Another study highlighted that for the analysis of 101 halogenated compounds using GC-HR-TOFMS, the average NIST library match factor was 939.[2]
The choice of database is often intertwined with the analytical technique employed. Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone for the analysis of volatile and semi-volatile chlorinated compounds, while Fourier-Transform Infrared (FTIR) Spectroscopy is invaluable for identifying functional groups and characterizing chlorinated polymers.
Experimental Protocols
Detailed and standardized methodologies are crucial for obtaining high-quality spectral data that can be reliably compared against database entries. Below are representative protocols for GC-MS and FTIR analysis of chlorinated organic compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Chlorinated Hydrocarbons
This protocol is based on principles outlined in EPA Methods 612 and 8121 for the analysis of chlorinated hydrocarbons in various matrices.[18][19]
1. Sample Preparation:
-
Aqueous Samples: For liquid samples, a representative 1-liter sample is collected in a clean glass container. The pH is adjusted as necessary, and internal standards are added. Liquid-liquid extraction is performed using a suitable solvent like methylene chloride or hexane. The organic layer is then dried and concentrated.
-
Solid Samples: For soil or sediment, a representative sample is extracted using methods such as automated Soxhlet extraction (EPA Method 3541) with an appropriate solvent mixture.[19] The extract is then concentrated.
2. GC-MS System and Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for separating chlorinated hydrocarbons (e.g., DB-5 or equivalent).
-
Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A programmed temperature ramp is used to separate the target analytes. An example program could be: initial temperature of 40°C held for 4 minutes, ramp to 260°C at 10°C/min, and hold for 10 minutes.
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer is commonly used.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 550.
3. Data Acquisition and Analysis:
-
Acquire the total ion chromatogram (TIC).
-
Identify peaks of interest based on their retention times.
-
Obtain the mass spectrum for each peak.
-
Perform a library search of the experimental mass spectrum against a reference database (e.g., NIST, Wiley).
-
Confirm identification by comparing retention times and mass spectra with those of certified reference standards.
Fourier-Transform Infrared (FTIR) Spectroscopy of Chlorinated Polymers
This protocol is based on principles from ASTM E1252 for the qualitative analysis of polymers by FTIR spectroscopy.[20]
1. Sample Preparation:
-
Thin Films: If the polymer can be cast or pressed into a thin, transparent film, it can be analyzed directly in transmission mode.
-
Attenuated Total Reflectance (ATR): For most solid samples, ATR-FTIR is the preferred method. A small piece of the polymer is pressed firmly against the ATR crystal (e.g., diamond or zinc selenide).
-
KBr Pellets: The polymer can be finely ground and mixed with potassium bromide (KBr) powder and pressed into a transparent pellet for transmission analysis.
2. FTIR Spectrometer and Data Acquisition:
-
Spectrometer: A benchtop FTIR spectrometer.
-
Spectral Range: Typically 4000 to 400 cm-1.
-
Resolution: 4 cm-1 is usually sufficient for polymer identification.
-
Number of Scans: Co-add 16 to 64 scans to improve the signal-to-noise ratio.
-
Background: A background spectrum of the empty sample compartment (or the clean ATR crystal) must be collected before analyzing the sample.
3. Data Analysis:
-
The resulting absorbance or transmittance spectrum is obtained.
-
The spectrum is compared against a spectral library of polymers (e.g., specialized polymer libraries from commercial vendors or entries in SDBS).
-
Characteristic absorption bands for C-Cl stretching (typically in the 850-550 cm-1 region) and other functional groups are examined to confirm the polymer's identity.
Visualization of Analytical Workflows
Understanding the logical flow of analysis is critical for reproducible results. The following diagrams, generated using Graphviz, illustrate the workflows for GC-MS and FTIR analysis of chlorinated organic compounds.
Caption: Workflow for GC-MS analysis of chlorinated organic compounds.
References
- 1. NIST 23 Mass Spectral Library, NIST 2023/2020/2017 Database, Agilent Format Available [sisweb.com]
- 2. gcms.cz [gcms.cz]
- 3. Wiley Registry of Mass Spectral Data 2023 - Wiley Science Solutions [sciencesolutions.wiley.com]
- 4. gcms.labrulez.com [gcms.labrulez.com]
- 5. Wiley-VCH - Wiley Registry of Mass Spectral Data 2023 [wiley-vch.de]
- 6. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- 7. AIST:SDBS Help [sdbs.db.aist.go.jp]
- 8. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 9. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 10. monash.primo.exlibrisgroup.com [monash.primo.exlibrisgroup.com]
- 11. mzCloud – Advanced Mass Spectral Database [mzcloud.org]
- 12. lcms.labrulez.com [lcms.labrulez.com]
- 13. mzCloud | re3data.org [re3data.org]
- 14. MassBank of North America [mona.fiehnlab.ucdavis.edu]
- 15. MassBank of North America [massbank.us]
- 16. MassBank of North America [mona.fiehnlab.ucdavis.edu]
- 17. MassBank of North America (MoNA) - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. OrgMassSpec.github.io [orgmassspec.github.io]
- 20. agsanalitica.com [agsanalitica.com]
Safety Operating Guide
Proper Disposal of 4-Chloro-4-methylpentanenitrile: A Guide for Laboratory Professionals
The safe and compliant disposal of 4-Chloro-4-methylpentanenitrile is critical for ensuring the safety of laboratory personnel and protecting the environment. This guide provides essential information on the proper handling and disposal procedures for researchers, scientists, and drug development professionals. Adherence to these protocols is paramount due to the hazardous nature of this chemical.
Hazard Summary
This compound is classified as a hazardous substance with multiple risk factors. It is crucial to be aware of these hazards before handling and preparing the chemical for disposal.
| Hazard Classification | GHS Hazard Statement |
| Flammable Liquid | H225: Highly flammable liquid and vapor[1][2] |
| Acute Toxicity (Oral) | H302: Harmful if swallowed[1][2] |
| Acute Toxicity (Dermal) | H312: Harmful in contact with skin[1][2] |
| Acute Toxicity (Inhalation) | H332: Harmful if inhaled[1] |
| Eye Irritation | H319: Causes serious eye irritation[1][2] |
| Aquatic Toxicity | Toxic to aquatic life with long lasting effects[3] |
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure that all necessary personal protective equipment (PPE) is worn and that the work is conducted in a well-ventilated area, such as a chemical fume hood.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Skin and Body Protection: A lab coat or other protective clothing is necessary to prevent skin exposure.
-
Respiratory Protection: If there is a risk of inhalation, use a NIOSH/MSHA-approved respirator.[3]
Engineering Controls:
-
Work in a well-ventilated area, preferably a certified chemical fume hood.[3]
-
Ensure that an eyewash station and safety shower are readily accessible.[3]
-
Use explosion-proof electrical and ventilating equipment.[2][3]
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to use an approved waste disposal plant.[3] Direct disposal into drains or regular trash is strictly prohibited. The following steps outline the general procedure for preparing this chemical for disposal.
-
Consult Institutional Guidelines: Before proceeding, review your institution's specific chemical waste disposal guidelines. Your Environmental Health and Safety (EHS) department will provide detailed protocols that comply with local, state, and federal regulations.
-
Segregate the Waste:
-
Do not mix this compound with other waste streams unless explicitly permitted by your EHS department.
-
It should be collected in a dedicated, properly labeled waste container.
-
-
Select an Appropriate Waste Container:
-
Label the Waste Container:
-
Clearly label the waste container with the full chemical name: "Waste this compound".
-
Include the appropriate hazard pictograms (e.g., flammable, toxic).
-
Indicate the approximate quantity of the waste.
-
-
Store the Waste Securely:
-
Arrange for Pickup and Disposal:
-
Contact your institution's EHS department to schedule a pickup for the chemical waste.
-
Provide them with all necessary information about the waste, including the chemical name and quantity.
-
Emergency Procedures
In the event of a spill or exposure, follow these immediate actions:
-
Spill: Evacuate the area. For small spills, absorb the chemical with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for disposal. Do not let the product enter drains.[1] For large spills, contact your EHS department immediately.
-
Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[1][3] Seek immediate medical attention.[3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1][3]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][3]
-
Ingestion: Rinse the mouth and immediately call a poison center or doctor.[3]
Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
